molecular formula C10H18O8 B3125643 CH2COOH-PEG3-CH2COOH CAS No. 32775-08-9

CH2COOH-PEG3-CH2COOH

Cat. No.: B3125643
CAS No.: 32775-08-9
M. Wt: 266.24 g/mol
InChI Key: BEAPHLNTCMLNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CH2COOH-PEG3-CH2COOH is a useful research compound. Its molecular formula is C10H18O8 and its molecular weight is 266.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O8/c11-9(12)7-17-5-3-15-1-2-16-4-6-18-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAPHLNTCMLNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to CH2COOH-PEG3-CH2COOH: A Homobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homobifunctional crosslinker, CH2COOH-PEG3-CH2COOH, chemically known as 3,6,9,12-Tetraoxatetradecanedioic acid. This molecule plays a pivotal role in modern drug development, particularly as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a representative synthesis protocol, and outlines its application in the rational design of novel therapeutics. Furthermore, this guide presents a conceptual experimental workflow for the development of a PROTAC, illustrating the integral role of this compound.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central triethylene glycol unit flanked by two terminal carboxylic acid groups.[1][2] Its structure imparts desirable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the molecules it connects.[3] The dicarboxylic acid functionality allows for the covalent conjugation to two separate molecular entities, making it an essential tool in the construction of complex bioconjugates.[3]

The primary application of this compound is in the field of targeted protein degradation, specifically in the design of PROTACs.[1][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][5] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][5] The linker's length, flexibility, and chemical nature are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Name 3,6,9,12-Tetraoxatetradecanedioic acid[2]
Synonyms This compound, PEG3-dicarboxylic acid[2]
CAS Number 32775-08-9[2]
Molecular Formula C10H18O8[2]
Molecular Weight 266.24 g/mol [2]
Appearance White to off-white solid or colorless oil-
Solubility Soluble in water and most organic solvents-
pKa Estimated to be around 4-5 for the carboxylic acids-
Boiling Point Not readily available due to thermal decomposition-
Melting Point Not consistently reported, may be a viscous liquid at RT-

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding diol, triethylene glycol. While multiple oxidation methods exist, a common approach involves the use of a platinum-based catalyst in an aqueous environment. The following is a representative experimental protocol.

Experimental Protocol: Platinum-Catalyzed Oxidation of Triethylene Glycol

Materials:

  • Triethylene glycol

  • 5% Platinum on carbon catalyst

  • Deionized water

  • Oxygen gas

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a gas inlet, stirrer, and temperature control, dissolve triethylene glycol in deionized water to a concentration of approximately 10-20% (w/v).

  • Catalyst Addition: Add 5% platinum on carbon catalyst to the solution. The catalyst loading is typically around 5-10% by weight relative to the triethylene glycol.

  • Oxidation: Heat the reaction mixture to 50-70°C with vigorous stirring. Introduce a steady stream of oxygen gas into the reaction mixture. The reaction is typically run at or slightly above atmospheric pressure.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the dicarboxylic acid product.

  • Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and remove the platinum catalyst by filtration. Wash the catalyst with a small amount of deionized water to recover any adsorbed product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the water. The resulting product, 3,6,9,12-Tetraoxatetradecanedioic acid, is typically a viscous, clear liquid or a white solid.[8]

  • Purification (Optional): If necessary, the product can be further purified by techniques such as column chromatography.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Application in PROTAC Development

The dicarboxylic acid functionality of this compound allows for its conjugation to amine-containing ligands for the target protein and the E3 ligase through the formation of stable amide bonds. The PEG linker provides spatial separation and flexibility, enabling the formation of a productive ternary complex.

Conceptual PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound as the linker. This process involves the sequential coupling of the linker to the two ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling cluster_2 Purification & Characterization A This compound C Mono-amide Intermediate A->C Amide Coupling (e.g., EDC, NHS) B Amine-containing POI Ligand B->C E Final PROTAC Molecule C->E Amide Coupling (e.g., HATU, DIPEA) D Amine-containing E3 Ligase Ligand D->E F Purification (e.g., HPLC) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be introduced into a biological system to induce the degradation of the target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Reuse Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The rational application of this linker, guided by an understanding of its physicochemical properties and synthetic accessibility, will continue to facilitate the development of novel and effective targeted therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of CH2COOH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH2COOH-PEG3-CH2COOH, systematically known as 3,6,9-Trioxaundecanedioic acid, is a hydrophilic, homobifunctional crosslinking reagent. Its structure features a central tri(ethylene glycol) (PEG3) spacer flanked by two terminal carboxylic acid groups. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its ability to link two amine-containing molecules, improve the solubility and pharmacokinetic properties of conjugated substances, and act as a versatile building block for more complex architectures. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a visualization of its application in a typical workflow.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative basis for its application in experimental settings.

PropertyValueSource(s)
Systematic Name 3,6,9-Trioxaundecanedioic acid[1][2]
Common Synonyms PEG3 dicarboxylic acid, Bis-PEG3-acid[3][4]
CAS Number 13887-98-4[1][5]
Molecular Formula C8H14O7[1][2][5]
Molecular Weight 222.19 g/mol [1][2][5]
Appearance Liquid at 20°C[1][]
Boiling Point 443.7 ± 30.0 °C (Predicted)[1][][7]
Density 1.3 g/mL at 20°C[3][5][]
Refractive Index n20/D 1.470 (lit.)[3][5][]
pKa₁ 3.09 ± 0.10 (Predicted)[1][7]
Solubility Highly soluble in water (>100 mg/mL), DMSO, DCM, and DMF.[1][][8]
Storage Conditions Store at 2-8°C in a dry, dark place.[]

Reactivity and Applications

The reactivity of this compound is primarily dictated by its terminal carboxylic acid groups. These groups can be activated to form reactive esters, most commonly through the use of carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS ester is a stable intermediate that readily reacts with primary amines to form a stable amide bond.[3][4][7]

This reactivity makes this compound a versatile tool for a variety of applications, including:

  • Bioconjugation: Crosslinking proteins, peptides, and other biomolecules.

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for the PEGylation of small molecule drugs to improve their pharmacokinetic profiles. It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[3][9]

  • Surface Modification: Functionalizing surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and reduce non-specific binding.

  • Polymer Synthesis: Serving as a monomer for the creation of polyesters and polyamides with enhanced flexibility and hydrophilicity.[]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol protons and the methylene (B1212753) protons adjacent to the carboxylic acid groups. The protons of the PEG backbone (–O–CH₂–CH₂–O–) would typically appear as a complex multiplet or a singlet around 3.6 ppm. The methylene protons alpha to the carboxylic acid (–CH₂–COOH) would be shifted downfield, likely appearing in the range of 2.5-2.7 ppm.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the PEG backbone and the carboxyl carbons. The carbons of the ethylene glycol units are expected to resonate around 70 ppm.[10][13] The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the region of 170-180 ppm.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and ether functional groups.

  • O–H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the carboxylic acids.[14]

  • C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl stretch of the carboxylic acid will be present between 1760 and 1690 cm⁻¹.[14][15][16]

  • C–O–C Stretch: A strong band characteristic of the ether linkages in the PEG backbone will be observed in the region of 1150-1085 cm⁻¹.

  • C–O Stretch and O–H Bend: Additional bands for the C–O stretch and O–H bend of the carboxylic acid are expected between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[14][17]

Experimental Protocols

The following section provides a detailed methodology for a common application of this compound: the conjugation to an amine-containing molecule (e.g., a protein or a small molecule drug) via EDC/NHS chemistry.

Activation of this compound with EDC/NHS

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or anhydrous DMSO.

  • Activation Reaction:

    • In a reaction vial, add the desired molar equivalents of this compound.

    • Add a 1.5 to 5-fold molar excess of EDC over the carboxylic acid groups.

    • Immediately add a 1.5 to 5-fold molar excess of NHS or sulfo-NHS over the carboxylic acid groups.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester.

Conjugation to an Amine-Containing Molecule

Materials:

  • Activated this compound (from step 5.1)

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.5. (Ensure the buffer is free of primary amines, such as Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

Procedure:

  • Prepare Amine-Containing Molecule: Dissolve or buffer-exchange the amine-containing molecule into the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the freshly prepared activated this compound solution to the solution of the amine-containing molecule. The optimal molar ratio of the linker to the amine-containing molecule should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common for protein conjugations.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by a suitable purification method. For proteins, size-exclusion chromatography (SEC) or dialysis are commonly used. For small molecules, purification can be achieved by preparative HPLC or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound in the construction of an antibody-drug conjugate (ADC).

ADC_Synthesis_Workflow cluster_activation Activation of Linker cluster_conjugation Conjugation to Antibody cluster_purification Purification cluster_characterization Characterization linker This compound activated_linker NHS-activated PEG3 Linker linker->activated_linker Activation (15-30 min, RT) edc_nhs EDC / NHS edc_nhs->activated_linker adc_unpurified Unpurified ADC activated_linker->adc_unpurified Conjugation (2h RT or O/N 4°C) antibody Amine-containing Antibody (mAb) antibody->adc_unpurified purification Size-Exclusion Chromatography (SEC) adc_unpurified->purification purified_adc Purified ADC purification->purified_adc characterization Mass Spectrometry SDS-PAGE HPLC purified_adc->characterization final_product Final ADC Product characterization->final_product

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Conclusion

This compound is a well-defined, hydrophilic, and versatile homobifunctional crosslinker with broad applicability in life sciences and materials science. Its well-characterized chemical and physical properties, coupled with established and robust conjugation chemistries, make it an invaluable tool for researchers and professionals in drug development and related fields. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate the effective use of this important molecule in a variety of scientific applications.

References

In-Depth Technical Guide to PEG3 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of PEG3 dicarboxylic acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and materials science. This document details the physicochemical properties, synthesis, and reactivity of this versatile molecule, offering practical insights for its application in research and development.

Core Structure and Properties

PEG3 dicarboxylic acid, systematically named 4,7,10-trioxa-1,13-tridecanedioic acid, is a polyethylene (B3416737) glycol (PEG) derivative featuring a central chain of three ethylene (B1197577) glycol units flanked by terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.

The key attributes of PEG3 dicarboxylic acid and its close analog, 3,6,9-trioxaundecanedioic acid (from tetraethylene glycol), are summarized below. Given the structural similarity, the properties of 3,6,9-trioxaundecanedioic acid are presented as a reliable proxy for PEG3 dicarboxylic acid.

Table 1: Physicochemical Properties of PEG3 Dicarboxylic Acid and its Analog

PropertyValue (PEG3 Dicarboxylic Acid)Value (3,6,9-Trioxaundecanedioic Acid)Reference
Molecular Formula C₁₂H₂₂O₈C₈H₁₄O₇N/A
Molecular Weight 294.30 g/mol 222.19 g/mol [1]
Appearance Solid powderLiquid or Solid-Liquid Mixture[2][3]
Density Data not available~1.3 g/mL at 20 °C[2][4]
Boiling Point Data not available443.7 ± 30.0 °C (Predicted)[2][4]
Refractive Index Data not availablen20/D 1.470[2][4]
pKa₁ Data not available3.09 ± 0.10 (Predicted)[2][3][4][5]

Table 2: Solubility Profile of 3,6,9-Trioxaundecanedioic Acid

SolventSolubilityReference
Water > 100 mg/mL[5]
44 mg/mL[6]
DMSO Soluble[5]
44 mg/mL[6]
Ethanol 44 mg/mL[6]
Dichloromethane (DCM) Soluble[2][4]
Dimethylformamide (DMF) Soluble[2][4]

Synthesis of PEG3 Dicarboxylic Acid

The synthesis of PEG3 dicarboxylic acid is typically achieved through the oxidation of the corresponding diol, triethylene glycol. A general and effective method involves the use of a platinum-on-carbon catalyst in an aqueous solution with oxygen as the oxidizing agent.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from established methods for the oxidation of polyethylene glycols to their corresponding dicarboxylic acids.

Materials:

  • Triethylene glycol

  • 5% Platinum on activated carbon catalyst

  • Deionized water

  • Oxygen gas

  • Sodium hydroxide (B78521) (for pH adjustment and product isolation)

  • Hydrochloric acid (for acidification)

  • Suitable reaction vessel with gas inlet, stirring, and temperature control

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve triethylene glycol in deionized water to a concentration of 10-20% (w/v).

  • Catalyst Addition: Add the 5% platinum-on-carbon catalyst to the solution. The catalyst loading is typically in the range of 1-5% by weight relative to the diol.

  • Reaction Conditions: Heat the mixture to 50-90 °C with vigorous stirring. Purge the vessel with oxygen and maintain a positive pressure of oxygen (e.g., 50-100 psig) throughout the reaction.

  • Monitoring the Reaction: The reaction progress can be monitored by periodically taking samples and analyzing for the disappearance of the starting diol using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification:

    • The aqueous solution containing the dicarboxylic acid can be concentrated under reduced pressure.

    • To isolate the product, the pH of the solution can be raised with sodium hydroxide to form the disodium (B8443419) salt, which can then be purified.

    • Acidification of the purified salt solution with hydrochloric acid will precipitate the dicarboxylic acid.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.

Synthesis_Workflow Start Triethylene Glycol in Water Reaction Oxidation (Pt/C, O₂, 50-90°C) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Purification Concentration & Purification Filtration->Purification Product PEG3 Dicarboxylic Acid Purification->Product

A simplified workflow for the synthesis of PEG3 dicarboxylic acid.

Spectroscopic Characterization

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • -COOH: A broad singlet typically appearing between 10-12 ppm.

  • -O-CH₂-CH₂-O-: A multiplet around 3.6-3.8 ppm, characteristic of the ethylene glycol backbone protons.

  • -O-CH₂-COOH: A singlet around 4.1-4.3 ppm, corresponding to the methylene (B1212753) protons adjacent to the carboxylic acid groups.

Applications in Bioconjugation

PEG3 dicarboxylic acid is a valuable tool for crosslinking and modifying biomolecules. The terminal carboxylic acid groups can be activated to react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

Experimental Protocol: Activation of Carboxylic Acid Groups with EDC/NHS

This protocol outlines the standard procedure for activating the carboxylic acid groups of PEG3 dicarboxylic acid for subsequent conjugation to amine-containing molecules.

Materials:

  • PEG3 dicarboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)

  • Amine-containing molecule for conjugation

Procedure:

  • Dissolution: Dissolve PEG3 dicarboxylic acid in the Activation Buffer.

  • Activation: Add EDC (typically 1.5-2 molar excess per carboxylic acid group) and NHS (typically 1.5-2 molar excess per carboxylic acid group) to the solution.

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the amine-containing molecule dissolved in the Conjugation Buffer to the activated PEG3 dicarboxylic acid solution.

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

  • Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as Tris buffer or hydroxylamine.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove unreacted reagents and byproducts.

Activation_Pathway PEG_COOH PEG-(COOH)₂ Activated_PEG PEG-(CO-NHS)₂ (Activated Ester) PEG_COOH->Activated_PEG Activation EDC_NHS EDC, NHS (pH 4.5-6.0) Conjugate PEG-(CO-NH-R)₂ (Stable Amide Bond) Activated_PEG->Conjugate Conjugation Amine_Molecule R-NH₂ (pH 7.2-8.0) Amine_Molecule->Conjugate

Signaling pathway for the activation and conjugation of PEG dicarboxylic acid.

Logical Relationships in Application

The utility of PEG3 dicarboxylic acid stems from a logical progression of its inherent properties leading to its functional applications.

Logical_Relationships cluster_properties Inherent Properties cluster_functions Functional Consequences cluster_applications Primary Applications Hydrophilicity Hydrophilic PEG Chain Solubility Increased Aqueous Solubility Hydrophilicity->Solubility Reactivity Terminal Carboxylic Acids Crosslinking Covalent Crosslinking Capability Reactivity->Crosslinking Biocompatibility Biocompatible Nature Stealth Reduced Immunogenicity Biocompatibility->Stealth Drug_Delivery Drug Delivery Systems Solubility->Drug_Delivery Bioconjugation Protein/Peptide Modification Crosslinking->Bioconjugation Hydrogels Hydrogel Formation Crosslinking->Hydrogels Stealth->Drug_Delivery Stealth->Bioconjugation

Logical relationships from properties to applications of PEG3 dicarboxylic acid.

References

The Core of Connectivity: An In-depth Technical Guide to Homobifunctional PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and drug development, the ability to precisely link molecules is paramount. Homobifunctional PEG3 linkers have emerged as indispensable tools, offering a versatile and efficient means to connect two identical functional groups. These linkers, characterized by a central three-unit polyethylene (B3416737) glycol (PEG) chain, provide a hydrophilic and flexible spacer that enhances the solubility and stability of conjugated molecules while minimizing steric hindrance. This technical guide provides a comprehensive overview of homobifunctional PEG3 linkers, detailing their physicochemical properties, applications, and the experimental protocols necessary for their successful implementation.

Core Concepts of Homobifunctional PEG3 Linkers

Homobifunctional linkers possess two identical reactive termini, enabling the crosslinking of molecules bearing the same functional group. The general structure is represented as X-PEG3-X, where 'X' denotes the reactive functional group. The PEG3 core, consisting of three repeating ethylene (B1197577) glycol units, imparts several advantageous properties to the linker and the resulting conjugate:

  • Hydrophilicity: The PEG chain significantly increases the aqueous solubility of the linker and, consequently, of hydrophobic molecules it crosslinks.

  • Biocompatibility: Polyethylene glycol is well-known for its low toxicity and immunogenicity, making it an ideal component for in vivo applications.

  • Flexibility: The PEG backbone provides rotational freedom, allowing the linked molecules to maintain their native conformations and biological activity.

  • Reduced Aggregation: The hydrophilic nature of the PEG spacer helps to prevent the aggregation of conjugated proteins or other biomolecules.

Data Presentation: Physicochemical Properties of Common Homobifunctional PEG3 Linkers

The selection of a homobifunctional PEG3 linker is dictated by the specific functional groups on the target molecules. The following table summarizes the key quantitative data for several commonly used homobifunctional PEG3 linkers.

Functional GroupLinker NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberSpacer Arm Length (Å)Solubility
NHS EsterNHS-PEG3-NHSC18H24N2O11444.391314378-16-9~15.4DMSO, DMF
Maleimide (B117702)Maleimide-PEG3-MaleimideC18H20N2O7388.361346546-04-2~15.4DMSO, DMF, CH2Cl2
AzideAzide-PEG3-AzideC8H16N6O3244.25[1]101187-39-7[1]~15.4Good in water and most organic solvents[2]
AlkyneAlkyne-PEG3-AlkyneC10H14O3182.22[3]126422-57-9[3]~15.4Good in water and polar organic solvents
Carboxylic AcidAcid-PEG3-AcidC8H14O7222.19[4]13887-98-4[4]~15.4Water, DMSO, DCM, DMF[4]

Mandatory Visualizations

Signaling Pathway: Probing EGFR Dimerization

Homobifunctional crosslinkers are powerful tools for studying protein-protein interactions within signaling pathways. For instance, an NHS-ester-based crosslinker like BS3 (a longer-chain analog of NHS-PEG3-NHS) can be used to capture the dimerization of the Epidermal Growth Factor Receptor (EGFR), a critical step in its activation and downstream signaling.

EGFR_Dimerization cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_Monomer1 EGFR (Monomer) EGF->EGFR_Monomer1 Binding EGFR_Monomer2 EGFR (Monomer) EGF->EGFR_Monomer2 Binding EGFR_Dimer EGFR Dimer (Crosslinked) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2->EGFR_Dimer   Dimerization Signaling_Cascade Downstream Signaling EGFR_Dimer->Signaling_Cascade Activation Crosslinker NHS-PEG3-NHS Crosslinker->EGFR_Dimer Covalent Crosslinking

Caption: EGFR dimerization upon EGF binding, stabilized by a homobifunctional crosslinker.

Experimental Workflow: Protein Crosslinking with NHS-PEG3-NHS

The following diagram outlines a typical workflow for crosslinking proteins using an amine-reactive homobifunctional PEG3 linker.

Protein_Crosslinking_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7-9) Start->Prepare_Protein Reaction 3. Add Linker to Protein Solution (Incubate at RT or 4°C) Prepare_Protein->Reaction Prepare_Linker 2. Prepare NHS-PEG3-NHS Stock Solution (in DMSO/DMF) Prepare_Linker->Reaction Quench 4. Quench Reaction (e.g., with Tris or Glycine) Reaction->Quench Purification 5. Purify Conjugate (e.g., Dialysis, SEC) Quench->Purification Analysis 6. Analyze Product (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for protein crosslinking using NHS-PEG3-NHS.

Logical Relationship: PROTAC Assembly

Homobifunctional PEG3 linkers can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. The linker synthesis often involves stepwise reactions where a homobifunctional linker is first reacted with one ligand, followed by reaction with the second ligand.

PROTAC_Assembly POI_Ligand Protein of Interest (POI) Ligand Amine-reactive group Intermediate POI Ligand-Linker Intermediate One NHS ester reacted POI_Ligand->Intermediate Step 1: First Conjugation E3_Ligand E3 Ligase Ligand Amine-reactive group PROTAC Final PROTAC Molecule POI Ligand - PEG3 - E3 Ligase Ligand E3_Ligand->PROTAC Linker Homobifunctional Linker NHS-PEG3-NHS Linker->Intermediate Intermediate->PROTAC Step 2: Second Conjugation

Caption: Logical flow of PROTAC synthesis using a homobifunctional linker.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using NHS-PEG3-NHS

Objective: To covalently crosslink interacting proteins or subunits of a protein complex using an amine-reactive homobifunctional PEG3 linker.

Materials:

  • Protein sample (1-5 mg/mL in amine-free buffer)

  • NHS-PEG3-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer, such as phosphate-buffered saline (PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer.

  • Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of NHS-PEG3-NHS in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Add the NHS-PEG3-NHS stock solution to the protein sample. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

    • The final concentration of the crosslinker should typically be between 0.25-5 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching buffer by dialysis against an appropriate buffer or by using a desalting/size-exclusion chromatography column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complex. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides and interaction sites.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using Maleimide-PEG3-Maleimide

Objective: To conjugate a thiol-containing cytotoxic drug to an antibody via a homobifunctional maleimide linker. This protocol assumes prior reduction of antibody disulfide bonds to generate free thiols.

Materials:

  • Thiolated monoclonal antibody (mAb)

  • Maleimide-PEG3-Maleimide

  • Thiol-containing cytotoxic drug

  • Conjugation Buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

  • Organic co-solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the thiolated antibody in the Conjugation Buffer. The concentration will depend on the specific antibody and experimental scale.

  • Linker-Drug Conjugation (Pre-formation of Drug-Linker):

    • Dissolve Maleimide-PEG3-Maleimide and the thiol-containing drug in a minimal amount of organic co-solvent.

    • React the drug with one of the maleimide groups of the linker. This is typically done at a 1:1 molar ratio or with a slight excess of the linker. The reaction progress can be monitored by LC-MS.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody-Drug Conjugation:

    • Add the purified drug-linker conjugate to the thiolated antibody solution. A molar excess of the drug-linker per available thiol group is typically used to drive the reaction to completion.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purification of ADC: Purify the resulting ADC using size-exclusion chromatography to remove any unconjugated drug-linker and other small molecules.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. The purity and integrity of the ADC can be assessed by SDS-PAGE and mass spectrometry.

Conclusion

Homobifunctional PEG3 linkers are versatile and powerful reagents in the toolkit of researchers and drug developers. Their defined length, hydrophilicity, and biocompatibility make them ideal for a wide range of applications, from fundamental studies of protein interactions to the development of advanced therapeutics like ADCs and PROTACs. The careful selection of the appropriate linker and the optimization of reaction conditions, as outlined in this guide, are critical for achieving successful and reproducible results. As the field of bioconjugation continues to evolve, the utility and importance of these fundamental building blocks will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Hydrophilic Crosslinker HOOC-CH2-PEG3-CH2-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic, homobifunctional crosslinker HOOC-CH2-PEG3-CH2-COOH, also known as PEG3 dicarboxylic acid.[1] It is a valuable tool in bioconjugation and drug delivery due to its defined length, hydrophilicity, and reactive terminal carboxylic acid groups. This document details its chemical properties, mechanism of action, and key applications, supported by experimental protocols and data.

Core Concepts and Physicochemical Properties

HOOC-CH2-PEG3-CH2-COOH is a polyethylene (B3416737) glycol (PEG)-based crosslinker featuring a three-unit PEG chain flanked by two carboxylic acid groups.[1] The PEG backbone imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated molecules.[2][] As a homobifunctional linker, it possesses two identical reactive groups, enabling the simultaneous conjugation of two molecules or the formation of intramolecular crosslinks.[4]

Table 1: Physicochemical Properties of HOOC-CH2-PEG3-CH2-COOH and Related Compounds

PropertyValueSource
Molecular Weight 266.25 g/mol [5]
Solubility Soluble in water and polar organic solvents.[6]
Storage Conditions Store at -20°C, desiccated.[7][8]
Appearance Colorless to light yellow viscous liquid or solid.[6]

Mechanism of Action: Amide Bond Formation

The primary utility of HOOC-CH2-PEG3-CH2-COOH lies in its ability to form stable amide bonds with primary amine groups on target molecules, such as proteins, peptides, and amine-functionalized nanoparticles. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process occurs in two main steps:

  • Activation of Carboxylic Acids: EDC reacts with the carboxylic acid groups of the crosslinker to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step process enhances coupling efficiency and provides better control over the crosslinking reaction.

EDC_NHS_Coupling_Mechanism Crosslinker HOOC-PEG3-COOH Activated_Intermediate O-Acylisourea Intermediate Crosslinker->Activated_Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester Activated_Intermediate->NHS_Ester + NHS Byproduct1 Isourea Byproduct Activated_Intermediate->Byproduct1 (Hydrolysis) NHS NHS Conjugate Crosslinked Conjugate NHS_Ester->Conjugate + Target Molecule Target_Molecule Target Molecule (with -NH2) Byproduct2 NHS Conjugate->Byproduct2

EDC/NHS coupling mechanism for amide bond formation.

Applications and Experimental Protocols

The versatility of HOOC-CH2-PEG3-CH2-COOH makes it suitable for a range of applications in research and drug development.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. The hydrophilic and flexible nature of the PEG3 dicarboxylic acid linker can improve the solubility and cell permeability of the PROTAC molecule and optimize the formation of the ternary complex.[9][10]

Experimental Protocol: Synthesis of a PROTAC using a Homobifunctional PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC where the linker is first conjugated to one ligand, followed by conjugation to the second ligand.

Materials:

  • HOOC-CH2-PEG3-CH2-COOH

  • Ligand 1 (with a primary amine)

  • Ligand 2 (with a primary amine)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Activation of the Crosslinker:

    • Dissolve HOOC-CH2-PEG3-CH2-COOH (1 equivalent), EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1 hour to form the mono-activated NHS ester.

  • Conjugation to Ligand 1:

    • In a separate flask, dissolve Ligand 1 (1 equivalent) in anhydrous DMF.

    • Slowly add the activated crosslinker solution to the Ligand 1 solution.

    • Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, purify the mono-conjugated intermediate (Ligand 1-PEG3-COOH) by preparative reverse-phase HPLC.

  • Activation of the Intermediate:

    • Dissolve the purified intermediate (1 equivalent), EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.

    • Stir at room temperature for 1 hour.

  • Conjugation to Ligand 2:

    • Dissolve Ligand 2 (1 equivalent) in anhydrous DMF.

    • Add the activated intermediate solution to the Ligand 2 solution.

    • Add DIPEA (2 equivalents) and stir at room temperature overnight.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.[11]

PROTAC_Synthesis_Workflow start Start activate_linker Activate HOOC-PEG3-COOH with EDC/NHS start->activate_linker conjugate_ligand1 Conjugate with Ligand 1 activate_linker->conjugate_ligand1 purify_intermediate Purify Ligand 1-PEG3-COOH (HPLC) conjugate_ligand1->purify_intermediate activate_intermediate Activate Intermediate with EDC/NHS purify_intermediate->activate_intermediate conjugate_ligand2 Conjugate with Ligand 2 activate_intermediate->conjugate_ligand2 purify_protac Purify Final PROTAC (HPLC) conjugate_ligand2->purify_protac characterize Characterize (LC-MS, NMR) purify_protac->characterize end End characterize->end

General workflow for PROTAC synthesis.
Surface Modification of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles in drug delivery systems.[12][13][14] HOOC-CH2-PEG3-CH2-COOH can be used to functionalize nanoparticles that have amine groups on their surface, creating a hydrophilic shell.

Experimental Protocol: Surface Modification of Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) or iron oxide nanoparticles)

  • HOOC-CH2-PEG3-CH2-COOH

  • EDC hydrochloride

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugation or magnetic separation equipment

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer.

  • Activation of the Crosslinker:

    • Dissolve HOOC-CH2-PEG3-CH2-COOH (10-fold molar excess to surface amines), EDC (20-fold molar excess), and Sulfo-NHS (20-fold molar excess) in Activation Buffer.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation:

    • Add the activated crosslinker solution to the nanoparticle dispersion.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Buffer to stop the reaction and incubate for 15 minutes.

    • Separate the functionalized nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles several times with the Coupling Buffer to remove unreacted crosslinker and byproducts.

  • Characterization:

    • Characterize the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG linker.

Nanoparticle_Functionalization_Workflow start Start disperse_np Disperse Amine-NPs in Activation Buffer start->disperse_np conjugate Mix Activated Linker with NPs disperse_np->conjugate activate_linker Activate HOOC-PEG3-COOH with EDC/Sulfo-NHS activate_linker->conjugate adjust_ph Adjust pH to 7.2-7.5 conjugate->adjust_ph incubate Incubate for 2 hours adjust_ph->incubate quench Quench Reaction incubate->quench wash Wash Nanoparticles quench->wash characterize Characterize (DLS, Zeta, FTIR) wash->characterize end End characterize->end

Workflow for nanoparticle surface modification.
Hydrogel Formation

PEG-based hydrogels are widely used in tissue engineering and controlled drug release due to their biocompatibility and tunable properties.[15] HOOC-CH2-PEG3-CH2-COOH can be used as a crosslinker to form hydrogels by reacting with multi-amine polymers like chitosan (B1678972) or poly(ethylene imine) (PEI).[16][]

Experimental Protocol: Preparation of a PEG-Chitosan Hydrogel

Materials:

  • Chitosan

  • HOOC-CH2-PEG3-CH2-COOH

  • EDC hydrochloride

  • NHS

  • Dilute acetic acid solution (e.g., 1% v/v)

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve chitosan in the dilute acetic acid solution to a desired concentration (e.g., 2% w/v).

  • Crosslinker Activation:

    • Dissolve HOOC-CH2-PEG3-CH2-COOH, EDC, and NHS in PBS (pH 7.4) at the desired molar ratios.

  • Hydrogel Formation:

    • Add the activated crosslinker solution to the chitosan solution.

    • Mix thoroughly until a homogeneous solution is formed.

    • Allow the mixture to stand at room temperature or 37°C for gelation to occur. The gelation time will depend on the concentrations of the components and the temperature.

  • Washing and Sterilization:

    • Once formed, the hydrogel can be washed with PBS to remove any unreacted chemicals.

    • The hydrogel can be sterilized using appropriate methods such as gamma irradiation or sterile filtration of the precursor solutions.

  • Characterization:

    • Characterize the hydrogel's properties, such as swelling ratio, mechanical strength (rheology), and morphology (scanning electron microscopy).[18]

Quantitative Data and Characterization

The degree of modification or crosslinking can be quantified using various analytical techniques.

Table 2: Techniques for Characterization and Quantification

TechniqueApplicationReference
LC-MS To confirm the molecular weight of conjugates and monitor reaction progress.[19][20]
NMR To confirm the structure of the crosslinker and its conjugates.[11]
FTIR To confirm the formation of amide bonds and the presence of PEG chains.
DLS and Zeta Potential To measure the size and surface charge of functionalized nanoparticles.
SEC-HPLC To analyze the extent of protein crosslinking and identify monomers, dimers, and higher-order oligomers.[21]
SDS-PAGE To visualize the results of protein crosslinking.[22]

Conclusion

The hydrophilic crosslinker HOOC-CH2-PEG3-CH2-COOH is a versatile and valuable reagent for researchers in bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and reactivity of its terminal carboxyl groups enable a wide range of applications, from the synthesis of advanced therapeutics like PROTACs to the development of biocompatible nanomaterials and hydrogels. The use of well-established EDC/NHS chemistry allows for efficient and controlled conjugation to amine-containing molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this crosslinker to advance their scientific endeavors.

References

In-Depth Technical Guide: CH2COOH-PEG3-CH2COOH as a Homobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, molecular characteristics, and applications of CH2COOH-PEG3-CH2COOH, with a focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Concepts and Quantitative Data

This compound is a hydrophilic, homobifunctional crosslinker. The terminal carboxylic acid groups allow for covalent conjugation to amine-containing molecules, making it a versatile building block in the synthesis of larger chemical entities. Its polyethylene (B3416737) glycol (PEG) core enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in PROTAC efficacy by dictating the distance and orientation between the target protein and the E3 ligase.

Table 1: Molecular and Physical Properties of this compound

PropertyValueSource
Molecular Weight 266.25 g/mol [1]
Description A PEG-based PROTAC linker.[1][2]
Functionality Homobifunctional with two terminal carboxylic acid groups.Inferred from name
Application Synthesis of PROTACs for targeted protein degradation.[1][2]

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs that incorporate the this compound linker operate through the cellular ubiquitin-proteasome system (UPS). This is the primary mechanism for the degradation of most short-lived proteins in eukaryotic cells, playing a crucial role in regulating various cellular processes, including the cell cycle, signal transduction, and quality control of proteins.[3][4]

The process of targeted protein degradation by a PROTAC involves the following key steps:

  • Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled. The PROTAC molecule, being a catalyst in this process, is also released and can induce the degradation of another target protein molecule.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway for PROTAC-Mediated Degradation cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition and Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Recycled_Ub->Ub

Caption: Ubiquitin-Proteasome Signaling Pathway for PROTAC-Mediated Degradation.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker generally involves the covalent attachment of a ligand for the target protein to one of the carboxylic acid termini and a ligand for an E3 ligase to the other. A common synthetic strategy involves amide bond formation.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a representative workflow for the synthesis of a PROTAC. The specific reaction conditions, purification methods, and analytical techniques will need to be optimized for the particular ligands being used.

  • Activation of Carboxylic Acid: The carboxylic acid group of the this compound linker is activated to facilitate amide bond formation. This is typically achieved using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • First Amide Coupling: The activated linker is reacted with the amine-containing ligand for either the target protein or the E3 ligase. The reaction is typically carried out in an anhydrous aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane) at room temperature.

  • Purification: The resulting mono-functionalized linker is purified to remove unreacted starting materials and byproducts. This is often achieved using flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography).

  • Second Amide Coupling: The remaining carboxylic acid on the mono-functionalized linker is then activated using the same or a different coupling agent and reacted with the second amine-containing ligand.

  • Final Purification and Characterization: The final PROTAC molecule is purified using preparative HPLC. The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

PROTAC_Synthesis_Workflow General Experimental Workflow for PROTAC Synthesis Start This compound Linker Activation1 Step 1: Activate one -COOH group (e.g., with HATU/DIPEA) Start->Activation1 Coupling1 Step 2: Couple with Amine-Ligand 1 Activation1->Coupling1 Intermediate Mono-functionalized Linker Coupling1->Intermediate Purification1 Step 3: Purify (e.g., HPLC) Intermediate->Purification1 Activation2 Step 4: Activate second -COOH group Purification1->Activation2 Coupling2 Step 5: Couple with Amine-Ligand 2 Activation2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification2 Step 6: Final Purification (e.g., Prep-HPLC) Final_PROTAC->Purification2 Characterization Step 7: Characterize (LC-MS, NMR) Purification2->Characterization

Caption: General Experimental Workflow for PROTAC Synthesis.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutic agents for targeted protein degradation. Its hydrophilic PEG core and terminal carboxylic acid groups provide a versatile platform for the synthesis of PROTACs with favorable physicochemical properties. A thorough understanding of the ubiquitin-proteasome pathway and the principles of PROTAC design and synthesis is essential for the successful development of effective protein-degrading therapeutics.

References

An In-depth Technical Guide to the Solubility of PEG3 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of PEG3 dicarboxylic acid, a homobifunctional linker crucial in bioconjugation and drug delivery systems. This document outlines its solubility in various solvents, presents detailed experimental protocols for solubility determination, and illustrates its utility in biomedical applications.

Core Properties of PEG3 Dicarboxylic Acid

PEG3 dicarboxylic acid, also known by its IUPAC name 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid or as 3,6,9-Trioxaundecanedioic acid, is a hydrophilic crosslinker. The presence of a polyethylene (B3416737) glycol (PEG) spacer significantly influences its physicochemical properties, particularly its solubility. The molecule possesses two terminal carboxylic acid groups, enabling the covalent linkage of biomolecules.

Solubility Profile

The hydrophilic nature of the PEG spacer imparts excellent aqueous solubility to PEG3 dicarboxylic acid. Its solubility in a range of common laboratory solvents is summarized below.

Solvent SystemQuantitative SolubilityQualitative SolubilityReference
Water> 100 mg/mL (450.07 mM) at 20°CDescribed as "unlimited" or "miscible"[1][2]
Dimethyl Sulfoxide (DMSO)-Soluble[1][3][4][5]
Dichloromethane (DCM)-Soluble[3][4][5]
Dimethylformamide (DMF)-Soluble[3][4][5]
Polar Organic Solvents-Good[6][7][8]

The high water solubility is a key advantage in bioconjugation, as many biological molecules are processed in aqueous buffers. The solubility in polar aprotic solvents like DMSO and DMF is beneficial for reaction setup and the preparation of stock solutions[9].

Experimental Protocols for Solubility Determination

While specific quantitative solubility studies for PEG3 dicarboxylic acid are not extensively published, a standard experimental protocol for determining the solubility of a dicarboxylic acid can be adapted. The following outlines a general method for generating a phase-solubility diagram.

Objective:

To determine the equilibrium solubility of PEG3 dicarboxylic acid in a specific solvent system (e.g., water or a buffer solution) at a controlled temperature.

Materials:
  • PEG3 dicarboxylic acid

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or refractive index) or a calibrated pH meter for titration.

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Supersaturated Solutions: Add an excess amount of PEG3 dicarboxylic acid to a series of vials containing a known volume of the solvent. The excess solid ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Using HPLC: Dilute the filtered supernatant with the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved PEG3 dicarboxylic acid.

    • Using Titration: If the solvent does not interfere with the titration, the concentration of the dicarboxylic acid can be determined by titrating the filtered supernatant with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

  • Data Analysis: The concentration determined is the equilibrium solubility of PEG3 dicarboxylic acid in the chosen solvent at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of PEG3 dicarboxylic acid.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solutions (Excess PEG3 Dicarboxylic Acid in Solvent) B Equilibration (Thermostatic Shaker, 24-48h) A->B C Sample Collection and Filtration (Syringe Filtration of Supernatant) B->C D Quantification C->D E HPLC Analysis D->E  If applicable F Titration D->F  If applicable G Data Analysis (Determination of Equilibrium Solubility) E->G F->G

Caption: A flowchart outlining the general experimental procedure for determining the equilibrium solubility of a compound.

Applications in Drug Development

PEG3 dicarboxylic acid serves as a valuable tool in drug development, primarily as a homobifunctional linker to connect different molecules. Its hydrophilic nature can improve the solubility and pharmacokinetic profile of conjugated drugs.

Logical Relationship of PEG3 Dicarboxylic Acid as a Linker

The diagram below illustrates the role of PEG3 dicarboxylic acid in creating bioconjugates, such as antibody-drug conjugates (ADCs).

G Role of PEG3 Dicarboxylic Acid as a Linker in Bioconjugation cluster_0 Components cluster_1 Conjugation Process A Molecule A (e.g., Antibody, Peptide) E Conjugation Reaction (Formation of Amide Bonds) A->E B PEG3 Dicarboxylic Acid (Linker) D Activation of Carboxylic Acids (e.g., with EDC/NHS) B->D C Molecule B (e.g., Drug, Imaging Agent) C->E D->E F Bioconjugate (Molecule A - Linker - Molecule B) E->F

Caption: A diagram showing the conceptual workflow of using PEG3 dicarboxylic acid to link two molecules, a common strategy in drug development.

Conclusion

PEG3 dicarboxylic acid exhibits excellent solubility in water and polar organic solvents, a property that is highly advantageous for its application as a hydrophilic linker in the development of bioconjugates and other advanced drug delivery systems. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its solubility, enabling researchers to optimize its use in their specific applications. The continued use of such well-defined linkers is expected to contribute significantly to the advancement of targeted therapies and diagnostic agents.

References

In-Depth Technical Guide: CH2COOH-PEG3-CH2COOH (3,6,9-Trioxaundecanedioic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13887-98-4

Introduction

3,6,9-Trioxaundecanedioic acid, systematically named 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid and commonly abbreviated as CH2COOH-PEG3-CH2COOH, is a hydrophilic, bifunctional crosslinker. Its structure features a short polyethylene (B3416737) glycol (PEG) chain with three ethylene (B1197577) glycol units, flanked by terminal carboxylic acid groups. This compound has garnered significant interest in the fields of drug development, polymer chemistry, and bioconjugation due to its unique properties. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules, typically through the formation of stable amide bonds. A primary and rapidly expanding application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3,6,9-Trioxaundecanedioic acid is presented in the table below. This information is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReferences
CAS Number 13887-98-4[1]
Molecular Formula C8H14O7[1]
Molecular Weight 222.19 g/mol [1]
Appearance Liquid or Solid-Liquid Mixture, Off-white to yellow[1][2]
Density 1.3 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.470[1]
Boiling Point 443.7 °C at 760 mmHg[3]
Flash Point 178.3 °C[3]
Water Solubility ≥ 100 mg/mL (450.07 mM)[2]
DMSO Solubility 44 mg/mL (198.02 mM)[4]
pKa₁ (predicted) 3.09 ± 0.10[3]

Core Application: PROTAC Synthesis

3,6,9-Trioxaundecanedioic acid is a widely used linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[5][6] The hydrophilic nature of the PEG3 linker in 3,6,9-Trioxaundecanedioic acid can improve the solubility and cell permeability of the resulting PROTAC.[7] The length and flexibility of the linker are also critical parameters that can be fine-tuned to optimize the geometry of the ternary complex for efficient protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. This process can be visualized as a workflow:

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds to POI and E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using 3,6,9-Trioxaundecanedioic acid as a linker typically involves a multi-step process. The core of this process is the sequential formation of amide bonds between the dicarboxylic acid linker and amine-functionalized ligands for the target protein and the E3 ligase.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a generalized, two-step approach for synthesizing a PROTAC using 3,6,9-Trioxaundecanedioic acid.

Step 1: Mono-amide Coupling of the Linker to the First Ligand

  • Activation of the Carboxylic Acid: Dissolve 3,6,9-Trioxaundecanedioic acid (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

  • Coupling Reaction: To the activated linker solution, add the first ligand (containing a primary or secondary amine) (1.0 equivalent), dissolved in a minimal amount of the same anhydrous solvent.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild acidic solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mono-conjugated intermediate by flash column chromatography.

Step 2: Coupling of the Mono-conjugated Intermediate to the Second Ligand

  • Activation of the Remaining Carboxylic Acid: Dissolve the purified mono-conjugated intermediate from Step 1 (1.0 equivalent) in an anhydrous solvent (DMF or DCM).

  • Add a coupling agent (e.g., HATU, 1.05 equivalents) and a base (e.g., DIPEA, 2.0 equivalents). Stir at room temperature for 15-30 minutes.

  • Final Coupling: Add the second amine-containing ligand (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

  • Final Purification: Once the reaction is complete, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound.

  • Characterization: Confirm the identity and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

The synthetic strategy can be visualized with the following workflow diagram:

PROTAC_Synthesis_Workflow start Start Materials: - Linker (CAS 13887-98-4) - Ligand 1 (Amine-functionalized) - Ligand 2 (Amine-functionalized) step1 Step 1: Mono-amide Coupling - Activate one carboxyl group of the linker - React with Ligand 1 start->step1 intermediate Purified Mono-conjugated Intermediate (Ligand 1-Linker-COOH) step1->intermediate step2 Step 2: Second Amide Coupling - Activate the remaining carboxyl group - React with Ligand 2 intermediate->step2 final_product Crude PROTAC Molecule (Ligand 1-Linker-Ligand 2) step2->final_product purification Purification (Preparative HPLC) final_product->purification characterization Characterization (NMR, HRMS) purification->characterization end Final Pure PROTAC characterization->end

Caption: General workflow for the synthesis of a PROTAC using a dicarboxylic acid linker.

Concluding Remarks

3,6,9-Trioxaundecanedioic acid (CAS 13887-98-4) is a valuable and versatile chemical tool for researchers in drug discovery and materials science. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex molecules, most notably PROTACs. The information and protocols provided in this guide offer a comprehensive overview for scientists and professionals working with this compound, facilitating its effective application in the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers, essential tools in the field of bioconjugation. From fundamental principles to detailed experimental protocols, this document serves as a technical resource for professionals in drug development and biomedical research. We will explore the various types of PEG linkers, their impact on the physicochemical and pharmacokinetic properties of bioconjugates, and the analytical techniques used for their characterization.

Introduction to PEG Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] In bioconjugation, PEG chains are covalently attached to molecules such as proteins, peptides, small molecule drugs, or nanoparticles in a process known as PEGylation.[3][4] This modification is a cornerstone of biopharmaceutical development, aimed at enhancing the therapeutic efficacy and safety of various drugs.[5][]

The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits include:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2]

  • Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[7]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[5][8]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[7]

Classification of PEG Linkers

PEG linkers can be classified based on several characteristics, including their molecular weight distribution, architecture, and the reactivity of their functional groups.

2.1. Based on Molecular Weight Distribution:

  • Monodisperse PEG: Consists of a single PEG molecule with a precise and discrete molecular weight. This homogeneity is crucial for producing consistent bioconjugates with predictable pharmacokinetics and safety profiles.[2]

  • Polydisperse PEG: A mixture of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).[2]

2.2. Based on Architecture:

  • Linear PEG: A straight-chain polymer with functional groups at one or both ends.

  • Branched PEG: Consists of multiple PEG chains radiating from a central core. This structure provides increased steric hindrance and can offer higher solubility and stability compared to linear PEG.[9]

2.3. Based on Reactivity of Functional Groups:

  • Homobifunctional PEG: Possesses two identical reactive functional groups at either end of the PEG chain.

  • Heterobifunctional PEG: Contains two different reactive functional groups, allowing for the sequential conjugation of two different molecules.

2.4. Based on Cleavability:

  • Non-Cleavable PEG Linkers: Form stable, permanent bonds with the target molecule. The release of the conjugated molecule, particularly in the context of antibody-drug conjugates (ADCs), relies on the degradation of the entire conjugate within the target cell.[10][11] This generally leads to greater plasma stability and a more favorable safety profile.[10]

  • Cleavable PEG Linkers: Contain a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of specific enzymes or reducing agents in the tumor microenvironment.[12] This allows for the controlled and targeted release of the payload. Common cleavable moieties include:

    • Hydrazones: Cleaved in acidic environments (e.g., endosomes and lysosomes).[12]

    • Disulfide bonds: Cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells than in the bloodstream.[12]

    • Peptide bonds: Cleaved by specific proteases that are often overexpressed in tumor cells (e.g., cathepsins).[12]

Quantitative Impact of PEG Linkers

The choice of PEG linker has a profound and quantifiable impact on the properties of the resulting bioconjugate.

Pharmacokinetics

PEGylation dramatically alters the pharmacokinetic profile of therapeutic molecules, most notably by extending their plasma half-life.

Table 1: Effect of PEG Molecular Weight on the Pharmacokinetics of Interferon-γ in Rats

PEG MoietyAdministration RoutePeak Plasma Level (ng/mL)Terminal Half-life (h)Systemic Exposure (AUC₀→α) (ng·h/mL)
Unmodified IFN-γSubcutaneous~101~50
10 kDa PEGSubcutaneous~44026~59,450
20 kDa PEGSubcutaneous~84028.6~121,800
40 kDa PEGSubcutaneous~84027.4~121,800
Unmodified IFN-γIntraperitoneal~200.9~60
10 kDa PEGIntraperitonealNot specified18.4Not specified
20 kDa PEGIntraperitonealNot specified22.7Not specified
40 kDa PEGIntraperitonealNot specified29.1Not specified

Data adapted from Youngster et al.[13]

Table 2: Pharmacokinetic Properties of Different PEGylated Interferon Alfa Formulations

Interferon FormulationPEG Size and StructureAbsorption Half-life (h)Renal Clearance Reduction
Standard Interferon AlfaN/A2.3N/A
Peginterferon alfa-2b12 kDa (Linear)4.6~10-fold
Peginterferon alfa-2a40 kDa (Branched)50>100-fold

Data adapted from Zeuzem et al.[14]

Solubility

PEGylation is a highly effective strategy for increasing the aqueous solubility of hydrophobic small molecule drugs.

Table 3: Solubility Enhancement with PEG Linkers

DrugPEG MoietyFold Increase in Aqueous Solubility
DomperidonePEG 8000 (in solid dispersion)10.26
Paclitaxel2 kDa PEG>1000
Camptothecin5 kDa PEG~100

Data adapted from various sources.[2][15]

Immunogenicity

While PEG itself is considered to have low immunogenicity, the presence of pre-existing anti-PEG antibodies in a significant portion of the population can impact the efficacy and safety of PEGylated therapeutics.[16][17]

Table 4: Factors Influencing the Immunogenicity of PEGylated Bioconjugates

FactorObservation
PEG Molecular Weight Higher molecular weight PEGs (e.g., 20-30 kDa) tend to be more immunogenic than lower molecular weight PEGs (e.g., 2-5 kDa).[18]
PEG Architecture Branched PEG structures may exhibit lower antigenicity compared to linear PEGs, potentially by evading recognition by anti-PEG antibodies.[9]
Carrier Protein The immunogenicity of the protein to which PEG is conjugated can influence the anti-PEG immune response.[16]
Extent of PEGylation The density of PEG chains on the surface of the bioconjugate can affect its immunogenicity.[8]

Experimental Protocols

This section provides detailed methodologies for common PEGylation reactions and the subsequent characterization of the resulting bioconjugates.

Amine-Reactive PEGylation using NHS Esters

This is one of the most widely used methods for targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins.

Workflow for Amine-Reactive PEGylation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis A Equilibrate PEG-NHS ester to room temperature C Prepare fresh 10mM PEG-NHS ester solution in anhydrous DMSO or DMF A->C B Dissolve protein in amine-free buffer (pH 7-9) D Add PEG-NHS ester solution to protein solution (10- to 50-fold molar excess) B->D C->D E Incubate at room temperature (30-60 min) or 4°C (2-4 hours) D->E F Quench reaction (optional, with Tris or glycine) E->F G Purify PEGylated protein (SEC, dialysis) F->G H Characterize conjugate (HPLC, MS, SDS-PAGE) G->H

Caption: Workflow for amine-reactive PEGylation using NHS esters.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes)

Procedure:

  • Preparation:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation:

    • Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Purification:

    • (Optional) Quench the reaction by adding a quenching buffer to consume any unreacted PEG-NHS ester.

    • Remove unreacted PEG reagent and byproducts by SEC or dialysis.

  • Characterization:

    • Analyze the purified PEGylated protein to determine the degree of PEGylation and identify conjugation sites.

Thiol-Reactive PEGylation using Maleimide (B117702) Chemistry

This method is highly specific for targeting free thiol groups on cysteine residues.

Workflow for Thiol-Reactive PEGylation

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis A Dissolve protein in degassed, thiol-free buffer (pH 6.5-7.5) B Reduce disulfide bonds (if necessary) with TCEP or DTT A->B D Add PEG-Maleimide solution to protein solution (10- to 20-fold molar excess) B->D C Prepare fresh PEG-Maleimide solution C->D E Incubate at room temperature (2-4 hours) or 4°C (overnight) D->E F Quench reaction (optional, with free thiol) E->F G Purify PEGylated protein (SEC, dialysis) F->G H Characterize conjugate (HPLC, MS, SDS-PAGE) G->H

Caption: Workflow for thiol-reactive PEGylation using maleimide chemistry.

Materials:

  • Protein with free cysteine residues

  • PEG-Maleimide

  • Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (if necessary, e.g., TCEP or DTT)

  • Purification system (e.g., SEC column, dialysis cassettes)

Procedure:

  • Preparation:

    • Dissolve the protein in the degassed, thiol-free buffer.

    • If the protein's thiol groups are in disulfide bonds, reduce them by adding a reducing agent like TCEP.

    • Prepare a fresh solution of PEG-Maleimide.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • (Optional) Quench the reaction by adding a compound with a free thiol (e.g., cysteine or β-mercaptoethanol).

    • Purify the conjugate using SEC or dialysis.

  • Characterization:

    • Analyze the purified product to confirm successful conjugation.

PEGylation of Nanoparticles

PEG can be attached to the surface of nanoparticles to improve their stability and circulation time.

General Workflow for Nanoparticle PEGylation

G cluster_prep Nanoparticle Formulation cluster_pegylation PEGylation Method cluster_purification Purification and Characterization A Synthesize or obtain nanoparticles B Functionalize nanoparticle surface (if necessary) A->B C Covalent Attachment (e.g., via functional groups) B->C D Non-covalent Adsorption (e.g., hydrophobic interactions) B->D E Remove excess PEG (centrifugation, dialysis) C->E D->E F Characterize PEGylated NPs (DLS, zeta potential, TEM) E->F

Caption: General workflow for the PEGylation of nanoparticles.

Methods:

  • Covalent Attachment: This involves reacting functionalized PEG linkers with complementary functional groups on the nanoparticle surface (e.g., amine-reactive PEGs with amine-functionalized nanoparticles).[4]

  • Non-covalent Adsorption: This relies on physical interactions, such as hydrophobic or electrostatic interactions, between the PEG and the nanoparticle surface. For example, lipid-PEG conjugates can be incorporated into liposomal formulations.[4]

Procedure Outline:

  • Nanoparticle Preparation: Synthesize or procure the nanoparticles of interest. The surface may need to be functionalized with appropriate reactive groups for covalent attachment.[19]

  • PEGylation Reaction: Incubate the nanoparticles with the desired PEG linker under appropriate conditions (e.g., buffer, temperature, time).

  • Purification: Remove unreacted PEG and byproducts through methods such as centrifugation, dialysis, or tangential flow filtration.

  • Characterization: Analyze the PEGylated nanoparticles to confirm the presence of the PEG coating and assess its impact on properties like size (Dynamic Light Scattering), surface charge (Zeta Potential), and morphology (Transmission Electron Microscopy).

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated biotherapeutics.

Logical Flow of Bioconjugate Characterization

G cluster_initial Initial Assessment cluster_separation Separation and Quantification cluster_mass_spec Mass Analysis cluster_final Functional Assessment A SDS-PAGE C Size-Exclusion HPLC (SEC-HPLC) A->C Size heterogeneity B UV-Vis Spectroscopy B->C Concentration E Mass Spectrometry (MS) (MALDI-TOF, ESI-MS) C->E Degree of PEGylation D Reversed-Phase HPLC (RP-HPLC) F Peptide Mapping (LC-MS/MS) D->F Positional isomers E->F Confirm mass G Biological Activity Assays F->G Site-specific activity

Caption: Logical flow for the characterization of PEGylated bioconjugates.

Determination of PEGylation Degree
  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It can be used to separate PEGylated proteins from the unreacted protein and free PEG, allowing for the quantification of each species and an assessment of the heterogeneity of the PEGylated product.[20][21]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can determine the molecular weight of the intact bioconjugate. The mass difference between the PEGylated and un-PEGylated molecule reveals the number of attached PEG chains.[22]

Identification of PEGylation Sites
  • Peptide Mapping: This powerful technique involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by separation using RP-HPLC and analysis by mass spectrometry (LC-MS/MS). By comparing the peptide map of the PEGylated protein to that of the unmodified protein, the peptides containing the PEGylation sites can be identified.[23][24][25]

Protocol for Peptide Mapping of a PEGylated Protein:

  • Sample Preparation:

    • Denature the PEGylated protein using agents like urea (B33335) or guanidine (B92328) hydrochloride.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Exchange the buffer to one compatible with the chosen protease (e.g., trypsin).

  • Enzymatic Digestion:

    • Add the protease to the protein sample and incubate at the optimal temperature (e.g., 37°C) for several hours to overnight.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto an RP-HPLC column coupled to a mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • Analyze the eluting peptides by MS and MS/MS to determine their mass and sequence.

  • Data Analysis:

    • Compare the obtained peptide masses and sequences to the theoretical digest of the unmodified protein. Peptides with a mass shift corresponding to the mass of the PEG linker and any remaining fragments indicate a PEGylation site.

Conclusion

PEG linkers are indispensable tools in modern bioconjugation, offering a versatile platform for enhancing the therapeutic properties of a wide range of molecules. A thorough understanding of the different types of PEG linkers, their quantitative impact on bioconjugate properties, and the appropriate experimental protocols for their use and characterization is crucial for the successful development of novel and effective biotherapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of PEGylation and harness its full potential.

References

The Pivotal Role of Ethylene Glycol Units in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realms of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the chemical linker connecting the active molecule to its delivery or targeting moiety is of paramount importance. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) units have become a cornerstone. The repeating ethylene (B1197577) glycol subunits bestow a unique and highly advantageous set of physicochemical properties that profoundly influence the solubility, stability, pharmacokinetics, and immunogenicity of the resulting therapeutic agent. This technical guide provides a comprehensive exploration of the multifaceted role of ethylene glycol units in PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation therapies.

Core Principles: How Ethylene Glycol Units Shape Therapeutic Potential

The fundamental structure of a PEG linker, composed of repeating –(CH₂CH₂O)– units, imparts a combination of hydrophilicity, flexibility, and biocompatibility that addresses many of the challenges encountered in drug development.[1][2]

  • Enhanced Solubility: Many potent therapeutic payloads, such as cytotoxic agents used in ADCs and the complex molecules that constitute PROTACs, are inherently hydrophobic. This poor aqueous solubility can lead to aggregation, manufacturing difficulties, and suboptimal bioavailability.[2][3] The ether oxygens in the ethylene glycol backbone readily form hydrogen bonds with water, creating a hydration shell around the payload.[2] This "shielding" effect significantly improves the overall water solubility of the conjugate, preventing aggregation and facilitating formulation.[2][3]

  • Improved Pharmacokinetics: The incorporation of PEG linkers dramatically alters the pharmacokinetic (PK) profile of a therapeutic molecule. The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, thereby extending its circulation half-life.[][5][6] This prolonged systemic exposure can lead to enhanced therapeutic efficacy. Furthermore, the flexible PEG chain can sterically hinder the approach of proteolytic enzymes, protecting peptide and protein-based drugs from degradation.[7]

  • Reduced Immunogenicity: By creating a neutral and hydrophilic cloud around the therapeutic molecule, PEG linkers can mask immunogenic epitopes.[2] This "stealth" effect reduces the likelihood of the conjugate being recognized and cleared by the immune system, thereby lowering the risk of an anti-drug antibody (ADA) response.[2] However, it is important to note that anti-PEG antibodies can exist in a significant portion of the population and can be induced by treatment with PEGylated therapeutics, potentially leading to accelerated blood clearance and reduced efficacy.[8][9]

Quantitative Impact of PEG Linker Properties

The length and architecture (linear vs. branched) of the PEG linker are critical design parameters that can be fine-tuned to optimize the performance of a therapeutic conjugate.

Impact on Pharmacokinetics

The molecular weight of the PEG linker directly correlates with its ability to prolong the in vivo half-life of a conjugate.

PEG Molecular WeightReported Half-life (t½)Fold Increase in Half-lifeTherapeutic ConjugateReference
No PEG19.6 minutes-ZHER2-SMCC-MMAE (Affibody-drug conjugate)[10]
4 kDa49.2 minutes2.5ZHER2-PEG4K-MMAE (Affibody-drug conjugate)[10]
6 kDa18 minutes-PEG Polymer[]
10 kDa219.0 minutes11.2ZHER2-PEG10K-MMAE (Affibody-drug conjugate)[10]
50 kDa16.5 hours-PEG Polymer[]

Table 1: Influence of PEG Molecular Weight on the Half-life of Therapeutic Conjugates. This table illustrates the direct relationship between the size of the PEG linker and the circulation half-life of the conjugated molecule.

Impact on In Vivo Efficacy of Antibody-Drug Conjugates

In the context of ADCs, the length of the PEG linker can significantly impact both tolerability and anti-tumor activity.

Number of PEG UnitsTumor Growth Inhibition (%)Single Dose Tolerability (Weight Change)ADC SystemReference
0Rapid tumor breakthroughSignificant weight lossTrastuzumab-MMAE (DAR 8)[3]
2-Significant weight lossTrastuzumab-MMAE (DAR 8)[3]
4-Significant weight lossTrastuzumab-MMAE (DAR 8)[3]
8Efficacy rescuedRelatively stable weightTrastuzumab-MMAE (DAR 8)[3]
12Efficacy rescuedRelatively stable weightTrastuzumab-MMAE (DAR 8)[3]
24Efficacy rescuedRelatively stable weightTrastuzumab-MMAE (DAR 8)[3]

Table 2: Effect of PEG Linker Length on the In Vivo Performance of a DAR 8 ADC. This table demonstrates that for a highly loaded ADC, a longer PEG linker is crucial for maintaining tolerability and achieving therapeutic efficacy.

Impact on PROTAC Permeability

For PROTACs, which are often large molecules that need to cross cell membranes to reach their intracellular targets, the properties of the PEG linker are critical for cell permeability.

PROTACLinker CompositionPermeability (Pₑ, 10⁻⁶ cm/s)Fold Difference in PermeabilityReference
Compound 63-unit PEG--[1]
Compound 4Shorter, non-PEG43-fold higher than Compound 643[1]
MZ Series (Compound 7)-0.6100-fold higher than Compound 9[1]
MZ Series (Compound 9)-0.006-[1]

Table 3: Influence of Linker Composition on PROTAC Permeability. This table highlights the complex relationship between linker structure and the ability of a PROTAC to permeate cell membranes, with shorter or less "PEG-like" linkers sometimes exhibiting higher permeability.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of therapeutics containing PEG linkers involve a series of well-defined experimental stages.

PROTAC_Mechanism_of_Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

The above diagram illustrates the catalytic cycle of a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC and E3 ligase are then free to engage another POI molecule.

ADC_Development_Workflow cluster_Design Design & Synthesis cluster_Characterization In Vitro Characterization cluster_Evaluation Functional Evaluation Linker_Synthesis Synthesis of Heterobifunctional PEG Linker ADC_Conjugation Conjugation to Antibody Linker_Synthesis->ADC_Conjugation DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis (LC-MS) ADC_Conjugation->DAR_Analysis Solubility_Assay Solubility Assessment DAR_Analysis->Solubility_Assay Stability_Assay Plasma Stability Assay Solubility_Assay->Stability_Assay Release_Assay In Vitro Drug Release Assay Stability_Assay->Release_Assay Cell_Viability In Vitro Cell Viability Assay Release_Assay->Cell_Viability Immunogenicity_Assay Immunogenicity Assessment (ELISA) Cell_Viability->Immunogenicity_Assay PK_Study In Vivo Pharmacokinetic Study Immunogenicity_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study

Caption: A typical experimental workflow for ADC development.

This workflow outlines the key stages in the development of an antibody-drug conjugate, from the initial synthesis of the PEG linker and conjugation to the antibody, through in vitro characterization of its physicochemical properties, to functional evaluation in cellular and in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of therapeutics incorporating PEG linkers. Below are outlines for several key experiments.

Protocol 1: Determination of Protein Solubility using PEG Precipitation

Objective: To quantitatively assess the solubility of a PEGylated protein.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the PEGylated protein of known concentration in a suitable buffer.

    • Prepare a high-concentration stock solution of polyethylene glycol (e.g., 40% w/v PEG 6000) in the same buffer.

  • Precipitation:

    • In a series of microcentrifuge tubes or a 96-well plate, create a gradient of PEG concentrations by mixing the protein solution with varying amounts of the PEG stock solution and buffer to a constant final volume.

    • Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours) to allow for equilibration and precipitation.

  • Separation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for a specified time (e.g., 30 minutes) to pellet the precipitated protein.

  • Quantification:

    • Carefully collect the supernatant from each sample.

    • Measure the protein concentration in the supernatant using a suitable method, such as UV-Vis spectrophotometry at 280 nm or a colorimetric protein assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Plot the concentration of soluble protein in the supernatant as a function of the PEG concentration. The resulting curve can be used to determine the relative solubility of the protein under the tested conditions.[11]

Protocol 2: Synthesis of a Heterobifunctional NHS-PEG-Maleimide Linker

Objective: To synthesize a PEG linker with an NHS ester at one terminus for reaction with amines and a maleimide (B117702) at the other for reaction with thiols.

Methodology:

  • Reaction of Amine-PEG-OH with Maleic Anhydride (B1165640):

    • Dissolve Amine-PEG-OH in a suitable aprotic solvent (e.g., dichloromethane).

    • Add maleic anhydride and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Purify the resulting Maleimide-PEG-OH by column chromatography.

  • Activation of the Carboxylic Acid with N-Hydroxysuccinimide (NHS):

    • Dissolve the Maleimide-PEG-OH in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add N-hydroxysuccinimide and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, filter to remove the urea (B33335) byproduct (if using DCC) and purify the final NHS-PEG-Maleimide product by column chromatography.[12][13]

Protocol 3: Assessment of Immunogenicity by Anti-PEG Antibody ELISA

Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.

Methodology:

  • Plate Coating:

    • Coat a high-binding 96-well microplate with a PEG-containing molecule (e.g., mPEG-BSA or a specific PEGylated drug) diluted in a coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate.

    • Add diluted serum or plasma samples to the wells. Include positive and negative controls, as well as a standard curve of a known anti-PEG antibody.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) that will bind to the captured anti-PEG antibodies.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Reading:

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known anti-PEG antibody standards.

    • Use the standard curve to determine the concentration of anti-PEG antibodies in the unknown samples.[14][15][16][17]

Protocol 4: In Vitro Drug Release Assay for ADCs with Cleavable Linkers

Objective: To determine the rate of payload release from an ADC in a simulated physiological environment.

Methodology:

  • Incubation:

    • Incubate the ADC at a known concentration in the matrix of interest (e.g., human plasma, mouse plasma, or a lysosomal enzyme solution such as cathepsin B).

    • Incubate at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing:

    • Stop the reaction (e.g., by adding a protease inhibitor or by snap-freezing).

    • Process the samples to separate the released payload from the intact ADC. This may involve protein precipitation followed by centrifugation or solid-phase extraction.

  • Quantification:

    • Analyze the processed samples by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the release kinetics.[18][19]

Protocol 5: PROTAC-Mediated Protein Degradation Assay

Objective: To assess the ability of a PROTAC to induce the degradation of a target protein in cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC molecule. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate using a protein assay (e.g., BCA).

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation as a function of PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).[20][21]

Conclusion

The ethylene glycol units within PEG linkers are not merely inert spacers but are fundamental building blocks that critically influence the therapeutic potential of complex biologics and targeted therapies. Their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity has been instrumental in the success of numerous approved and investigational drugs. A thorough understanding of how to modulate the length and architecture of PEG linkers, coupled with rigorous experimental evaluation, is essential for the rational design of next-generation ADCs, PROTACs, and other PEGylated therapeutics. As our comprehension of the intricate interplay between linker chemistry and biological systems deepens, so too will our capacity to engineer safer and more effective treatments for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using CH2COOH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the homobifunctional crosslinker, CH2COOH-PEG3-CH2COOH, for protein conjugation. This discrete PEG linker, featuring a three-unit polyethylene (B3416737) glycol spacer terminated by carboxylic acid groups, is a versatile tool for creating covalent crosslinks between protein molecules. The protocols outlined below cover the activation of the linker, protein conjugation, and subsequent analysis of the conjugated products.

Introduction

This compound is a valuable reagent in bioconjugation, primarily used for intramolecular or intermolecular crosslinking of proteins. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.[1][2] The terminal carboxylic acid groups can be activated to form amine-reactive esters, which then readily react with primary amines (e.g., lysine (B10760008) residues and N-termini) on the protein surface to form stable amide bonds.[1] This crosslinker is particularly useful for studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit protein complexes.[3]

Key Features and Applications:

  • Homobifunctional: Possesses identical reactive groups at both ends, enabling the linkage of two similar functional groups.[3]

  • PEG Spacer: A short, hydrophilic three-unit PEG spacer improves the solubility of the conjugate and can minimize steric hindrance.[1]

  • Amine-Reactive: Following activation, it targets primary amines on proteins for covalent bond formation.

  • Applications:

    • Studying protein quaternary structure and protein-protein interactions.

    • Stabilizing protein complexes for structural analysis.

    • Creating antibody-drug conjugates (ADCs) or other protein-based therapeutics.

    • Enzyme immobilization.

Principle of the Reaction

The conjugation process involves a two-step chemical reaction. First, the carboxylic acid groups of this compound are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable, amine-reactive NHS ester intermediate. In the second step, the activated linker is introduced to the protein(s), where the NHS esters react with primary amines on the protein surface to form stable amide bonds, resulting in a crosslinked protein product.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Protein Conjugation Linker This compound ActivatedLinker NHS-ester-PEG3-NHS-ester Linker->ActivatedLinker Activation Reagents EDC + NHS/Sulfo-NHS pH 4.5-7.2 Reagents->ActivatedLinker Protein Protein with Primary Amines (e.g., Lysine residues) ConjugatedProtein Crosslinked Protein Protein->ConjugatedProtein Conjugation pH 7.0-9.0 ActivatedLinker_c NHS-ester-PEG3-NHS-ester ActivatedLinker_c->ConjugatedProtein

Figure 1: Two-step reaction workflow for protein conjugation.

Experimental Protocols

The following protocols provide a general framework for protein conjugation using this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM HEPES buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes

Protocol 1: One-Pot Protein Crosslinking

This protocol is suitable for generating both intramolecular and intermolecular crosslinks. The ratio of intra- to intermolecular crosslinks can be influenced by the protein concentration.

  • Protein Preparation:

    • Dissolve the protein of interest in Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Linker Activation and Conjugation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically 10-50 fold over the protein).

    • Immediately add EDC and NHS to the reaction mixture. A common starting molar ratio is 1:2:5 (Linker:EDC:NHS).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis.[4][5][6] For SEC, use a resin with an appropriate molecular weight cutoff for your protein.

Protocol 2: Two-Step Activation and Conjugation

This method involves pre-activating the linker before adding it to the protein solution, which can offer better control over the reaction.

  • Linker Activation:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) at a molar ratio of 1:2:5 (Linker:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.

  • Protein Conjugation:

    • Prepare the protein in Conjugation Buffer as described in Protocol 1.

    • Add the freshly activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized (start with a 10- to 50-fold molar excess).[1]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the quenching and purification steps as outlined in Protocol 1.

Characterization of the Conjugated Protein

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the resulting product.

SDS-PAGE Analysis
  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the crosslinked products. Intermolecularly crosslinked proteins will appear as higher molecular weight bands (dimers, trimers, etc.) compared to the unmodified protein. Intramolecularly crosslinked proteins may show a slight shift in mobility.

  • It is important to note that PEGylated proteins can migrate anomalously on SDS-PAGE gels, often appearing larger than their actual molecular weight.

Mass Spectrometry (MS)
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique to determine the molecular weight of the conjugated protein and the degree of PEGylation (number of linkers per protein).[7][8][9]

  • For detailed analysis of crosslinked sites, the conjugated protein can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the crosslinked peptides.[4][7][10][11][12]

Size-Exclusion Chromatography (SEC)
  • SEC can be used not only for purification but also for analyzing the heterogeneity of the conjugated product.[4][5][6] Different oligomeric states (monomer, dimer, etc.) can be separated and quantified.

Quantitative Data and Optimization

The efficiency of conjugation and the distribution of products (intra- vs. intermolecular crosslinks, degree of PEGylation) are influenced by several factors.

Table 1: Key Parameters for Optimizing Protein Conjugation

ParameterRecommended RangeRationale
Molar Ratio (Linker:Protein) 10:1 to 50:1A higher ratio favors a higher degree of modification. Empirical optimization is crucial.[1]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor intermolecular crosslinking, while lower concentrations favor intramolecular crosslinking.
pH of Conjugation 7.0 - 8.5NHS esters react efficiently with primary amines at neutral to slightly basic pH.[1]
Reaction Time 30 min - 2 hours at RT; 2 - 12 hours at 4°CLonger incubation times can increase the yield but also the risk of hydrolysis of the activated linker.
Quenching Agent 20-50 mM Tris or GlycineEffectively stops the reaction by consuming unreacted NHS esters.

Table 2: Example Data on Degree of PEGylation

The following table illustrates hypothetical data on how the molar feed ratio of linker to protein can affect the average number of PEG linkers attached per protein molecule, as might be determined by MALDI-TOF MS.

Feed Molar Ratio (Linker:Protein)Average Degree of PEGylation (Linkers/Protein)
10:11.5 ± 0.3
20:13.2 ± 0.5
50:15.8 ± 0.9

Note: This data is illustrative. Actual results will vary depending on the protein and reaction conditions.

Application Example: Workflow for Studying Protein-Protein Interactions

Homobifunctional crosslinkers like this compound are instrumental in workflows designed to identify and map protein-protein interactions.

G Start Protein Complex (e.g., in cell lysate or purified) Crosslinking In situ or in vitro crosslinking with activated this compound Start->Crosslinking Purification Affinity Purification of Target Protein Complex Crosslinking->Purification SDS-PAGE SDS-PAGE Analysis to Confirm Crosslinking Purification->SDS-PAGE Digestion In-gel or In-solution Proteolytic Digestion (e.g., Trypsin) SDS-PAGE->Digestion Enrichment Enrichment of Crosslinked Peptides (e.g., SEC or SCX) Digestion->Enrichment LC-MSMS LC-MS/MS Analysis Enrichment->LC-MSMS DataAnalysis Data Analysis with Specialized Software (e.g., MeroX, pLink) LC-MSMS->DataAnalysis Results Identification of Inter- and Intra-protein Crosslinks and Interaction Sites DataAnalysis->Results

Figure 2: Workflow for protein-protein interaction studies.

This workflow allows for the "capture" of transient or weak protein interactions by covalently linking them. Subsequent mass spectrometry analysis identifies the specific amino acid residues that have been linked, providing valuable distance constraints for structural modeling and mapping interaction interfaces.[4][7][10][11][12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS or linker (hydrolysis).- Presence of primary amines in the buffer.- Suboptimal pH.- Use fresh, anhydrous reagents.- Perform buffer exchange to an amine-free buffer.- Ensure activation is performed at pH 4.5-7.2 and conjugation at pH 7.0-8.5.
Protein Precipitation - High degree of intermolecular crosslinking.- Reduce protein concentration.- Decrease the molar excess of the crosslinker.- Shorten the reaction time.
Heterogeneous Product - Uncontrolled reaction.- Optimize the molar ratio of linker to protein.- Consider a two-step conjugation protocol for better control.

Conclusion

This compound is a versatile homobifunctional crosslinker for a variety of protein conjugation applications. By carefully controlling the reaction conditions, researchers can effectively generate intra- and intermolecularly crosslinked proteins for structural and functional studies. The protocols and information provided in these application notes serve as a starting point for developing optimized conjugation strategies tailored to specific research needs.

References

Application Notes and Protocols for EDC/NHS Coupling with PEG3 Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized "zero-length" crosslinking chemistry that facilitates the formation of stable amide bonds between a carboxyl group and a primary amine.[1] This method is instrumental in bioconjugation for applications ranging from targeted drug delivery and antibody-drug conjugate (ADC) development to the creation of advanced biomaterials.

This document provides detailed protocols for the use of PEG3 dicarboxylic acid, a homobifunctional linker, in EDC/NHS-mediated coupling reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal linker for crosslinking proteins or conjugating two different amine-containing molecules.[2] The bifunctional nature of PEG3 dicarboxylic acid allows for the creation of well-defined molecular bridges.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond.[2]

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group on the PEG3 dicarboxylic acid to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2]

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[1]

When using a dicarboxylic acid linker, this process can occur at one or both ends of the PEG molecule, enabling the crosslinking of molecules.

Reaction Mechanism

Reaction_Mechanism Carboxylic_Acid R-COOH (PEG3 Dicarboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Urea_Biproduct Urea Byproduct EDC->Urea_Biproduct O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea->Urea_Biproduct NHS NHS NHS->NHS_Ester Amide_Bond Amide Bond (stable) NHS_Ester->Amide_Bond + R'-NH₂ Released_NHS NHS NHS_Ester->Released_NHS Primary_Amine R'-NH₂ (Target Molecule) Primary_Amine->Amide_Bond

Caption: EDC/NHS reaction mechanism for amide bond formation.

Data Presentation: Recommended Reaction Conditions

Optimization is often required to achieve the desired degree of conjugation and minimize unwanted side reactions such as polymerization.[3] The following tables provide starting recommendations for key reaction parameters.

Table 1: Recommended Molar Ratios for Activation and Coupling

ParameterMolar Ratio (Linker:Reagent)Purpose
Activation Step
PEG3 Dicarboxylic Acid : EDC1 : 2 to 1 : 5Activates both carboxyl groups on the PEG linker.
PEG3 Dicarboxylic Acid : NHS1 : 2 to 1 : 5Stabilizes the activated O-acylisourea intermediate.[4]
Coupling Step (per amine-containing molecule)
Activated Linker : Target Molecule 11.5:1 to 10:1A starting point for initial conjugation, should be optimized.[5]
(Mono-functionalized linker) : Target Molecule 21 : 1 to 1 : 5For the second coupling in a stepwise conjugation.

Table 2: Recommended Buffer Conditions and Reaction Times

StepBufferpHReaction TimeTemperature
Activation MES, PBS, or other non-amine, non-carboxylate buffer4.5 - 6.015 - 30 minutesRoom Temperature
Coupling PBS or other non-amine buffer7.2 - 8.02 hours to overnightRoom Temperature or 4°C
Quenching Tris, Glycine, or Hydroxylamine~8.015 - 30 minutesRoom Temperature

Experimental Protocols

A two-step protocol is highly recommended when using a dicarboxylic acid linker to better control the reaction and minimize polymerization.[3] This involves activating the PEG3 dicarboxylic acid in a separate step before adding the amine-containing molecule(s).

Materials and Equipment
  • PEG3 Dicarboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule(s) (e.g., protein, peptide, antibody)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, or 1 M Hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

  • Purification system: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Dialysis equipment[6]

Protocol 1: Crosslinking of a Single Amine-Containing Molecule

This protocol aims to crosslink two molecules of the same amine-containing substance using the PEG3 dicarboxylic acid linker.

Experimental Workflow for Crosslinking

Experimental_Workflow_Crosslinking Start Start Reagent_Prep Reagent Preparation (PEG3, EDC, NHS, Buffers) Start->Reagent_Prep Activation Activation Step (PEG3 + EDC/NHS in Activation Buffer) Reagent_Prep->Activation Coupling Coupling Step (Add Amine-Containing Molecule) Activation->Coupling 15-30 min, RT Quenching Quenching (Add Quenching Buffer) Coupling->Quenching 2h RT or overnight 4°C Purification Purification (SEC, IEX, or Dialysis) Quenching->Purification 15-30 min, RT End End Purification->End

Caption: Workflow for crosslinking a single type of molecule.

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening the vials.[7]

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO.

    • Dissolve the PEG3 dicarboxylic acid in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of PEG3 Dicarboxylic Acid:

    • In a reaction tube, combine the PEG3 dicarboxylic acid solution with EDC and NHS. Refer to Table 1 for recommended molar ratios.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Add the activated PEG3-NHS ester solution to the solution of the amine-containing molecule. The pH of the final reaction mixture should be between 7.2 and 8.0.

    • The molar ratio of the activated linker to the target molecule should be optimized. A starting point is a 1:2 molar ratio of linker to target molecule to favor the formation of a crosslinked product.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to consume any unreacted NHS esters. A final concentration of 10-50 mM of the quenching agent is typically sufficient.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker, reagents, and byproducts using an appropriate purification method.[6]

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger crosslinked product from unreacted molecules.[6]

    • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences that may arise from PEGylation.[6]

    • Dialysis: Useful for removing small molecule impurities.

Protocol 2: Stepwise Conjugation of Two Different Amine-Containing Molecules

This protocol is designed to conjugate two different molecules (Molecule A and Molecule B) using the PEG3 dicarboxylic acid linker. This requires a two-step coupling process and purification of the intermediate.

Experimental Workflow for Stepwise Conjugation

Experimental_Workflow_Stepwise Start Start Reagent_Prep Reagent Preparation (PEG3, EDC, NHS, Buffers, Molecules A & B) Start->Reagent_Prep Activation Activation Step (PEG3 + EDC/NHS) Reagent_Prep->Activation Coupling_A Coupling Step 1 (Add Molecule A) Activation->Coupling_A 15-30 min, RT Purification_1 Intermediate Purification (Remove excess PEG3 and Molecule A) Coupling_A->Purification_1 2h RT or overnight 4°C Coupling_B Coupling Step 2 (Add Molecule B to activated intermediate) Purification_1->Coupling_B Quenching Quenching Coupling_B->Quenching 2h RT or overnight 4°C Purification_2 Final Purification Quenching->Purification_2 15-30 min, RT End End Purification_2->End

Caption: Workflow for stepwise conjugation of two different molecules.

Procedure:

  • Reagent Preparation: As in Protocol 1, prepare all necessary reagents and solutions for Molecule A and Molecule B.

  • Activation of PEG3 Dicarboxylic Acid:

    • In a reaction tube, combine the PEG3 dicarboxylic acid solution with EDC and NHS. To favor the formation of a mono-activated intermediate, consider using a sub-stoichiometric amount of EDC/NHS relative to the carboxyl groups (e.g., a 1:1:1 molar ratio of PEG3:EDC:NHS). Alternatively, use an excess of PEG3 dicarboxylic acid relative to Molecule A in the next step.

    • Incubate for 15-30 minutes at room temperature.

  • First Coupling Reaction (with Molecule A):

    • Add the activated PEG3-NHS ester solution to the solution of Molecule A. Use a molar excess of the activated linker to Molecule A to drive the reaction towards a mono-substituted product.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Intermediate Purification:

    • It is crucial to purify the mono-functionalized PEG-Molecule A conjugate from unreacted PEG linker and unreacted Molecule A. This can be achieved using SEC or IEX, depending on the size and charge differences between the species.

  • Second Coupling Reaction (with Molecule B):

    • The purified mono-functionalized intermediate may still possess an activated NHS ester on the other end of the PEG linker if the initial activation was performed with an excess of EDC/NHS. If not, a second activation step will be required.

    • Add Molecule B to the purified intermediate solution. The pH should be adjusted to 7.2-8.0 for optimal coupling.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to terminate the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate (Molecule A-PEG3-Molecule B) from any remaining reactants and byproducts using an appropriate chromatographic method.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incorrect pH for activation or conjugation. - Hydrolysis of NHS ester. - Presence of primary amines in buffers (e.g., Tris).[2] - Inactive EDC due to hydrolysis.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0. - Perform the conjugation step immediately after activation. - Use amine-free buffers such as PBS or MES. - Use freshly prepared EDC solutions.[8]
Precipitation of Protein during Reaction - High degree of PEGylation leading to insolubility. - Incorrect buffer conditions.- Reduce the molar excess of the activated PEG linker. - Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[2]
Uncontrolled Polymerization - Using a one-step protocol with a bifunctional crosslinker. - Inappropriate molar ratios.- Employ a two-step conjugation protocol.[3] - Carefully control the stoichiometry of the linker and the amine-containing molecules.

Conclusion

The EDC/NHS coupling chemistry with PEG3 dicarboxylic acid provides a versatile method for creating crosslinked molecules or conjugating two different molecules with a defined spacer. Careful control over reaction conditions, particularly pH and molar ratios, and the use of a stepwise protocol are crucial for achieving the desired product and minimizing unwanted side reactions. The protocols provided here serve as a starting point, and optimization for specific applications is highly recommended.

References

Application of CH2COOH-PEG3-CH2COOH in PROTAC Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized in PROTAC design. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[3] Furthermore, the length and flexibility of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[3]

The CH2COOH-PEG3-CH2COOH linker is a symmetrical, dicarboxylic acid-terminated PEG linker. Its two carboxylic acid functional groups allow for the covalent attachment of two separate ligands, typically via amide bond formation with amine-functionalized moieties on the POI ligand and the E3 ligase ligand. This symmetrical design can be particularly useful in the synthesis of homo-PROTACs or in library synthesis where the same reactive group is desired on both ends of the linker.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. This process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using a dicarboxylic acid linker like this compound typically involves a two-step sequential amide coupling strategy to ensure the controlled attachment of the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow Linker This compound Linker Step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA) Linker->Step1 POI_Ligand Amine-functionalized POI Ligand POI_Ligand->Step1 E3_Ligand Amine-functionalized E3 Ligase Ligand Step2 Step 2: Second Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Step2 Intermediate POI-Linker Intermediate Step1->Intermediate Purification1 Purification (e.g., Chromatography) Intermediate->Purification1 Purification1->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification2 Final Purification (e.g., Prep-HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization

General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a PROTAC using the this compound linker. These protocols are based on standard amide coupling reactions commonly used in PROTAC synthesis.[1] Researchers should note that optimization of reaction conditions (e.g., coupling agents, bases, solvents, temperature, and reaction time) may be necessary for specific POI and E3 ligase ligands.

Protocol 1: Synthesis of POI-Linker Intermediate

This procedure describes the mono-amidation of the symmetrical dicarboxylic acid linker with the POI ligand. Careful control of stoichiometry is crucial to minimize the formation of the di-substituted POI-linker-POI byproduct.

Materials and Reagents:

  • This compound

  • Amine-functionalized POI Ligand (POI-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.

Protocol 2: Synthesis of the Final PROTAC

This procedure describes the second amide coupling to conjugate the E3 ligase ligand to the POI-linker intermediate.

Materials and Reagents:

  • POI-Linker Intermediate from Protocol 1

  • Amine-functionalized E3 Ligase Ligand (E3-NH2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • To a solution of the POI-linker intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with DMF/water and purify the crude product directly by preparative HPLC to obtain the final PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Presentation

Table 1: In vitro Degradation Profile of a Hypothetical PROTAC

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-1Target XCancer Cell Line A5095
PROTAC-1Target XNormal Cell Line B>1000<10

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Pharmacokinetic Properties of a Hypothetical PROTAC

CompoundAdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
PROTAC-1IV (1 mg/kg)8500.2512002.5
PROTAC-1PO (10 mg/kg)3002.015003.0

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.

Conclusion

The this compound linker offers a versatile and synthetically accessible option for the construction of PROTACs. Its hydrophilic PEG nature can impart favorable physicochemical properties, while the dual carboxylic acid termini allow for a straightforward and modular synthetic approach.[3][4] The provided protocols outline a general strategy for the synthesis of PROTACs using this linker. It is imperative for researchers to empirically determine the optimal linker length and composition for each specific POI and E3 ligase pair to achieve maximal degradation efficacy.[5] The systematic collection and analysis of quantitative data, as templated above, are crucial for the rational design and development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with PEG Diacid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) diacid, a process commonly referred to as PEGylation, is a critical strategy in the development of advanced drug delivery systems and imaging agents. This modification imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can significantly enhance their in vivo performance. The terminal carboxylic acid groups of PEG diacid allow for covalent conjugation to nanoparticles, often via amide bond formation with surface amine groups. This application note provides detailed protocols for the surface functionalization of nanoparticles with PEG diacid, methods for their characterization, and an overview of the impact of PEGylation on their physicochemical properties and drug delivery capabilities.

The primary benefits of PEGylation include prolonged systemic circulation time due to reduced opsonization and subsequent clearance by the reticuloendothelial system (RES), improved nanoparticle stability in physiological media by preventing aggregation, and enhanced biocompatibility.[1][2] The choice of PEG molecular weight and grafting density can be tailored to optimize these properties for specific applications.[3]

Experimental Protocols

This section details the materials and methods for the surface functionalization of amine-presenting nanoparticles with PEG diacid using the widely adopted EDC/NHS chemistry.

Materials
  • Amine-functionalized nanoparticles (e.g., APTES-coated iron oxide NPs, aminated silica (B1680970) NPs, or polymeric NPs with surface amine groups)

  • PEG diacid (molecular weight appropriate for the application)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (with appropriate molecular weight cut-off) or centrifugal filter units

  • Deionized (DI) water

Protocol for PEG Diacid Functionalization

This protocol is a general guideline and may require optimization based on the specific nanoparticle system and PEG diacid used.

1. Preparation of Reagents:

  • Allow all reagents, including PEG diacid, EDC-HCl, and NHS, to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Prepare stock solutions of EDC-HCl (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[5]

  • Dissolve the PEG diacid in the Activation Buffer to the desired concentration.

2. Activation of PEG Diacid:

  • In a clean reaction vessel, add the PEG diacid solution.

  • To activate the carboxylic acid groups, add the EDC-HCl stock solution (typically 1.2-1.5 molar excess relative to the carboxylic acid groups on the PEG diacid) and the NHS stock solution (typically 1.2-1.5 molar excess) to the PEG diacid solution.[5]

  • Gently mix the solution and allow the activation reaction to proceed for 15-30 minutes at room temperature. The optimal pH for this activation step is between 4.5 and 6.0.[4][6]

3. Conjugation to Amine-Functionalized Nanoparticles:

  • Disperse the amine-functionalized nanoparticles in the Coupling Buffer (PBS, pH 7.2-7.4).

  • Add the activated PEG diacid-NHS ester solution to the nanoparticle dispersion. The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.0.[4]

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring or shaking.

4. Quenching of the Reaction:

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM.[4]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of PEGylated Nanoparticles:

  • Remove unreacted PEG diacid, EDC, NHS, and quenching reagents by either:

    • Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against DI water or PBS for 24-48 hours with several buffer changes.
    • Centrifugal Filtration: Use centrifugal filter units with a suitable molecular weight cut-off to wash the nanoparticles. Resuspend the nanoparticle pellet in fresh DI water or PBS and repeat the centrifugation process 3-5 times.

  • Collect the purified PEGylated nanoparticles and store them in an appropriate buffer at 4°C.

Characterization of PEG-Diacid Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful conjugation of PEG diacid to the nanoparticle surface and to assess the properties of the resulting nanomaterial.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the nanoparticle surface and confirm the formation of an amide bond.

  • Sample Preparation: Lyophilized nanoparticle samples are typically mixed with potassium bromide (KBr) to form a pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Expected Peak Assignments:

    • PEG Diacid: A characteristic peak for the C=O stretch of the carboxylic acid will be observed around 1736 cm⁻¹.[7]

    • Amine-functionalized Nanoparticles: A broad peak between 3000-3500 cm⁻¹ corresponding to N-H stretching vibrations.[8]

    • PEGylated Nanoparticles: The appearance of a new peak around 1630-1650 cm⁻¹ is indicative of the amide I band (C=O stretch), confirming the formation of a covalent bond between the PEG diacid and the amine groups on the nanoparticle surface.[9] A peak around 1540-1560 cm⁻¹ corresponding to the amide II band (N-H bend) may also be observed.[9] The strong C-O-C ether stretching peak from the PEG backbone is typically observed around 1100 cm⁻¹.[8][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and can be used to quantify the amount of PEG grafted onto the nanoparticle surface.

  • Procedure: A known mass of the lyophilized nanoparticle sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10°C/min).

  • Data Analysis: The weight loss corresponding to the decomposition of the grafted PEG chains (typically between 200°C and 450°C) is used to calculate the grafting density. The weight percentage of PEG can be determined by comparing the TGA curves of bare and PEGylated nanoparticles.[11]

Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in solution, while zeta potential measurements provide information about their surface charge and stability.

  • Procedure: Nanoparticles are dispersed in an appropriate solvent (e.g., DI water or PBS) at a suitable concentration. The measurements are typically performed at 25°C using a Zetasizer instrument.[12][13]

  • Expected Results:

    • Hydrodynamic Diameter: An increase in the hydrodynamic diameter after PEGylation is expected due to the presence of the hydrophilic PEG layer.

    • PDI: A low PDI value (typically < 0.2) indicates a monodisperse and stable nanoparticle suspension.[14]

    • Zeta Potential: A shift in the zeta potential towards a more neutral value is indicative of successful PEGylation, as the PEG layer shields the surface charge of the nanoparticle core.[15] For instance, nanoparticles with a high positive or negative charge will show a zeta potential closer to zero after being coated with the neutral PEG chains.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used to quantify the amount of PEG on the nanoparticle surface.[15]

  • Procedure: The nanoparticle sample is dissolved or suspended in a suitable deuterated solvent (e.g., D₂O).

  • Data Analysis: The characteristic peak of the ethylene (B1197577) oxide protons of PEG (around 3.6 ppm) can be integrated and compared to a known internal standard to determine the concentration of PEG chains.[11][16]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained before and after the surface functionalization of nanoparticles with PEG diacid.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle TypeConditionHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Iron Oxide NPs Bare150 ± 200.25+25 ± 5
PEGylated184 ± 250.18+5 ± 3
PLGA NPs Bare180 ± 150.15-30 ± 6
PEGylated210 ± 200.12-10 ± 4
Gold NPs Bare30 ± 50.20-40 ± 7
PEGylated45 ± 80.17-15 ± 5

Note: The values presented are representative and can vary significantly depending on the specific nanoparticle system, PEG molecular weight, and reaction conditions.

Table 2: Effect of PEGylation on Drug Loading and Release

Nanoparticle SystemDrugParameterNon-PEGylatedPEGylated
PLGA NPs DoxorubicinLoading Capacity (%)8.57.8
Encapsulation Efficiency (%)8580
Cumulative Release at 24h (%)6045
Liposomes CisplatinLoading Capacity (%)5.24.9
Encapsulation Efficiency (%)7572
Cumulative Release at 48h (%)7555

Note: PEGylation can sometimes slightly decrease drug loading and encapsulation efficiency due to the steric hindrance of the PEG layer. However, it often leads to a more sustained drug release profile.[8][17]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification & Storage cluster_characterization Characterization np_prep Amine-Functionalized Nanoparticle Synthesis conjugation Conjugation to Nanoparticles np_prep->conjugation peg_prep PEG Diacid Solution Preparation activation Activation of PEG Diacid with EDC/NHS peg_prep->activation activation->conjugation quenching Quenching of Reaction conjugation->quenching purify Dialysis or Centrifugal Filtration quenching->purify store Storage at 4°C purify->store ftir FTIR purify->ftir tga TGA purify->tga dls DLS & Zeta Potential purify->dls nmr NMR purify->nmr

Caption: Workflow for PEG diacid functionalization of nanoparticles.

Chemical Reaction Pathway

chemical_reaction cluster_reactants Reactants cluster_activation Activation cluster_product Product peg_diacid PEG Diacid (HOOC-PEG-COOH) edc_nhs EDC / NHS peg_diacid->edc_nhs + np_amine Amine-Functionalized Nanoparticle (NP-NH₂) peg_np PEGylated Nanoparticle (NP-NHCO-PEG-COOH) np_amine->peg_np pH 7.2-8.0 Amide Bond Formation activated_peg Activated PEG-NHS Ester edc_nhs->activated_peg pH 4.5-6.0 activated_peg->np_amine + stealth_effect cluster_uncoated Uncoated Nanoparticle cluster_coated PEGylated Nanoparticle uncoated_np NP macrophage Macrophage uncoated_np->macrophage Phagocytosis opsonin Opsonin opsonin->uncoated_np Opsonization coated_np NP macrophage2 Macrophage coated_np->macrophage2 Reduced Phagocytosis peg_layer opsonin2 Opsonin label_stealth "Stealth" Layer Prevents Opsonization

References

Application Notes and Protocols for CH2COOH-PEG3-CH2COOH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the homobifunctional linker, CH2COOH-PEG3-CH2COOH, in the development of antibody-drug conjugates (ADCs). This document outlines the linker's properties, detailed experimental protocols for conjugation, and methods for the characterization of the resulting ADC.

Introduction to this compound in ADCs

This compound is a short-chain, hydrophilic, homobifunctional crosslinker. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic profile.[][2][3] The terminal carboxylic acid groups allow for the covalent attachment of the linker to both the antibody and a cytotoxic drug, typically through the formation of stable amide bonds with amine functionalities on these molecules.[4]

The use of a homobifunctional linker presents a unique set of challenges and opportunities in ADC synthesis. A carefully controlled, multi-step process is required to ensure the precise and efficient formation of the desired ADC construct, minimizing the generation of undesirable byproducts such as cross-linked antibodies or drug-linker-drug complexes.

Key Properties and Advantages of PEG Linkers in ADCs

Polyethylene glycol (PEG) linkers are widely incorporated into ADC design due to their favorable physicochemical properties.[][2]

  • Enhanced Solubility: PEGylation can significantly increase the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic cytotoxic payloads. This can help prevent aggregation and improve the overall stability of the conjugate.[5][6]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong the circulation half-life of the conjugate in vivo.[5][7]

  • Reduced Immunogenicity: PEGylation can shield potential epitopes on the antibody or drug from the immune system, thereby reducing the immunogenicity of the ADC.[5]

  • Flexible Spacer: The PEG chain acts as a flexible spacer between the antibody and the drug, which can improve the accessibility of the drug to its target once the ADC is internalized into the cancer cell.

Experimental Protocols

The following protocols describe a representative two-step method for the synthesis of an ADC using the this compound linker. This approach involves the initial conjugation of the linker to the cytotoxic drug, followed by purification and subsequent conjugation to the antibody.

Part 1: Synthesis of the Drug-Linker Conjugate

This initial step focuses on the mono-activation of the this compound linker and its conjugation to an amine-containing cytotoxic drug. A statistical activation approach is often employed for homobifunctional linkers, where a molar excess of the linker is used to favor the formation of the mono-activated species.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Protocol:

  • Mono-activation of the Linker:

    • Dissolve a 5 to 10-fold molar excess of this compound in anhydrous DMF.

    • Add 1.0 equivalent of EDC and 1.2 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to generate the mono-NHS ester of the linker. The statistical excess of the linker favors the formation of the mono-activated species over the di-activated species.

  • Conjugation to the Cytotoxic Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug (1.0 equivalent) in anhydrous DMF.

    • Add 2.0 equivalents of DIPEA to the drug solution to act as a non-nucleophilic base.

    • Slowly add the solution containing the mono-activated linker to the drug solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress using LC-MS.

    • Upon completion, purify the drug-linker conjugate by RP-HPLC to separate it from unreacted drug, linker, and di-conjugated species.

    • Lyophilize the fractions containing the pure mono-drug-linker conjugate.

Part 2: Conjugation of the Drug-Linker to the Antibody

This second part of the process involves the activation of the remaining carboxylic acid on the purified drug-linker conjugate and its subsequent reaction with the lysine (B10760008) residues on the monoclonal antibody.

Materials:

  • Purified Drug-Linker conjugate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • EDC and NHS

  • Conjugation buffer (e.g., PBS, pH 8.0-8.5)

  • Desalting column or tangential flow filtration (TFF) system

  • Size Exclusion Chromatography (SEC-HPLC) system

  • Hydrophobic Interaction Chromatography (HIC-HPLC) system

Protocol:

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the purified drug-linker conjugate in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Stir at room temperature for 1 hour to activate the terminal carboxyl group.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into the conjugation buffer (PBS, pH 8.0-8.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point could be a 5 to 10-fold molar excess of the drug-linker.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or TFF, exchanging the buffer to a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

ADC Characterization

Thorough characterization of the purified ADC is crucial to ensure its quality, consistency, and to understand its biological properties.

Table 1: Key ADC Characterization Parameters and Methods

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric ADC and quantify high molecular weight aggregates.
In Vitro Stability Incubation in plasma followed by HIC-HPLC or LC-MS analysisTo evaluate the stability of the linker and the rate of drug deconjugation over time.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on target and non-target cell linesTo determine the potency (IC50) of the ADC and its specificity.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To confirm that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.

Table 2: Representative Quantitative Data for an ADC with a PEG Linker

The following data is illustrative and based on typical results for ADCs with short PEG linkers. Actual results will vary depending on the specific antibody, drug, and conjugation conditions.

ParameterRepresentative Value
Average DAR 3.5 - 4.5
Monomer Purity (by SEC) > 95%
Plasma Stability (% intact ADC after 7 days) > 90%
In Vitro IC50 (target cells) 0.1 - 10 nM
In Vitro IC50 (non-target cells) > 1000 nM
Antigen Binding (KD) No significant change compared to unconjugated antibody

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Part 1: Drug-Linker Synthesis cluster_adc_synthesis Part 2: ADC Synthesis Linker This compound ActivatedLinker Mono-activated Linker (EDC/NHS) Linker->ActivatedLinker Statistical Activation DrugLinker Drug-Linker Conjugate ActivatedLinker->DrugLinker Drug Amine-Drug Drug->DrugLinker Purification1 RP-HPLC Purification DrugLinker->Purification1 ActivatedDrugLinker Activated Drug-Linker (EDC/NHS) Purification1->ActivatedDrugLinker Purified Drug-Linker ADC Antibody-Drug Conjugate (ADC) ActivatedDrugLinker->ADC Antibody Monoclonal Antibody Antibody->ADC Purification2 SEC/TFF Purification ADC->Purification2

Caption: Workflow for ADC synthesis using a homobifunctional linker.

Logical Relationship of ADC Components

ADC_Components ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody (Targeting Moiety) ADC->Antibody provides specificity Linker This compound (Linker) ADC->Linker connects components Drug Cytotoxic Drug (Payload) ADC->Drug provides potency Linker->Antibody covalent bond Linker->Drug covalent bond

Caption: Interrelationship of the core components of the ADC.

ADC Mechanism of Action

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug 4. Linker Cleavage & Drug Release CellDeath Apoptosis ReleasedDrug->CellDeath 5. Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound linker offers a straightforward, hydrophilic option for the development of ADCs. While its homobifunctional nature necessitates a carefully controlled, stepwise conjugation strategy, the potential benefits of PEGylation on the overall properties of the ADC make it a valuable tool for researchers. The protocols and characterization methods outlined in these application notes provide a solid foundation for the successful implementation of this linker in ADC development programs. It is imperative to optimize the reaction conditions for each specific antibody-drug combination to achieve the desired product with optimal characteristics.

References

Application Notes: Creating Hydrogels with PEG Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications due to their high water content, biocompatibility, tunable physicochemical properties, and resistance to protein adsorption.[1][2] Functionalizing PEG with terminal dicarboxylic acid groups (PEG-diacid or PEG-COOH) significantly enhances its utility by introducing reactive carboxyl groups. These groups serve as handles for covalent crosslinking, conjugation of bioactive molecules like drugs or peptides, and can impart pH-sensitivity to the hydrogel matrix.[3][4]

These characteristics make PEG dicarboxylic acid hydrogels ideal candidates for advanced applications in drug delivery, tissue engineering, and 3D cell culture.[1][4][5] The presence of free carboxylic acid groups within the hydrogel pores allows for further modification or can influence the hydrogel's swelling behavior in response to pH changes.[3][]

Key Applications
  • Controlled Drug Delivery: The carboxylic acid groups on the PEG backbone can be used to covalently bind drugs, ensuring their stable encapsulation and controlled release.[4] This is particularly useful for delivering therapeutic proteins, peptides, and small molecule drugs.[1] The release can be triggered by the hydrolysis of ester or amide bonds, or in response to pH changes in the local microenvironment, such as in acidic tumor tissues.[2][]

  • Tissue Engineering and Regenerative Medicine: PEG-COOH hydrogels can be engineered to mimic the extracellular matrix (ECM), providing a scaffold for cell adhesion, proliferation, and differentiation.[1][7] The carboxyl groups can be used to immobilize cell-adhesive ligands, such as peptides containing the RGD sequence, to promote specific cell interactions.[7] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of native tissues, from soft brain tissue to more rigid cartilage.[7][8]

  • 3D Cell Culture: The biocompatible and highly porous nature of these hydrogels provides an ideal microenvironment for three-dimensional cell culture, which better simulates in vivo conditions than traditional 2D culture.[9][10] Cells can be encapsulated within the hydrogel matrix during the crosslinking process, allowing for the study of cell behavior, drug response, and disease modeling in a more physiologically relevant context.[11][12] The PLGA-PEG-PLGA triblock copolymer hydrogel, for example, is an excellent medium for 3D cell culture.[9]

  • Bioimaging and Biosensors: Carboxylic acid PEGs can be combined with imaging agents like fluorescent dyes or radionuclides to create probes for in vivo imaging and disease diagnosis.[4] Their ability to be functionalized also allows for the construction of biosensors, for instance, by creating pH-responsive probes that change their properties in response to specific biological cues.[4]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of PEG Dicarboxylic Acid

This protocol describes the synthesis of PEG dicarboxylic acid from PEG-diol using a TEMPO-catalyzed oxidation reaction.[4]

Materials:

  • Poly(ethylene glycol) (PEG-diol, various molecular weights)

  • 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (B82951) (NaOCl) solution

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve PEG-diol in deionized water to a final concentration of 10% (w/v).

  • Add catalytic amounts of TEMPO (approx. 0.01 eq per hydroxyl group) and KBr (approx. 0.1 eq per hydroxyl group) to the PEG solution and stir until dissolved.

  • Cool the solution in an ice bath to 0-4°C.

  • Adjust the pH of the NaOCl solution to ~10.5 using NaOH.

  • Slowly add the pH-adjusted NaOCl solution (approx. 1.5 eq per hydroxyl group) to the PEG solution while maintaining the temperature at 0-4°C and vigorously stirring.

  • Monitor the reaction by periodically checking the pH. Maintain the pH between 10 and 10.5 by adding 1M NaOH as needed.

  • After 2-4 hours, or once the pH stabilizes, quench the reaction by adding a small amount of ethanol.

  • Adjust the pH of the solution to ~7.0 using 1M HCl.

  • Purify the product by dialyzing against deionized water for 2-3 days, changing the water frequently.

  • Freeze the purified solution and lyophilize to obtain the final PEG dicarboxylic acid product as a white, fluffy powder.

  • Confirm the conversion of terminal hydroxyl groups to carboxylic acid groups using techniques like 1H NMR or FTIR spectroscopy.[13][14]

Protocol 2: Hydrogel Formation via Crosslinking

This protocol details the formation of a hydrogel by crosslinking PEG dicarboxylic acid with a diamine crosslinker using carbodiimide (B86325) chemistry.[3]

Materials:

  • Synthesized PEG dicarboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • A diamine crosslinker (e.g., diamino-PEG, putrescine)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a stock solution of PEG dicarboxylic acid in PBS (e.g., 20% w/v).

  • Prepare stock solutions of EDC and NHS in PBS. The molar ratio of COOH:EDC:NHS is typically 1:2:1.

  • Prepare a stock solution of the diamine crosslinker in PBS. The molar ratio of PEG-diacid to the diamine crosslinker can be varied to control the crosslinking density, but a 1:1 ratio is a common starting point.

  • In a sterile tube, add the required volume of the PEG dicarboxylic acid solution.

  • Add the EDC and NHS solutions to the PEG solution to activate the carboxylic acid groups. Mix thoroughly but gently to avoid introducing air bubbles. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Add the diamine crosslinker solution to the activated PEG mixture.

  • Mix quickly and thoroughly, then immediately pipette the solution into the molds.

  • Allow the solution to gel at room temperature or 37°C. Gelation time can range from minutes to hours depending on the concentration and reactivity of the components.[15]

  • Once fully gelled, gently remove the hydrogels from the molds and place them in PBS to swell and equilibrate.

G cluster_synthesis Synthesis & Activation cluster_crosslinking Crosslinking & Gelation cluster_characterization Post-Formation PEG_COOH PEG Dicarboxylic Acid Solution Activated_PEG Activated PEG-COOH (Reactive Ester Intermediate) PEG_COOH->Activated_PEG Add EDC/NHS (15 min activation) EDC_NHS EDC/NHS Solution EDC_NHS->Activated_PEG Mix Mix Components Activated_PEG->Mix Crosslinker Diamine Crosslinker Solution Crosslinker->Mix Gelation Pipette into Mold & Allow Gelation Mix->Gelation Hydrogel Crosslinked PEG Hydrogel Gelation->Hydrogel Equilibrate Equilibrate in PBS Hydrogel->Equilibrate Characterize Characterize Properties (Swelling, Mechanical, etc.) Equilibrate->Characterize

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement The swelling ratio provides insight into the hydrogel's crosslink density and water absorption capacity.[16][17]

  • After equilibration in PBS (as in Protocol 2, step 9), remove the hydrogel samples.

  • Gently blot the surface with a lint-free wipe to remove excess water and immediately weigh the sample to get the swollen mass (Ws).[16]

  • Freeze the samples and lyophilize them until completely dry (typically 24-48 hours).

  • Weigh the dried hydrogels to obtain the dry mass (Wd).[16]

  • Calculate the equilibrium swelling ratio (Q) using the formula: Q = Ws / Wd .[16]

  • To measure swelling kinetics, weigh the hydrogels at various time points after immersion in PBS until a constant weight is achieved.[17][18]

B. Mechanical Property Testing (Compression Modulus) Mechanical properties are crucial for applications in tissue engineering to ensure the scaffold can withstand physiological loads.[19]

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Allow the hydrogels to equilibrate in PBS at 37°C for at least 24 hours.[16]

  • Use a mechanical tester (e.g., an Instron machine) equipped with a compression platen.

  • Place a hydrogel sample on the lower platen and apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

  • Record the resulting stress-strain curve.

  • The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).

C. In Vitro Drug Release Study This protocol assesses the rate at which an encapsulated agent is released from the hydrogel.

  • Incorporate a model drug (e.g., a fluorescent dye like Nile Red, or a therapeutic agent) during the hydrogel formation process (Protocol 2, step 7).[20]

  • Place the drug-loaded hydrogels in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).[20]

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The properties of PEG-based hydrogels can be widely tuned by altering parameters such as PEG molecular weight, polymer concentration, and crosslinking density. The following tables summarize typical quantitative data reported in the literature.

Table 1: Swelling Properties of PEG-Based Hydrogels

Hydrogel Composition Swelling Ratio (Q) or Degree (%) Conditions Reference
20% v/v PEGDA, 0.45% photoinitiator 61.4 ± 6.0% (Swelling Degree) 24h in PBS [7]
20% v/v PEGDA, 0.95% photoinitiator 58.4 ± 6.3% (Swelling Degree) 24h in PBS [7]
PEG 2kDa (seqIPN) 280% (Degree of Water Swelling) Equilibrium in water [19]
PEG 8kDa (seqIPN) 870% (Degree of Water Swelling) Equilibrium in water [19]
10% (g/g) PEG-tetranorbornene 11.7 (Mass Swelling Ratio) 24h swelling [11]

| 5.5 w/v% PEG, 0.5 mM linRGD | ~18 (Swelling Ratio) | Equilibrium in PBS |[21] |

Table 2: Mechanical Properties of PEG-Based Hydrogels

Hydrogel Composition Mechanical Property (Modulus) Test Method Reference
PEG 2kDa (seqIPN) 1135 kPa (Tensile Modulus) Tensile Test [19]
PEG 8kDa (seqIPN) 175 kPa (Tensile Modulus) Tensile Test [19]
10% (g/g) PEG-tetranorbornene 35.3 kPa (Compressive Modulus) Compression Test [11]
3.5 w/v% PEG 1.4 kPa (Young's Modulus) Shear Rheology [21]
5.5 w/v% PEG 5.2 kPa (Young's Modulus) Shear Rheology [21]

| 7.5 w/v% PEG | 14.1 kPa (Young's Modulus) | Shear Rheology |[21] |

Visualizations of Pathways and Processes

G cluster_hydrogel Hydrogel Network cluster_crosslinker Crosslinker P1 PEGCOOH P2 HOOCPEG C1 H₂NLinkerNH₂ P2:e->C1:w Amide Bond Formation (e.g., EDC/NHS) P3 HOOCPEG P3:e->C1:w P4 PEGCOOH

G cluster_matrix Hydrogel Matrix cluster_cell Cell Membrane cluster_response Cellular Response Hydrogel RGD-Functionalized PEG Hydrogel Integrin Integrin Receptor (e.g., αvβ3) Hydrogel->Integrin RGD binds to Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Adhesion Cell Adhesion & Spreading Actin->Adhesion Behavior Changes in Cell Behavior (Proliferation, Differentiation) Signaling->Behavior

References

Application Notes and Protocols for Peptide Modification Using Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains to a biomolecule, which can significantly improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased serum half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][2] Homobifunctional PEG linkers, which possess identical reactive groups at both ends of the PEG chain, are versatile tools for peptide modification, enabling applications such as peptide dimerization, intramolecular cyclization, and the formation of well-defined, symmetrically PEGylated conjugates.[3][4]

This document provides detailed application notes and experimental protocols for the modification of peptides using homobifunctional PEG linkers, with a focus on amine-reactive N-hydroxysuccinimide (NHS) esters. It is intended to guide researchers through the synthesis, purification, and characterization of PEGylated peptides, and to provide a framework for evaluating the impact of such modifications on biological activity.

Applications of Homobifunctional PEG Linkers in Peptide Modification

Homobifunctional PEG linkers offer several strategic advantages in peptide-based drug development:

  • Peptide Dimerization: The ability to link two peptide molecules can lead to enhanced receptor binding and activation. This is particularly relevant for receptors that are activated by dimerization.

  • Intramolecular Cyclization: For peptides with multiple reactive sites, homobifunctional linkers can be used to create cyclic structures, which can improve conformational stability and resistance to enzymatic degradation.

  • Controlled Crosslinking: These linkers can be used to create well-defined peptide-PEG conjugates with specific stoichiometries, which is crucial for consistent product quality and predictable in vivo performance.

  • Improved Pharmacokinetics: The attachment of PEG chains, even in a dimeric or crosslinked format, increases the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life.[5][6]

Experimental Protocols

Protocol 1: Peptide PEGylation using a Homobifunctional NHS-Ester PEG Linker

This protocol describes the conjugation of a homobifunctional PEG linker with NHS ester reactive groups to the primary amines (N-terminus and lysine (B10760008) side chains) of a peptide.

Materials:

  • Peptide of interest with at least one primary amine group

  • Homobifunctional PEG linker with NHS ester groups (e.g., NHS-PEG-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis tubing or centrifugal desalting columns with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Peptide Preparation: Dissolve the peptide in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the peptide for reaction with the NHS ester.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. The NHS ester group is moisture-sensitive and will hydrolyze over time.

  • PEGylation Reaction:

    • Calculate the required amount of PEG linker. A molar excess of 5 to 20-fold of PEG linker to peptide is a good starting point. The optimal ratio will depend on the number of available amines on the peptide and the desired degree of PEGylation.

    • Slowly add the dissolved PEG linker to the peptide solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid peptide precipitation.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS-PEG-NHS linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by dialysis against PBS or by using a desalting column. The choice of MWCO for the dialysis membrane or desalting column should be based on the molecular weight of the PEGylated peptide.

Protocol 2: Purification of PEGylated Peptides by Size Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated peptides from unreacted peptide and excess PEG linker based on their differences in hydrodynamic radius.

Materials:

  • Crude PEGylated peptide mixture from Protocol 1

  • SEC column with an appropriate fractionation range

  • Isocratic mobile phase (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the crude PEGylated peptide mixture through a 0.22 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the filtered sample onto the column. The PEGylated peptide, having a larger hydrodynamic volume, will elute earlier than the unreacted peptide. Unreacted PEG linker will typically elute later.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or MALDI-TOF MS to confirm the presence and purity of the PEGylated peptide.

Protocol 3: Characterization of PEGylated Peptides by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.

Materials:

  • Purified PEGylated peptide

  • Unmodified peptide (control)

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix a small aliquot of the purified PEGylated peptide solution (and the unmodified peptide in a separate spot) with the MALDI matrix solution on the MALDI target plate.

  • Co-crystallization: Allow the mixture to air-dry, forming a co-crystal of the sample and the matrix.

  • Mass Analysis: Analyze the sample in the MALDI-TOF mass spectrometer. The PEGylated peptide will show a mass shift corresponding to the molecular weight of the attached PEG linker(s) compared to the unmodified peptide. The heterogeneity of the PEG linker will result in a distribution of peaks, each separated by the mass of the ethylene (B1197577) glycol monomer (44 Da).[7]

Protocol 4: Purity and Yield Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can be used to assess the purity of the PEGylated peptide and to estimate the reaction yield.

Materials:

  • Purified PEGylated peptide

  • Unmodified peptide (control)

  • RP-HPLC column (e.g., C18)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Method Development: Develop a gradient elution method that effectively separates the PEGylated peptide from the unmodified peptide and other impurities. Typically, the more hydrophobic PEGylated peptide will have a longer retention time than the unmodified peptide.

  • Analysis: Inject the purified PEGylated peptide and the unmodified peptide control onto the column.

  • Data Analysis: Determine the purity of the PEGylated peptide by integrating the peak area of the desired product relative to the total peak area in the chromatogram. The yield can be estimated by comparing the peak area of the PEGylated peptide to the initial amount of the unmodified peptide, using a standard curve if necessary.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the characterization of PEGylated peptides.

Table 1: Characterization of a PEGylated Peptide

ParameterUnmodified PeptidePEGylated Peptide
Molecular Weight (Da) by MALDI-TOF MS 35008500 (for a 5 kDa PEG linker)
RP-HPLC Retention Time (min) 15.221.5
Purity by RP-HPLC (%) >98~95
Yield (%) N/A70-85

Table 2: Comparative Biological Activity of Native vs. PEGylated Peptides

PeptideReceptor Binding Affinity (Ki, nM)In Vitro Potency (IC50, nM)
Native Peptide 5.210.8
PEGylated Peptide (5 kDa PEG) 8.115.3
PEGylated Peptide (20 kDa PEG) 12.525.1

Table 3: Pharmacokinetic Profile of Native vs. PEGylated Peptides in Rats

PeptideElimination Half-life (t½, hours)
Native Peptide 0.5
PEGylated Peptide (20 kDa PEG) 13.3[5]
Di-PEGylated Peptide (2x20 kDa PEG) 25.4[5]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Activity Assessment Peptide Peptide Reaction PEGylation Reaction (PBS, pH 7.4, RT, 1-2h) Peptide->Reaction Homobifunctional_PEG_Linker Homobifunctional PEG Linker (NHS-PEG-NHS) Homobifunctional_PEG_Linker->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching SEC Size Exclusion Chromatography (SEC) Quenching->SEC MALDI_TOF MALDI-TOF MS (MW Confirmation) SEC->MALDI_TOF RP_HPLC RP-HPLC (Purity & Yield) SEC->RP_HPLC Binding_Assay Receptor Binding Assay (Ki determination) SEC->Binding_Assay Functional_Assay In Vitro Functional Assay (IC50 determination) Binding_Assay->Functional_Assay G Peptide_NH2 Peptide-NH2 PEGylated_Peptide Peptide-NH-CO-PEG-CO-NH-Peptide (Dimer) or Peptide-(NH-CO-PEG-COOH) (Mono-PEGylated) Peptide_NH2->PEGylated_Peptide + NHS_PEG_NHS NHS-OOC-PEG-COO-NHS NHS_PEG_NHS->PEGylated_Peptide + NHS_leaving_group NHS PEGylated_Peptide->NHS_leaving_group + 2

References

Application Notes and Protocols for Amine-Reactive Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology, enabling the creation of novel molecular tools for research, diagnostics, and therapeutics. Amine-reactive linkers are a prominent class of reagents used in bioconjugation, primarily targeting the primary amines found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. The abundance and accessibility of these amine groups make them a frequent target for modification.[1] This document provides a detailed overview of common amine-reactive bioconjugation techniques, complete with experimental protocols and comparative data to guide researchers in selecting the optimal strategy for their specific application.

Core Concepts in Amine-Reactive Bioconjugation

The fundamental principle of amine-reactive bioconjugation involves the reaction of an electrophilic functional group on a linker with the nucleophilic primary amine on a biomolecule. This reaction results in the formation of a stable covalent bond. The choice of linker and reaction conditions is critical for achieving the desired degree of labeling, maintaining the biological activity of the biomolecule, and ensuring the stability of the final conjugate.

Comparison of Common Amine-Reactive Linkers

The selection of an appropriate amine-reactive linker depends on several factors, including the desired bond stability, reaction efficiency, and the pH sensitivity of the biomolecule. The following table summarizes the key characteristics of the most widely used amine-reactive linkers.

Linker TypeReactive GroupTargetBond FormedOptimal pHKey AdvantagesKey Disadvantages
N-hydroxysuccinimide (NHS) Esters Succinimidyl esterPrimary aminesAmide7.2 - 8.5[]High reactivity, stable amide bond, well-established protocols.[]Susceptible to hydrolysis at high pH, which competes with the aminolysis reaction.[3][4]
Isothiocyanates IsothiocyanatePrimary aminesThiourea (B124793)9.0 - 9.5[3]Commonly used for fluorescent labeling (e.g., FITC).[5]Requires higher pH for optimal reaction, thiourea bond may be less stable than an amide bond over time.[3][6]
Carbodiimides (EDC) CarbodiimideCarboxyl groups (activates for reaction with amines)Amide4.5 - 5.0 (activation), 7.2 - 8.5 (coupling)[7]"Zero-length" crosslinker, versatile for coupling amines to carboxyls.[1]Can lead to polymerization of biomolecules containing both amines and carboxyls if not performed in a two-step manner with NHS/Sulfo-NHS.[8]
Reductive Amination Aldehyde/KetonePrimary aminesSecondary amine~6.0 - 8.5[9]Forms a very stable C-N bond.Often requires longer reaction times and the presence of a reducing agent (e.g., sodium cyanoborohydride).[9]

Experimental Protocols

N-hydroxysuccinimide (NHS) Ester Conjugation to a Protein

This protocol describes a general procedure for labeling a protein with an NHS ester-activated molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or MES)

  • NHS ester reagent (e.g., Biotin-NHS, fluorescent dye-NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or gel filtration.

  • NHS Ester Reagent Preparation:

    • Immediately before use, dissolve the NHS ester reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.[12]

  • Purification of the Conjugate:

    • Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.

Fluorescein Isothiocyanate (FITC) Conjugation to an Antibody

This protocol provides a method for labeling an antibody with FITC, a widely used isothiocyanate-based fluorescent dye.[5]

Materials:

  • Purified antibody (1-2 mg/mL)

  • FITC (freshly prepared 5 mg/mL solution in anhydrous DMSO)[5]

  • Reaction Buffer: 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[5]

  • Phosphate (B84403) buffered saline (PBS)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[5]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the Reaction Buffer.

  • Conjugation Reaction:

    • Add the FITC solution to the antibody solution to achieve a molar ratio of approximately 5:1 to 20:1 (FITC:antibody). The optimal ratio should be determined experimentally.[13][14]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.[13]

  • Purification of the Conjugate:

    • Separate the FITC-conjugated antibody from unreacted FITC and byproducts using a Sephadex G-25 column equilibrated with PBS.[5]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 495 nm (for FITC concentration).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and FITC.

Carbodiimide (EDC) Mediated Amine-Carboxyl Coupling

This two-step protocol describes the conjugation of an amine-containing molecule to a carboxyl-containing molecule using EDC and Sulfo-NHS.[8]

Materials:

  • Carboxyl-containing molecule

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]

  • Coupling Buffer: PBS, pH 7.2-8.5[8]

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine

  • Purification supplies (dialysis or chromatography)

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the carboxyl-containing molecule solution. A typical molar ratio is a 2- to 10-fold excess of EDC and Sulfo-NHS over the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess EDC/Sulfo-NHS (Optional but Recommended):

    • Remove excess and unreacted EDC and Sulfo-NHS by dialysis or using a desalting column equilibrated with the Coupling Buffer.

  • Coupling to Amine Groups:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the amine-containing molecule to the activated carboxyl-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[8]

  • Quenching and Purification:

    • Quench any remaining activated carboxyl groups by adding the Quenching Solution.

    • Purify the conjugate using an appropriate method to remove unreacted molecules and byproducts.

Reductive Amination

This protocol outlines the conjugation of a molecule with a primary amine to a molecule containing an aldehyde or ketone group.[9]

Materials:

  • Aldehyde or ketone-containing molecule

  • Amine-containing molecule

  • Reaction Buffer: Sodium phosphate buffer or sodium borate buffer, pH ~7.0-8.5[9]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Purification supplies

Procedure:

  • Schiff Base Formation:

    • Dissolve the aldehyde/ketone-containing molecule and a molar excess of the amine-containing molecule in the Reaction Buffer.

    • Incubate the mixture for 1-2 hours at room temperature to form the Schiff base intermediate.

  • Reduction:

    • Add the reducing agent to the reaction mixture. A typical concentration for sodium cyanoborohydride is 5-10 mM.

    • Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate from excess reagents using dialysis, size-exclusion chromatography, or another suitable method.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the key steps in the described bioconjugation techniques.

NHS_Ester_Conjugation_Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching cluster_step4 Step 4: Purification Protein Protein in Amine-Free Buffer Reaction Mix & Incubate (pH 8.3-8.5) Protein->Reaction NHS_Ester NHS Ester in DMSO/DMF NHS_Ester->Reaction Quench Add Quenching Buffer Reaction->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: NHS Ester Conjugation Workflow

Isothiocyanate_Conjugation_Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification Antibody Antibody in Amine-Free Buffer Reaction Mix & Incubate (pH 9.0) Antibody->Reaction FITC FITC in DMSO FITC->Reaction Purify Purify Conjugate (e.g., SEC) Reaction->Purify Final_Product Purified FITC-Antibody Purify->Final_Product

Caption: Isothiocyanate (FITC) Conjugation Workflow

EDC_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Purification Carboxyl_Molecule Carboxyl-containing Molecule EDC_NHS EDC + Sulfo-NHS (pH 4.5-6.0) Carboxyl_Molecule->EDC_NHS Activated_Molecule NHS-activated Molecule Carboxyl_Molecule->Activated_Molecule Activation Reaction Mix & Incubate (pH 7.2-8.5) Activated_Molecule->Reaction Amine_Molecule Amine-containing Molecule Amine_Molecule->Reaction Purify Purify Conjugate Reaction->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: EDC/Sulfo-NHS Coupling Workflow

Reductive_Amination_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Aldehyde_Molecule Aldehyde/Ketone Molecule Schiff_Base Schiff Base Intermediate Aldehyde_Molecule->Schiff_Base Amine_Molecule Amine-containing Molecule Amine_Molecule->Schiff_Base Reduced_Product Stable Amine Bond Schiff_Base->Reduced_Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduced_Product Purify Purify Conjugate Reduced_Product->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Reductive Amination Workflow

Conclusion

Amine-reactive bioconjugation techniques are indispensable tools for life science research and development. A thorough understanding of the different linker chemistries, their reaction conditions, and the stability of the resulting conjugates is crucial for successful experimental design. The protocols and comparative data provided in these application notes serve as a guide for researchers to select and implement the most suitable amine-reactive conjugation strategy for their specific needs, from fluorescently labeling antibodies to creating complex antibody-drug conjugates.

References

Applications of Short PEG Linkers in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug delivery systems, enhancing the therapeutic properties of various modalities, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle formulations. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, stability, and pharmacokinetic profile.[1][] Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a precise means to modulate these properties without the complexities associated with large, polydisperse PEG polymers.[3] This document provides detailed application notes and protocols for the use of short PEG linkers in drug delivery, with a focus on ADCs and PROTACs.

Application Notes

Short PEG Linkers in Antibody-Drug Conjugates (ADCs)

Short PEG linkers are crucial in optimizing the performance of ADCs by providing a hydrophilic spacer between the antibody and the cytotoxic payload.[4] This strategic separation offers several advantages:

  • Improved Physicochemical Properties: Many potent cytotoxic drugs are hydrophobic. The incorporation of a short, hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[3] This improved solubility and stability are critical for formulation and in vivo performance.[5]

  • Enhanced Pharmacokinetics: While longer PEG chains are known to extend plasma half-life, short PEG linkers can also favorably modulate the pharmacokinetic profile of an ADC.[6] They can help to reduce clearance and increase the area under the plasma concentration-time curve (AUC), leading to greater drug exposure at the tumor site.[5][7]

  • Facilitation of Higher DARs: The use of hydrophilic PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's stability and solubility. This can lead to enhanced potency, particularly for targets with low antigen expression.[8]

Quantitative Impact of Short PEG Linker Length on ADC Properties:

The length of the short PEG linker can be fine-tuned to achieve the desired balance of properties. The following table summarizes representative data on the influence of PEG linker length on key ADC parameters.

Linker LengthDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Half-life (t1/2)Reference
No PEGLower, especially with hydrophobic payloadsVariable, can be potent but may have poor solubilityShorter[3][8]
PEG4Generally allows for higher and more consistent DAROften exhibits high potency (low nM range)Moderately extended[3][8]
PEG8Can sometimes lead to slightly lower DAR due to steric hindranceMay show a slight decrease in potency (higher IC50)Further extended[3][8]
PEG12May have lower DAR compared to shorter PEGsPotency may be further reducedLongest among short linkers[3][8]
Short PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[9] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[10] Short PEG linkers are widely used in PROTAC design for several reasons:

  • Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] A linker that is too short can lead to steric hindrance, while a linker that is too long may result in an unproductive complex.[12]

  • Improved Solubility and Cell Permeability: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of often-lipophilic PROTAC molecules.[9] Furthermore, the flexible nature of short PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, potentially improving cell membrane permeability.[12]

  • Fine-tuning of Degradation Efficacy: Systematic variation of the short PEG linker length is a key strategy for optimizing a PROTAC's degradation efficiency, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[12]

Quantitative Impact of Short PEG Linker Length on PROTAC Efficacy:

The optimal PEG linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. The following table provides illustrative data on how PEG linker length can influence PROTAC performance.

Linker Length (Number of PEG units)Target ProteinE3 LigaseDC50DmaxReference
0BRD4CRBN< 0.5 µMHigh[9]
1-2BRD4CRBN> 5 µMReduced[9]
4-5BRD4CRBN< 0.5 µMHigh[9]
12 atomsERαVHL> 200 µMLow[9]
16 atomsERαVHL26 µMHigh[9][10]

Experimental Protocols

Synthesis of an Antibody-PEG-Drug Conjugate via NHS Ester Chemistry

This protocol describes the non-specific conjugation of a drug to an antibody through the reaction of an NHS-ester-functionalized PEG linker with lysine (B10760008) residues on the antibody.

Diagram of Experimental Workflow:

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Linker_Drug Drug-PEG-COOH Activated_Linker Drug-PEG-NHS Linker_Drug->Activated_Linker Activation NHS_DCC NHS, DCC NHS_DCC->Activated_Linker Activated_Linker_Input Drug-PEG-NHS Antibody Antibody ADC_Unpurified Unpurified ADC Antibody->ADC_Unpurified Conjugation Activated_Linker_Input->ADC_Unpurified ADC_Unpurified_Input Unpurified ADC Purified_ADC Purified ADC ADC_Unpurified_Input->Purified_ADC Size Exclusion Chromatography Purified_ADC_Input Purified ADC Characterization UV-Vis (DAR) HIC-HPLC (Distribution) SDS-PAGE (Purity) Purified_ADC_Input->Characterization PROTAC_Synthesis POI_Ligand Target Protein Ligand (with alkyne) PROTAC PROTAC Molecule POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand (with azide-PEGn) E3_Ligand->PROTAC Catalyst Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) Catalyst->PROTAC Click Reaction

References

Application Notes: PEGylation of Small Molecules using CH2COOH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] This process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. For small molecule drugs, PEGylation can offer significant advantages, including enhanced aqueous solubility, prolonged systemic circulation time (half-life), reduced immunogenicity, and improved stability.[1][][5] The use of a bifunctional, discrete PEG (dPEG®) linker such as CH2COOH-PEG3-CH2COOH provides a homogenous product, unlike traditional polymeric PEGs which are heterogeneous in nature.[6] This dicarboxylic acid linker is particularly useful for creating dimeric drug conjugates, for developing prodrugs with releasable linkers, or as a component in more complex architectures like Proteolysis Targeting Chimeras (PROTACs).[7]

The terminal carboxylic acid groups on this compound can be activated to react with nucleophilic functional groups on a small molecule, most commonly primary amines, to form stable amide bonds.[8][9] This document provides a detailed protocol for the conjugation of a generic amine-containing small molecule to this compound using carbodiimide (B86325) chemistry, followed by purification and characterization of the resulting conjugate.

Logical Relationship: Amide Bond Formation

The core of the conjugation process is the formation of a stable amide bond between the PEG linker and the small molecule. This is typically achieved by activating the carboxylic acid groups on the PEG linker.

G PEG_COOH This compound Activated_PEG Activated Intermediate (PEG-NHS Ester) PEG_COOH->Activated_PEG EDC / NHS (Activation) SM_NH2 Small Molecule (SM-NH2) Conjugate PEGylated Small Molecule (SM-NH-CO-CH2-PEG3-...) SM_NH2->Conjugate Activated_PEG->Conjugate Amine Reaction (pH 7-9)

Caption: Reaction scheme for small molecule PEGylation.

Experimental Protocols

Protocol 1: Two-Step Conjugation of an Amine-Containing Small Molecule

This protocol describes the activation of the carboxylic acid groups on this compound using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule (SM-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA)

  • 0.1% Trifluoroacetic acid (TFA) in water (RP-HPLC Mobile Phase A)[10]

  • 0.1% TFA in acetonitrile (B52724) (ACN) (RP-HPLC Mobile Phase B)[10]

  • Deionized water

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Argon or Nitrogen gas supply

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector[10][]

  • Lyophilizer

  • Mass Spectrometer (MS)[6]

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Activation of this compound: a. Dissolve this compound (1.0 eq) in anhydrous DMF in a clean, dry reaction vial under an inert atmosphere (Argon or Nitrogen). b. Add NHS (2.2 eq) to the solution and stir until fully dissolved. c. Add EDC-HCl (2.2 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours to form the NHS-activated PEG linker. Progress can be monitored by TLC or LC-MS.

  • Conjugation to Amine-Containing Small Molecule (SM-NH2): a. In a separate vial, dissolve the amine-containing small molecule (SM-NH2, 2.0 eq) in anhydrous DMF. b. Add DIPEA (4.0 eq) to the small molecule solution to act as a non-nucleophilic base. c. Slowly add the solution of SM-NH2 to the activated PEG linker solution from step 1d. d. Allow the reaction to stir at room temperature overnight (12-18 hours) under an inert atmosphere.

  • Reaction Quenching and Work-up: a. To quench any unreacted NHS esters, add a small amount of an amine-containing reagent like Tris buffer or hydroxylamine. b. Dilute the reaction mixture with 0.1% TFA in water.

  • Purification by RP-HPLC: a. Prepare the HPLC system by equilibrating the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.[10] b. Filter the diluted reaction mixture through a 0.22 µm syringe filter to remove any particulates.[10] c. Inject the filtered sample onto the HPLC column. d. Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). e. Monitor the elution profile with a UV detector at a wavelength appropriate for the small molecule's chromophore. f. Collect fractions corresponding to the desired PEGylated product peak. The PEGylated product is typically more polar and will have a different retention time than the unreacted small molecule.[10]

  • Product Isolation and Characterization: a. Combine the fractions containing the pure product. b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified product as a solid or oil. d. Confirm the identity and purity of the final conjugate using Mass Spectrometry (to verify the molecular weight) and NMR (to confirm the structure).[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition.[6]

Data Presentation

The following table summarizes hypothetical quantitative data for a typical conjugation reaction.

ParameterValueNotes
Reactants
This compound50 mg (0.17 mmol)1.0 equivalent
SM-NH2 (MW = 250 g/mol )85 mg (0.34 mmol)2.0 equivalents
EDC-HCl71 mg (0.37 mmol)2.2 equivalents
NHS43 mg (0.37 mmol)2.2 equivalents
Reaction Conditions
Solvent (Anhydrous DMF)5 mL
Reaction Time16 hoursOvernight
Temperature25 °CRoom Temperature
Results
Crude Product Yield~95% (by LC-MS)Estimated before purification
Purified Product Yield102 mg (65%)After RP-HPLC purification
Purity (Pre-HPLC)~70%Based on UV chromatogram area
Purity (Post-HPLC)>98%Based on UV chromatogram area
Characterization
Expected Mass [M+H]⁺793.4 DaCalculated for bis-substituted product
Observed Mass [M+H]⁺793.5 DaConfirmed by ESI-MS

Experimental Workflow Visualization

The overall experimental process can be visualized as a sequential workflow, from initial setup to final analysis.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis reagents Weigh Reagents (PEG, SM-NH2, EDC, NHS) setup Setup Reaction (Anhydrous DMF, Inert Atm.) reagents->setup activation 1. Activate PEG Linker (EDC/NHS, 4-6h) setup->activation conjugation 2. Add Small Molecule (DIPEA, 12-18h) activation->conjugation quench 3. Quench Reaction conjugation->quench hplc Purify by RP-HPLC quench->hplc fractions Collect Fractions hplc->fractions lyophilize Lyophilize Product fractions->lyophilize characterization Characterize Conjugate (MS, NMR) lyophilize->characterization final_product Final Product (Purity >98%) characterization->final_product

Caption: Workflow for small molecule PEGylation and analysis.

References

Application Notes and Protocols for CH2COOH-PEG3-CH2COOH in Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. The quality of SPR data is critically dependent on the proper immobilization of a ligand to the sensor chip surface. The choice of linker used to attach the ligand is crucial for minimizing non-specific binding, ensuring ligand stability, and providing optimal orientation for analyte interaction.

CH2COOH-PEG3-CH2COOH is a short, hydrophilic, homobifunctional crosslinker. Its polyethylene (B3416737) glycol (PEG) backbone is known to reduce non-specific protein adsorption on the sensor surface, thereby improving the signal-to-noise ratio of the binding response.[1][2] The terminal carboxylic acid groups allow for covalent immobilization to amine-functionalized surfaces or of amine-containing ligands through the widely used and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4]

These application notes provide detailed protocols for the use of this compound to functionalize an amine-coated SPR sensor chip and subsequently immobilize a protein ligand for kinetic analysis.

Key Features of this compound:
  • Homobifunctional: Possesses identical reactive carboxyl groups at both ends, allowing for a two-step immobilization strategy.[5][6]

  • Hydrophilic PEG Spacer: The short PEG3 spacer helps to reduce non-specific binding and improves the biocompatibility of the sensor surface.[7]

  • Amine-Reactive: The carboxyl groups can be activated with EDC/NHS to form stable amide bonds with primary amines on the sensor surface and the ligand.[8]

Data Presentation

The following tables summarize representative quantitative data that can be obtained from SPR experiments utilizing a surface functionalized with a short dicarboxylic acid PEG linker. The values presented are illustrative and will vary depending on the specific ligand and analyte under investigation.

Table 1: Example Immobilization Levels and Binding Kinetics

Ligand (Immobilized)Analyte (Injected)Ligand Immobilization Level (RU)K_D (M)k_a (M⁻¹s⁻¹)k_d (s⁻¹)Reference
Carbonic Anhydrase IIFurosemide~35002.1 x 10⁻⁸1.2 x 10⁵2.5 x 10⁻³[9]
Anti-HSA AntibodyHuman Serum Albumin (HSA)~6502.0 x 10⁻⁹2.5 x 10⁵5.0 x 10⁻⁴[10]
VHL E3 LigasePROTAC MZ1~12001.1 x 10⁻⁷1.6 x 10⁵1.8 x 10⁻²[11]
Recombinant Protein AHuman IgG~50005.0 x 10⁻⁹1.0 x 10⁵5.0 x 10⁻⁴Example Data
Biotinylated PeptideStreptavidin~8001.0 x 10⁻¹²5.0 x 10⁶5.0 x 10⁻⁶Example Data

Note: RU (Response Units) is a measure of the change in mass on the sensor surface, where 1 RU is approximately equal to 1 pg/mm². The optimal immobilization level depends on the molecular weights of the ligand and analyte and the goals of the experiment.[12]

Experimental Protocols

Protocol 1: Two-Step Functionalization of an Amine Sensor Chip with this compound and Ligand Immobilization

This protocol describes the sequential process of first attaching the homobifunctional linker to an amine-coated sensor chip and then immobilizing an amine-containing ligand.

Materials:

  • Amine-functionalized SPR sensor chip

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Linker Solution: 10-50 mM this compound in a suitable buffer (e.g., Activation Buffer or deionized water)

  • Activation Reagents:

    • 0.4 M EDC in deionized water

    • 0.1 M NHS in deionized water

  • Ligand Solution: 20-50 µg/mL of amine-containing ligand in Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Deactivation Solution: 1 M Ethanolamine-HCl, pH 8.5

  • Regeneration Solution (to be determined based on the ligand-analyte pair)

Procedure:

Step 1: Surface Preparation and Linker Immobilization

  • System Priming: Prime the SPR instrument with Running Buffer until a stable baseline is achieved.

  • First Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture over the amine-functionalized sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the surface amines. This step is a reverse of the typical amine coupling; here, the surface amines are activated to react with a carboxyl group of the linker.

  • Linker Coupling: Immediately inject the this compound solution over the activated surface. The contact time can be varied (e.g., 5-10 minutes) to control the density of the immobilized linker.

  • First Deactivation/Wash: Inject the Deactivation Solution (1 M Ethanolamine-HCl, pH 8.5) for 7 minutes to cap any unreacted sites on the sensor surface. This step also serves to wash away any non-covalently bound linker. A stable baseline should be achieved in the Running Buffer.

Step 2: Ligand Immobilization

  • Second Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture for 7 minutes at 10 µL/min to activate the now surface-exposed terminal carboxyl groups of the immobilized PEG linker.[10]

  • Ligand Injection (Pre-concentration): Dilute the amine-containing ligand in an appropriate low pH buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5) to promote electrostatic pre-concentration onto the negatively charged carboxyl surface.[10] Inject the ligand solution over the activated surface. The required contact time will depend on the desired immobilization level.[3]

  • Second Deactivation: Inject the Deactivation Solution (1 M Ethanolamine-HCl, pH 8.5) for 7 minutes to deactivate any remaining activated carboxyl groups on the linker.

  • Surface Stabilization: Wash the surface with running buffer until a stable baseline is achieved. The surface is now ready for analyte binding analysis.

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: Ligand Immobilization A Prime with Running Buffer B Inject EDC/NHS (1st Activation) A->B C Inject This compound B->C D Inject Ethanolamine (B43304) (1st Deactivation) C->D E Inject EDC/NHS (2nd Activation) D->E Surface now has terminal -COOH F Inject Amine-Ligand (Pre-concentration) E->F G Inject Ethanolamine (2nd Deactivation) F->G H Ready for Analyte Injection G->H

Fig 1. Workflow for two-step immobilization.
Protocol 2: Kinetic Analysis of Analyte Binding

This protocol outlines the procedure for analyzing the binding of an analyte to the ligand-functionalized surface prepared in Protocol 1.

Materials:

  • Ligand-functionalized sensor chip (from Protocol 1)

  • Running Buffer: HBS-EP+ or other suitable buffer

  • Analyte Solutions: A series of analyte concentrations prepared in Running Buffer (e.g., 5-7 concentrations bracketing the expected K_D)

  • Regeneration Solution: A solution that effectively removes the analyte without damaging the ligand (e.g., 10 mM Glycine-HCl, pH 2.0).

Procedure:

  • Baseline Stabilization: Flow Running Buffer over the sensor surface until a stable baseline is achieved.

  • Analyte Injection (Association): Inject the lowest concentration of the analyte solution over the surface for a defined period (e.g., 180 seconds) to monitor the association phase.

  • Dissociation: Switch back to flowing Running Buffer and monitor the dissociation of the analyte from the ligand for a defined period (e.g., 300-600 seconds).

  • Regeneration: Inject the Regeneration Solution for a short duration (e.g., 30-60 seconds) to remove all bound analyte and return the signal to the baseline.

  • Repeat: Repeat steps 1-4 for each analyte concentration, typically from the lowest to the highest concentration. Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

G cluster_0 Kinetic Analysis Cycle (repeated for each analyte concentration) A Establish Stable Baseline in Running Buffer B Inject Analyte (Association Phase) A->B t = 0 s C Flow Running Buffer (Dissociation Phase) B->C t = 180 s D Inject Regeneration Solution C->D t = 480 s E Return to Baseline D->E t = 540 s E->A Next Cycle Data Fit Sensorgrams to Binding Model E->Data Result Determine ka, kd, KD Data->Result

Fig 2. Typical SPR kinetic analysis workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Linker/Ligand Immobilization Inefficient activation of carboxyl groups.Use freshly prepared EDC/NHS solutions. Ensure the pH of the activation buffer is between 4.5 and 5.5.
Low reactivity of the amine groups on the surface or ligand.Ensure the immobilization buffer for the ligand is at a pH where the ligand has a net positive charge (for pre-concentration on a carboxyl surface).
Steric hindrance from the short PEG3 linker.For large ligands, consider a longer PEG linker to provide more flexibility and reduce steric hindrance.
High Non-Specific Binding (NSB) Insufficient blocking of the sensor surface.Ensure the ethanolamine deactivation step is performed thoroughly after both immobilization steps.
Hydrophobic or charge-based interactions of the analyte with the surface.Add 0.1-0.5% BSA to the running buffer (after ligand immobilization). Increase the salt concentration of the running buffer (e.g., up to 500 mM NaCl).
Irreversible Analyte Binding / Poor Regeneration Strong ligand-analyte interaction.Screen a range of regeneration solutions (e.g., low pH, high pH, high salt, or chaotropic agents) to find a condition that effectively removes the analyte without denaturing the ligand.
Analyte is non-specifically binding to the surface.Address NSB as described above. Ensure the reference channel is properly prepared to subtract any NSB signal.

Disclaimer: The protocols and data provided are intended as a guide. Optimal conditions for specific applications should be determined empirically.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PEGylation reactions?

Low yields in PEGylation can stem from several factors throughout the experimental process. The primary causes often fall into one of the following categories:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, molar ratio of PEG to the molecule, and reaction time can all significantly impact efficiency.[1][2][3]

  • Poor Reagent Quality and Stability: The purity and activity of the PEG reagent are critical. Impurities or degradation of the PEG reagent can lead to low yields and the formation of side products.[1][4][5]

  • Issues with the Molecule to be PEGylated: The stability of the protein or molecule, the accessibility of the target functional group, and the potential for aggregation or dimerization under reaction conditions can reduce the yield of the desired PEGylated product.[1][5]

  • Inefficient Purification: The purification process itself can lead to product loss. Challenges in separating the desired PEGylated product from unreacted starting materials and side products are common.[6][7][8]

  • Inaccurate Analytical Methods: The method used to determine the yield may not be accurate or sensitive enough, leading to an underestimation of the actual yield.[9][10]

Q2: How does pH affect PEGylation efficiency?

The pH of the reaction buffer is a critical parameter that influences the reactivity of both the target functional group on the molecule and the activated PEG reagent.

  • Amine-Specific PEGylation (e.g., NHS esters): These reactions target unprotonated primary amines (e.g., lysine (B10760008) residues, N-terminus). The pKa of the alpha-amino group at the N-terminus is typically 1-2 pH units lower than the epsilon-amino group of lysine. Performing the reaction at a lower pH (around 7 or below) can favor N-terminal PEGylation.[1] Generally, a pH range of 7 to 9 is used, but optimization is crucial as higher pH can increase the rate of hydrolysis of the PEG reagent.[11][12]

  • Thiol-Specific PEGylation (e.g., maleimides): This chemistry targets the thiol group of cysteine residues. The reaction is most efficient when the cysteine is in its nucleophilic thiolate anion form. This typically requires a pH between 6.5 and 7.5. At higher pH values, the risk of side reactions like disulfide bond formation and reaction with other nucleophiles increases.[1]

Q3: My PEG reagent has been stored for a while. Could this be the cause of low yield?

Yes, improper storage or prolonged storage can significantly decrease the activity of PEG reagents, leading to low yields.

  • Hydrolysis: Many activated PEGs, such as PEG-NHS esters, are sensitive to moisture and can hydrolyze over time, rendering them inactive.[11][13]

  • Oxidation: PEGs are susceptible to oxidative degradation, which can be accelerated by exposure to light and oxygen.[13][14]

  • Storage Conditions: For long-term stability, most PEG reagents should be stored at low temperatures (≤ -15°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[13][15][16] It is also recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[4][13]

Reagent TypeRecommended Storage TemperatureKey Considerations
PEG NHS Esters ≤ -15°CHighly sensitive to moisture.[13]
PEG Maleimides ≤ -15°CSensitive to light.[13]
PEG Aldehydes ≤ -15°CStore under inert gas.[13]
PEG Thiols ≤ -15°CSensitive to light and oxidation.[13]

Q4: I'm observing protein aggregation during my PEGylation reaction. What can I do?

Protein aggregation is a common side reaction that can significantly lower the yield of the desired monomeric PEGylated product.

  • Intermolecular Cross-linking: Using bifunctional PEG reagents with molecules that have multiple reactive sites can lead to the formation of aggregates.[5]

  • Suboptimal Reaction Conditions: High protein concentrations, inappropriate pH, or elevated temperatures can promote aggregation.[5]

  • Reaction Rate: A very fast reaction rate can sometimes favor intermolecular reactions over intramolecular PEGylation.

Troubleshooting Strategies for Aggregation:

  • Optimize Protein Concentration: Lowering the protein concentration can reduce the likelihood of intermolecular interactions.[5]

  • Adjust Reaction Conditions: Systematically vary the pH and temperature to find conditions that maintain protein stability. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.[5]

  • Control Reagent Addition: Instead of adding the PEG reagent all at once, consider a stepwise addition to control the reaction rate.[5]

  • Use Stabilizing Excipients: The addition of certain excipients to the reaction buffer may help to stabilize the protein and prevent aggregation.

Troubleshooting Guides

Guide 1: Low Yield with Amine-Specific PEGylation (e.g., PEG-NHS Ester)

This guide provides a systematic approach to troubleshooting low yields when using amine-reactive PEG reagents.

// Reagent Quality Path reagent_storage [label="Verify Storage Conditions\n(-20°C, dry, inert gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; new_reagent [label="Use a Fresh/New Lot of PEG Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_activity_assay [label="Perform Reagent Activity Assay", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions Path ph_optimization [label="Vary pH (7.0 - 9.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; ratio_optimization [label="Vary PEG:Protein Molar Ratio (e.g., 1:1 to 25:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; time_temp_optimization [label="Vary Reaction Time & Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; buffer_check [label="Check for Primary Amine Buffers (e.g., Tris)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Protein Issues Path protein_aggregation [label="Check for Aggregation (SEC, DLS)", fillcolor="#F1F3F4", fontcolor="#202124"]; protein_stability [label="Assess Protein Stability in Reaction Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; site_accessibility [label="Consider Steric Hindrance at Target Site", fillcolor="#F1F3F4", fontcolor="#202124"];

// Purification & Analysis Path purification_yield [label="Assess Yield at Each Purification Step", fillcolor="#F1F3F4", fontcolor="#202124"]; analytical_method [label="Validate Analytical Method (e.g., HPLC, SDS-PAGE)", fillcolor="#F1F3F4", fontcolor="#202124"];

solution [label="Optimized PEGylation Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_quality [label="Is the reagent active?"]; start -> reaction_conditions [label="Are conditions optimal?"]; start -> protein_issues [label="Is the protein stable?"]; start -> purification_analysis [label="Is the downstream process efficient?"];

reagent_quality -> reagent_storage; reagent_quality -> new_reagent; reagent_quality -> reagent_activity_assay; reagent_activity_assay -> solution;

reaction_conditions -> ph_optimization; reaction_conditions -> ratio_optimization; reaction_conditions -> time_temp_optimization; reaction_conditions -> buffer_check; buffer_check -> solution;

protein_issues -> protein_aggregation; protein_issues -> protein_stability; protein_issues -> site_accessibility; site_accessibility -> solution;

purification_analysis -> purification_yield; purification_analysis -> analytical_method; analytical_method -> solution; } "Troubleshooting workflow for low yield in amine-specific PEGylation."

Guide 2: Distinguishing Between No Reaction and Product Loss During Purification

It can be challenging to determine if a low final yield is due to a failed reaction or loss of product during purification. This guide helps to diagnose the issue.

Reaction_vs_Purification start Low Final Yield analyze_crude Analyze Crude Reaction Mixture (before purification) start->analyze_crude no_product No or Low PEGylated Product Detected analyze_crude->no_product reaction_problem Problem is with the PEGylation Reaction no_product->reaction_problem Yes purification_problem Problem is with the Purification Process no_product->purification_problem No (Product is present) troubleshoot_reaction Refer to Reaction Troubleshooting Guide reaction_problem->troubleshoot_reaction troubleshoot_purification Optimize Purification Protocol (e.g., chromatography method, buffer) purification_problem->troubleshoot_purification

Experimental Protocols

Protocol 1: General Method for Amine-Specific PEGylation

This protocol provides a starting point for the PEGylation of a protein via primary amine groups using a PEG-NHS ester. Optimization of the parameters in the table below is recommended.

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.

  • Reaction: Add the dissolved PEG reagent to the protein solution. The reaction is typically carried out for 30 minutes to 2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 10-20 mM.

  • Analysis and Purification: Analyze the reaction mixture using SDS-PAGE and/or size-exclusion chromatography (SEC) to determine the extent of PEGylation. Purify the PEGylated protein using an appropriate chromatography technique (e.g., ion exchange or size exclusion).[6][7]

ParameterTypical Range
pH 7.0 - 8.5
Temperature 4 - 25 °C
PEG:Protein Molar Ratio 1:1 to 25:1
Reaction Time 30 min - 2 hours
Protein Concentration 1 - 10 mg/mL
Protocol 2: Quantification of PEGylation Yield using SDS-PAGE and Densitometry

A common method for estimating the extent of PEGylation is by observing the shift in molecular weight on an SDS-PAGE gel.

  • Sample Preparation: Prepare samples of the unreacted protein, the crude reaction mixture, and the purified PEGylated product.

  • SDS-PAGE: Run the samples on an appropriate percentage polyacrylamide gel. The PEGylated protein will migrate slower than the unreacted protein due to its increased hydrodynamic radius.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Densitometry: Image the gel and use densitometry software to quantify the intensity of the bands corresponding to the unreacted protein, and the mono-, di-, and multi-PEGylated species.

  • Calculation: The yield of a specific PEGylated species can be calculated as: Yield (%) = (Intensity of desired PEGylated band / Total intensity of all protein bands) x 100

Protocol 3: Determination of PEGylation Efficiency using SEC-HPLC

Size-exclusion chromatography (SEC) is a powerful tool for separating and quantifying PEGylated species based on their size.

  • Column and Mobile Phase: Use an SEC column with a suitable pore size for the expected molecular weight range of your protein and its PEGylated forms. The mobile phase is typically a buffered saline solution (e.g., PBS).

  • Standard Curve: If absolute quantification is required, create a standard curve using known concentrations of the un-PEGylated protein.

  • Sample Analysis: Inject the crude reaction mixture and purified fractions onto the SEC column. Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: The PEGylated protein will elute earlier than the un-PEGylated protein. The degree of PEGylation can be estimated by the relative peak areas.[9] The percentage of PEGylated protein can be calculated as: % PEGylated = (Area of PEGylated peaks / Total area of all protein peaks) x 100

References

Technical Support Center: Preventing Protein Aggregation During Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during crosslinking?

Protein aggregation during crosslinking can be triggered by several factors:

  • Intrinsic Properties of the Crosslinker: Hydrophobic crosslinkers can decrease the overall solubility of the protein once conjugated, leading to aggregation.

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or excessive molar ratios of crosslinker to protein can result in uncontrolled reactions and the formation of aggregates.

  • High Protein Concentration: Increased protein concentrations can lead to more frequent intermolecular collisions, which favors the formation of aggregates.[1]

  • Protein Instability: Some proteins are inherently prone to aggregation, and the chemical modification process can exacerbate this tendency.[1]

  • Presence of Organic Solvents: While necessary to dissolve some crosslinkers, organic solvents like DMSO or DMF can denature proteins and cause aggregation if their final concentration is too high (typically >10%).[1]

Q2: How does the molar ratio of crosslinker to protein affect aggregation?

The molar ratio of crosslinker to protein is a critical parameter to control. An excessive amount of crosslinker can lead to over-modification of the protein surface, altering its net charge and hydrophobicity, which can promote aggregation.[1][2] Conversely, too little crosslinker may result in inefficient crosslinking. It is crucial to empirically determine the optimal molar ratio for each specific protein and crosslinker pair.

Q3: What is the importance of buffer conditions in preventing aggregation?

Buffer composition, pH, and ionic strength are critical for maintaining protein stability and ensuring the specificity of the crosslinking reaction.[1]

  • pH: The pH of the reaction buffer should be compatible with both the protein's stability and the optimal reactivity of the crosslinker's functional groups. For example, NHS esters are most reactive at a pH of 7-9, while maleimides react most efficiently with sulfhydryls at a pH of 6.5-7.5.[1]

  • Buffer Components: Buffers containing primary amines (e.g., Tris or glycine) or sulfhydryls should be avoided as they will compete with the target functional groups on the protein, leading to reduced crosslinking efficiency and potential side reactions.[1]

  • Ionic Strength: The ionic strength of the buffer can influence protein-protein interactions. Both low and high salt concentrations can sometimes promote aggregation, so it is important to optimize this parameter.[3]

Q4: Can the choice of crosslinker itself help in preventing aggregation?

Yes, selecting the appropriate crosslinker is a key strategy. If you are experiencing aggregation with a hydrophobic crosslinker like SMCC, switching to a water-soluble analog such as Sulfo-SMCC can significantly improve the solubility of the protein conjugate and reduce aggregation. Additionally, using a heterobifunctional crosslinker in a two-step reaction can provide better control over the conjugation process and minimize the formation of large aggregates.[4]

Troubleshooting Guides

Problem: Immediate precipitation upon adding the crosslinker.
Potential Cause Troubleshooting Step Rationale
Hydrophobic Crosslinker Switch to a water-soluble crosslinker (e.g., Sulfo-SMCC instead of SMCC).Water-soluble crosslinkers are less likely to cause precipitation of less soluble proteins.
Crosslinker Stock Solution Crashing Out Add the crosslinker stock solution (in DMSO or DMF) dropwise to the protein solution while gently vortexing. Ensure the final organic solvent concentration is below 10%.[1]This prevents localized high concentrations of the organic solvent, which can cause the crosslinker and/or protein to precipitate.
High Protein Concentration Reduce the protein concentration.[1]Lowering the concentration reduces the likelihood of intermolecular interactions that lead to aggregation.
Problem: Aggregation observed after the crosslinking reaction.
Potential Cause Troubleshooting Step Rationale
Over-crosslinking Decrease the molar excess of the crosslinker. Perform a titration to find the optimal ratio.[1]Excessive modification of the protein surface can alter its properties and promote aggregation.
Suboptimal Buffer Conditions Optimize the buffer pH and ionic strength. Ensure the buffer is free of interfering substances like primary amines or sulfhydryls.[1]Proper buffer conditions are crucial for maintaining protein stability and controlling the crosslinking reaction.
Long Incubation Time or High Temperature Reduce the incubation time and/or perform the reaction at a lower temperature (e.g., 4°C).[1]Milder reaction conditions can help to preserve the native structure of the protein and prevent denaturation-induced aggregation.
Inherent Protein Instability Add stabilizing excipients to the buffer, such as glycerol, arginine, or non-denaturing detergents.[5]These additives can help to maintain the protein in its native, soluble state.

Data Presentation

Table 1: Recommended Molar Excess of Crosslinker to Protein
Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x[6]
1–4 mg/mL20x[6]
< 1 mg/mL40x to 80x[6]

Note: These are starting recommendations and should be optimized for each specific system.

Table 2: Optimal pH Ranges for Common Crosslinker Reactive Groups
Reactive GroupTarget Functional GroupOptimal pH Range
NHS EsterPrimary Amines (-NH₂)7.0 - 9.0[1]
Maleimide (B117702)Sulfhydryls (-SH)6.5 - 7.5[1]
Carbodiimide (EDC)Carboxyls (-COOH)4.5 - 7.5

Experimental Protocols

Detailed Protocol for a Two-Step Heterobifunctional Crosslinking using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2) while minimizing aggregation.

Materials:

  • Protein 1 (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein 2 (sulfhydryl-containing) in a suitable buffer

  • Sulfo-SMCC

  • Anhydrous DMSO or water for dissolving Sulfo-SMCC

  • Desalting columns

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

  • Reagent Preparation:

    • Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, prepare a stock solution of Sulfo-SMCC in water or anhydrous DMSO.[7]

  • Step 1: Activation of Protein 1 with Sulfo-SMCC

    • Add the calculated amount of Sulfo-SMCC stock solution to Protein 1 to achieve the desired molar excess (refer to Table 1).

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[1]

  • Removal of Excess Crosslinker:

    • Immediately following the incubation, remove the non-reacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer. This step is critical to prevent the crosslinking of the sulfhydryl-containing protein to itself.[1]

  • Step 2: Conjugation to Protein 2

    • Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) to react with any remaining maleimide groups.

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE and size-exclusion chromatography (SEC) to confirm crosslinking and assess the extent of aggregation.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Analysis reagent_prep Reagent Preparation: Equilibrate and dissolve Sulfo-SMCC activation Activation: Add Sulfo-SMCC to Protein 1 and incubate reagent_prep->activation protein1_prep Prepare Protein 1 (amine-containing) protein1_prep->activation desalting Remove Excess Crosslinker: Use a desalting column activation->desalting conjugation Conjugation: Combine activated Protein 1 and Protein 2, then incubate desalting->conjugation protein2_prep Prepare Protein 2 (sulfhydryl-containing) protein2_prep->conjugation quenching Quenching (Optional): Add cysteine or 2-mercaptoethanol conjugation->quenching analysis Analysis: SDS-PAGE and SEC quenching->analysis

Caption: Experimental workflow for a two-step heterobifunctional crosslinking reaction.

troubleshooting_aggregation start Protein Aggregation Observed cause Identify Potential Cause start->cause hydrophobic Hydrophobic Crosslinker? cause->hydrophobic Nature of Crosslinker over_crosslinking Over-crosslinking? cause->over_crosslinking Reaction Stoichiometry buffer_issues Buffer Issues? cause->buffer_issues Reaction Environment solution1 Switch to water-soluble crosslinker (e.g., Sulfo-SMCC) hydrophobic->solution1 Yes solution2 Decrease crosslinker:protein molar ratio over_crosslinking->solution2 Yes solution3 Optimize buffer pH and ionic strength buffer_issues->solution3 Yes

Caption: Troubleshooting decision tree for protein aggregation during crosslinking.

crosslinking_reaction protein1 Protein 1 + NH₂ activated_protein1 Activated Protein 1 Maleimide-Spacer-NH-Protein 1 protein1->activated_protein1 Step 1: Activation crosslinker Sulfo-SMCC NHS Ester - Spacer - Maleimide crosslinker->activated_protein1 conjugate Final Conjugate Protein 2-S-Spacer-NH-Protein 1 activated_protein1->conjugate Step 2: Conjugation protein2 Protein 2 + SH protein2->conjugate

Caption: Simplified reaction scheme for two-step heterobifunctional crosslinking.

References

Technical Support Center: EDC Chemistry & PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of unreacted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in PEGylation protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted EDC in a PEGylation reaction?

Quenching is a critical step to stop the crosslinking reaction and deactivate any remaining EDC.[1] Failure to quench unreacted EDC can lead to several undesirable outcomes:

  • Formation of N-acylurea byproducts: Excess EDC can react with the newly formed amide bonds, leading to stable N-acylurea adducts and reducing the yield of the desired PEGylated product.[2]

  • Uncontrolled crosslinking: If the target molecule for PEGylation also contains carboxyl groups, residual EDC can promote unwanted polymerization or aggregation.[3][4]

  • Modification of downstream molecules: If the PEGylated molecule is to be used in a subsequent reaction, the unreacted EDC could undesirably modify other molecules in the mixture.

  • Cellular Toxicity: EDC can be toxic and has been shown to crosslink DNA, which can lead to cell death.[5] Therefore, quenching is essential for applications involving live cells.

Q2: What are the most common quenching reagents for EDC chemistry?

Several reagents can be used to quench EDC reactions. The choice of quenching agent depends on the specific requirements of the experiment, such as the presence of sensitive functional groups (e.g., disulfide bonds). Common quenching agents include:

  • 2-Mercaptoethanol (β-ME): A thiol-containing compound that is highly effective at quenching EDC by forming a stable complex.[6]

  • Dithiothreitol (DTT): Another thiol-containing reagent that can be used to quench EDC.[7]

  • Hydroxylamine (B1172632): This reagent quenches the reaction by hydrolyzing unreacted NHS-esters, resulting in a hydroxamate.[8][9]

  • Primary amine-containing buffers: Buffers like Tris, glycine, or ethanolamine (B43304) can also be used to quench the reaction by reacting with the activated carboxyl groups.[3][10][11] However, it's important to note that these will modify the carboxyl groups.[8][10]

Q3: How do I choose the best quenching reagent for my experiment?

The selection of a quenching reagent should be based on the properties of your biomolecule and the desired outcome.

  • For most standard protocols where the target molecule does not have critical disulfide bonds, 2-Mercaptoethanol is a robust and widely used choice.[1][6][8]

  • If your protein's structure and function depend on intact disulfide bonds, using a thiol-containing quencher like 2-Mercaptoethanol should be avoided. In such cases, hydroxylamine is a suitable alternative.[9]

  • If you wish to regenerate the original carboxyl group after quenching, raising the pH of the reaction to >8.5 can promote the hydrolysis of the NHS ester. NHS esters have a half-life of about 10 minutes at pH 8.6.[12][13]

  • Buffers like Tris or glycine are effective but will result in the modification of the carboxyl groups they react with.[8][11] This may be acceptable if the goal is simply to block all reactive sites.

Quenching Reagent Comparison

Quenching ReagentTypical Final ConcentrationReaction TimeMechanism & Considerations
2-Mercaptoethanol (β-ME) 20 mM10-15 minutes at RTForms a stable complex with EDC.[6][14] May reduce disulfide bonds.
Hydroxylamine 10-50 mM~15 minutes at RTHydrolyzes unreacted NHS-esters to form hydroxamates.[8][9] Does not affect disulfide bonds.
Tris Buffer 20-50 mM~15 minutes at RTPrimary amine reacts with activated carboxyls.[8] Modifies the carboxyl group.
Glycine/Ethanolamine 20-100 mM30-60 minutes at RTPrimary amine reacts with activated carboxyls.[3][11] Modifies the carboxyl group.
pH Adjustment (Hydrolysis) pH > 8.510-60 minutes at RTHydrolyzes NHS-esters to regenerate the original carboxyl group.[12][13]

Experimental Protocols

Protocol 1: Standard EDC Quenching using 2-Mercaptoethanol

This protocol is a general guideline for a two-step EDC/NHS protein-PEG conjugation followed by quenching.

  • Activation Step:

    • Dissolve your carboxyl-containing protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[8]

    • Add EDC (e.g., to a final concentration of 2-4 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of 5-10 mM).[8][9]

    • Incubate for 15 minutes at room temperature.[1][8]

  • Quenching of EDC:

    • Add 2-Mercaptoethanol to a final concentration of 20 mM.[8][14]

    • Mix well and incubate for 10-15 minutes at room temperature.[11][14]

  • Conjugation Step:

    • (Optional but recommended) Remove excess quenching reagent and byproducts using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2-7.5).[8]

    • Add your amine-containing PEG to the activated protein.

    • Incubate for 2 hours at room temperature.[1][8]

  • Final Quench (of NHS-esters):

    • To quench any remaining unreacted NHS-esters, you can add hydroxylamine to a final concentration of 10 mM.[8]

Troubleshooting Guide

Low PEGylation efficiency is a common issue in EDC/NHS chemistry. The following guide and diagram can help you troubleshoot potential problems.

Problem: Low or No PEGylation Efficiency

  • Inactive Reagents: EDC and NHS are moisture-sensitive.[15] Always equilibrate them to room temperature before opening and use freshly prepared solutions.[3] Storing EDC in a desiccator is recommended.

  • Incorrect pH: The activation of carboxyl groups with EDC is most efficient at pH 4.5-6.0.[8][10] The subsequent reaction with primary amines is most efficient at pH 7-8.[8][10] Ensure you are using the correct buffers for each step.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (like Tris) will compete with your target amine-PEG for reaction with the activated carboxyl groups.[15] Use amine-free buffers like MES or PBS for the reaction.

  • Inefficient Quenching or Removal of EDC: If unreacted EDC is not properly quenched or removed after the activation step, it can lead to undesirable side reactions.[1]

  • Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[13] Proceed with the amine coupling step immediately after the activation and quenching steps.

EDC/NHS Coupling and Quenching Mechanism

EDC_Quenching_Mechanism Carboxyl R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl Hydrolysis (Side Reaction) NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Quenched_Complex Quenched EDC O_Acylisourea->Quenched_Complex NHS NHS / Sulfo-NHS PEGylated_Product PEGylated Product (Stable Amide Bond) NHS_Ester->PEGylated_Product + Amine-PEG (pH 7-8) Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis + H₂O Amine_PEG H2N-PEG (Amine-PEG) Quencher Quenching Agent (e.g., β-ME) Troubleshooting_Workflow Troubleshooting Low PEGylation Efficiency Start Problem: Low PEGylation Efficiency Check_Reagents Are EDC/NHS fresh and stored properly (desiccated)? Start->Check_Reagents Check_pH Is activation pH 4.5-6.0 and coupling pH 7-8? Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh, anhydrous reagents. Equilibrate to RT before opening. Check_Reagents->Sol_Reagents No Check_Buffer Are you using amine-free buffers (MES, PBS)? Check_pH->Check_Buffer Yes Sol_pH Solution: Adjust buffer pH accordingly. Use two-buffer system. Check_pH->Sol_pH No Check_Timing Is coupling performed immediately after activation? Check_Buffer->Check_Timing Yes Sol_Buffer Solution: Replace buffers like Tris with MES or PBS during reaction. Check_Buffer->Sol_Buffer No Sol_Timing Solution: Minimize delay between activation and coupling to avoid hydrolysis. Check_Timing->Sol_Timing No End If issues persist, consider optimizing molar ratios of EDC/NHS to carboxyl groups. Check_Timing->End Yes

References

Technical Support Center: Purification of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins and peptides?

The main difficulty in purifying PEGylated proteins arises from the heterogeneity of the PEGylation reaction mixture.[1] This mixture typically contains:

  • Unreacted Protein: The original, unmodified protein or peptide.

  • Excess PEG: Unreacted PEG reagent.

  • Multi-PEGylated Species: Proteins or peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated).

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein, which can be particularly challenging to separate due to very similar physicochemical properties.[1][][3]

Q2: Which purification techniques are most effective for PEGylated proteins?

The most commonly used and effective techniques for purifying PEGylated proteins are:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic radius).[1][] It is highly effective for removing unreacted PEG and smaller native proteins from the larger PEGylated conjugates.[]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[1][] The attachment of neutral PEG chains can "shield" the surface charges of the protein, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] PEGylation can alter the hydrophobicity of a protein, which can be exploited for purification.

Q3: How can I prevent my PEGylated protein from aggregating during purification?

Protein aggregation is a common issue during the purification of PEGylated proteins.[4] Here are some strategies to prevent it:

  • Optimize Reaction Conditions: Control the protein concentration, PEG:protein molar ratio, pH, and temperature during the PEGylation reaction to minimize the formation of cross-linked aggregates.

  • Use Stabilizing Excipients: Additives like sugars (sucrose, trehalose), polyols (glycerol), and certain amino acids (arginine, glycine) can help stabilize the protein and prevent aggregation.[5]

  • Gentle Purification Conditions: Avoid harsh conditions during purification. For example, in SEC, use a lower flow rate to reduce pressure. In IEX and HIC, use optimized buffer conditions (pH, ionic strength) that favor protein stability.[6]

  • Work at Low Temperatures: Performing purification steps at 4°C can help to minimize aggregation.[6]

Q4: How do I remove unreacted PEG from my purified protein?

Size-based separation methods are the most effective for removing unreacted PEG:

  • Size Exclusion Chromatography (SEC): This is the most common and efficient method for separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[]

  • Ultrafiltration/Diafiltration: This technique uses a membrane with a specific molecular weight cut-off (MWCO) to retain the PEGylated protein while allowing the smaller, unreacted PEG to pass through.[7]

Q5: What is the "charge shielding" effect in IEX, and how can I manage it?

The "charge shielding" effect occurs when the neutral and hydrophilic PEG chains mask the charged residues on the protein surface.[1][] This can weaken the interaction between the PEGylated protein and the IEX resin, making separation challenging. To manage this:

  • Optimize pH: Small adjustments to the buffer pH can significantly alter the net surface charge of the PEGylated protein, enhancing its binding to the IEX resin.[8]

  • Use a Shallow Gradient: A shallow salt gradient during elution can improve the resolution between species with small differences in charge, such as positional isomers or proteins with different degrees of PEGylation.[8]

  • Select the Right Resin: Resins with higher charge densities or larger pore sizes may provide better separation of PEGylated proteins.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution - Inappropriate column for the molecular weight range.- Sample volume too large.- Flow rate too high.- Select a column with a fractionation range appropriate for your PEGylated protein.- Keep the injection volume to less than 2-3% of the total column volume.- Reduce the flow rate to allow for better separation.
Low Recovery - Non-specific binding of the protein to the column matrix.- Protein aggregation and precipitation on the column.- Add agents like arginine to the mobile phase to reduce non-specific interactions.- Ensure the mobile phase conditions (pH, ionic strength) are optimal for your protein's solubility.
Peak Tailing - Secondary interactions between the protein and the column matrix.- Adjust the ionic strength or pH of the mobile phase.- Consider a different SEC column with a more inert matrix.
Ion Exchange Chromatography (IEX)
Problem Possible Cause(s) Recommended Solution(s)
Protein Does Not Bind - Incorrect buffer pH or ionic strength.- Charge shielding by the PEG chain.- Ensure the buffer pH is such that the protein has a net charge opposite to that of the resin.- Use a low ionic strength binding buffer.- Optimize the pH to counteract the charge shielding effect.[8]
Poor Separation of PEGylated Species - Inappropriate salt gradient.- Similar surface charges of the different PEGylated forms.- Use a shallower salt gradient for elution.- Optimize the pH to maximize the charge differences between the species.[8]
Low Recovery - Protein precipitation on the column.- Very strong binding to the resin.- Optimize the elution buffer conditions (e.g., higher salt concentration, change in pH).- Add solubilizing agents to the buffers if compatible with your protein.
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause(s) Recommended Solution(s)
Protein Does Not Bind - Insufficient salt concentration in the binding buffer.- Increase the concentration of a high-kosmotropic salt (e.g., ammonium (B1175870) sulfate) in the binding buffer.
Poor Resolution - Inappropriate salt gradient.- Similar hydrophobicity of the PEGylated species.- Use a shallower, descending salt gradient for elution.- Experiment with different types of salts in the mobile phase.
Low Recovery - Protein precipitation at high salt concentrations.- Irreversible binding to the column.- Determine the optimal salt concentration that promotes binding without causing precipitation.- Reduce the hydrophobicity of the elution buffer by adding a small amount of a non-polar solvent, if compatible.

Quantitative Data on Purification of PEGylated Proteins

The following table summarizes representative quantitative data from various studies on the purification of PEGylated proteins.

Protein PEG Size (kDa) Purification Method(s) Purity Achieved Yield/Recovery Reference
rhG-CSF5Anion Exchange and Gel Filtration~97% (mono-PEGylated)11.17% (overall)[9]
Lysozyme5, 10, 30Cation Exchange Chromatography (CEX)>95%Not specified[10]
HSA20, 40Aqueous Two-Phase Separation (ATPS)>99%50-58%[11]
Interferon alpha-2bNot specifiedFractionation with ammonium sulfateHigh purityNot specified[12]
α-lactalbuminNot specifiedUltrafiltration>20-fold purification factor>90%[7]

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein from unreacted protein and excess PEG.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range for your conjugate)

  • HPLC or FPLC system

  • PEGylation reaction mixture

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the unreacted protein, and finally the small, unreacted PEG.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

Objective: To separate PEGylated proteins based on their degree of PEGylation.

Materials:

  • IEX column (e.g., Q Sepharose for anion exchange, SP Sepharose for cation exchange)

  • HPLC or FPLC system

  • Partially purified PEGylated protein sample (e.g., after SEC)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer for at least 5 column volumes.

  • Sample Preparation: Ensure your protein sample is in the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer until the baseline returns to zero to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes). A shallow gradient is often required to separate species with similar charges.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE to identify the different PEGylated species.

Protocol 3: Purification of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)

Objective: To separate PEGylated proteins based on differences in hydrophobicity.

Materials:

  • HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)

  • HPLC or FPLC system

  • PEGylated protein sample

  • Binding Buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Binding Buffer for at least 5 column volumes.

  • Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to your protein sample to match the Binding Buffer conditions. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove any unbound components.

  • Elution: Elute the bound proteins with a descending salt gradient (e.g., 100-0% Binding Buffer with Elution Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions as the salt concentration decreases.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to identify the purified PEGylated protein.

Visualizations

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Protein + Activated PEG Mixture Heterogeneous Mixture (PEG-Protein, Protein, PEG) Reaction->Mixture SEC Size Exclusion Chromatography (SEC) Mixture->SEC Primary Purification (Removes excess PEG & unreacted protein) IEX Ion Exchange Chromatography (IEX) SEC->IEX Optional Polishing Step (Separates by degree of PEGylation) Analysis Purity & Identity Analysis (SDS-PAGE, MS, HPLC) SEC->Analysis HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Optional Polishing Step (Separates isomers) IEX->Analysis HIC->Analysis PureProduct Purified PEGylated Protein Analysis->PureProduct

Caption: General workflow for the purification of PEGylated proteins.

Troubleshooting_Decision_Tree Start Purification Issue LowYield Low Yield? Start->LowYield PoorResolution Poor Resolution? LowYield->PoorResolution No NonSpecificBinding Non-specific binding? LowYield->NonSpecificBinding Yes Aggregation Aggregation? PoorResolution->Aggregation No WrongColumn Incorrect column? PoorResolution->WrongColumn Yes HarshConditions Harsh conditions? Aggregation->HarshConditions Yes Precipitation Precipitation on column? NonSpecificBinding->Precipitation No Solution_Additives Add arginine or change buffer NonSpecificBinding->Solution_Additives Yes Solution_Solubility Optimize buffer for solubility Precipitation->Solution_Solubility Yes SuboptimalGradient Suboptimal gradient? WrongColumn->SuboptimalGradient No Solution_Column Select column for MW/charge WrongColumn->Solution_Column Yes Solution_Gradient Use a shallower gradient SuboptimalGradient->Solution_Gradient Yes Instability Protein instability? HarshConditions->Instability No Solution_Conditions Lower flow rate/pressure HarshConditions->Solution_Conditions Yes Solution_Stabilizers Add stabilizers (e.g., sucrose) Instability->Solution_Stabilizers Yes ChargeShieldingEffect cluster_Unmodified Unmodified Protein cluster_PEGylated PEGylated Protein UnmodifiedProtein Protein IEX_Resin IEX Resin UnmodifiedProtein->IEX_Resin Strong Binding (Exposed Charges) PEGylatedProtein PEG-Protein PEGylatedProtein->IEX_Resin Weak Binding (Shielded Charges)

References

Technical Support Center: Carbodiimide Crosslinking Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbodiimide (B86325) crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during EDC/NHS-mediated conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of EDC/NHS chemistry and what are the optimal reaction conditions?

A1: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate can then react with a primary amine (-NH₂) to form a stable amide bond, releasing a soluble urea (B33335) byproduct.[3] To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[1][2][3] EDC couples NHS to the carboxyl group, creating a more stable NHS-ester intermediate that is less susceptible to hydrolysis and efficiently reacts with primary amines.[1][3][4]

The overall process is a two-step reaction:

  • Activation Step: The reaction of EDC and NHS with a carboxyl group is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[5][6][7] MES buffer is commonly recommended as it lacks competing amines and carboxyls.[2][8]

  • Conjugation Step: The subsequent reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.2-8.5 .[9][10] This is a compromise pH that maximizes the deprotonated, nucleophilic state of the amine while minimizing the hydrolysis of the NHS-ester.[10]

Troubleshooting Guide: Common Issues & Side Reactions

This section addresses specific problems users may encounter, their probable causes, and actionable solutions.

Q2: Why is my conjugation yield low or non-existent?

A2: Low conjugation efficiency is one of the most common issues. Several factors can contribute to this problem, primarily related to the hydrolysis of reactive intermediates.

Probable Cause 1: Hydrolysis of the NHS-Ester Intermediate The NHS-ester is susceptible to hydrolysis, a competing reaction where water cleaves the ester, rendering it inactive. The rate of this hydrolysis is highly dependent on pH and temperature.[10][11]

Solution:

  • pH Control: While the amine reaction is faster at higher pH, so is hydrolysis.[10] Working within the recommended pH range of 7.2-8.5 is crucial.[9] For particularly sensitive experiments, you can lower the pH towards 7.2-7.5 to slow hydrolysis, though this may also slow the desired reaction.[12]

  • Temperature: Perform reactions on ice (or at 4°C) to decrease the rate of hydrolysis.[9][11]

  • Concentration: Low concentrations of reactants can favor hydrolysis over the desired bimolecular conjugation.[11] If possible, increase the concentration of your protein or biomolecule (a concentration of 1-5 mg/mL is often recommended).[12]

  • Reaction Time: Perform the conjugation step immediately after the activation step to minimize the time the NHS-ester is exposed to aqueous conditions.[13]

pHTemperature (°C)Half-life of NHS-EsterReference(s)
7.004-5 hours[9][11]
8.0Room Temp.210 minutes[14][15]
8.5Room Temp.180 minutes[14][15]
8.6410 minutes[9][11]
9.0Room Temp.125 minutes[14][15]

Probable Cause 2: Inactive Reagents EDC and NHS are moisture-sensitive.[1][13] Improper storage or handling can lead to degradation and loss of activity.

Solution:

  • Always equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[1][5][13]

  • Prepare stock solutions of EDC and NHS immediately before use; do not store them in solution.[6][16]

Probable Cause 3: Incompatible Buffer The presence of competing nucleophiles or interfering substances in your buffer is a common cause of reaction failure.

Solution:

  • Avoid Primary Amines: Buffers like Tris (TBS) or glycine (B1666218) contain primary amines and will compete with your target molecule for reaction with the NHS-ester.[6][9]

  • Avoid Carboxylates & Phosphates: Buffers containing carboxylates (e.g., acetate, citrate) or phosphates (PBS) can interfere with the initial EDC activation step.[2][6][8] While phosphate (B84403) buffers are sometimes used with lower efficiency, MES buffer is highly recommended for the activation step.[2][3]

Q3: I'm observing an unexpected mass addition to my molecule. What could it be?

A3: Unexpected mass additions are typically due to side reactions involving the carbodiimide itself or off-target reactions with amino acid residues.

Probable Cause 1: Formation of N-acylurea This is a major side reaction in EDC chemistry. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[17][18][19] This side reaction consumes the activated carboxyl group and prevents its conjugation to the target amine.[18] An excess of EDC can exacerbate this issue.[20]

Solution:

  • Use NHS: The addition of NHS or Sulfo-NHS is the primary way to mitigate this. It rapidly converts the unstable O-acylisourea to a more stable NHS-ester, which does not undergo this rearrangement.[1][2][3]

  • Optimize Stoichiometry: Avoid a large excess of EDC relative to the number of carboxyl groups you intend to activate.

  • Lower Temperature and pH: Performing the reaction at a lower temperature and pH can help suppress N-acylurea formation.[18][21]

  • Purification: N-acylurea byproducts are soluble and can typically be removed using standard purification techniques like dialysis, size-exclusion chromatography (desalting columns), or HPLC.[1][22]

Probable Cause 2: Modification of Tyrosine Residues Recent studies have shown that EDC can directly react with tyrosine residues, causing a mass addition of +155 Da.[23][24] This side reaction can significantly complicate analysis and may go unnoticed if not specifically investigated.[24]

Solution:

  • Analytical Vigilance: Be aware of this potential modification during mass spectrometry analysis of your conjugate. Include a variable modification of +155.14 Da on tyrosine residues in your database search.[23][24]

  • Removal of Modification: A method has been developed to efficiently remove this side modification, which may be necessary for certain applications.[24]

Probable Cause 3: Modification of Serine and Threonine Residues While less favorable than the reaction with primary amines, NHS-esters can react with the hydroxyl groups of serine and threonine to form an O-acyl adduct (an ester bond).[12] This reaction is more likely to occur at higher pH or when accessible primary amines are limited.[12]

Solution:

  • pH Control: Keep the reaction pH closer to 7.5 to disfavor reactions with hydroxyl groups.[12]

  • Cleavage of Ester Bonds: The resulting ester bond is less stable than the desired amide bond. It can be selectively cleaved by treating the sample with hydroxylamine (B1172632) or by heating.[12]

Below is a diagram illustrating the desired reaction pathway versus the major side reactions.

Side_Reactions cluster_activation Activation Step (pH 4.5-6.0) cluster_side_reactions Side Reactions cluster_main_pathway Desired Pathway cluster_ester_hydrolysis NHS-Ester Side Reaction Carboxyl R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acyl + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Inactive) O_Acyl->N_Acylurea Rearrangement Hydrolyzed_Carboxyl R-COOH (Regenerated) O_Acyl->Hydrolyzed_Carboxyl + H₂O (Hydrolysis) NHS_Ester NHS-Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS NHS NHS Amide_Bond Amide Bond (Desired Product) NHS_Ester->Amide_Bond + R'-NH₂ (pH 7.2-8.5) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) NHS_Ester->Hydrolyzed_Ester + H₂O (Hydrolysis) Amine R'-NH₂ (Primary Amine)

Caption: EDC/NHS reaction pathways, including desired and side reactions.

Q4: My protein is precipitating after the crosslinking reaction. What happened?

A4: Protein precipitation is often a sign of over-crosslinking or significant changes to the protein's surface charge.

Probable Cause: Excessive Crosslinking Using too high a concentration of the crosslinking reagents can lead to extensive intra- and intermolecular crosslinking, resulting in the formation of large, insoluble aggregates. Modifying a large number of carboxyl groups (aspartate, glutamate, C-terminus) neutralizes their negative charge, which can alter the protein's isoelectric point (pI) and reduce its solubility.[6]

Solution:

  • Titrate Reagents: Perform a titration experiment to find the optimal molar ratio of EDC/NHS to your protein. Start with a lower molar excess (e.g., 10-20 fold excess of reagents over the protein) and gradually increase it.[13]

  • Control Reaction Time: Shorten the reaction time to limit the extent of crosslinking.

  • Use a Two-Step Protocol: A two-step protocol, where the first protein is activated, purified via a desalting column to remove excess EDC/NHS, and then reacted with the second protein, can prevent unwanted polymerization of the second protein.[1][5]

Below is a troubleshooting workflow to diagnose common issues in EDC/NHS crosslinking.

Caption: A workflow for troubleshooting EDC/NHS crosslinking experiments.

Key Experimental Protocols

Protocol: Two-Step Protein-Protein Conjugation

This protocol is adapted from procedures that minimize self-conjugation and polymerization by activating one protein, removing excess reagents, and then adding the second protein.[5]

Materials:

  • Protein #1 (with carboxylates): Prepare at 1-2 mg/mL in Activation Buffer.

  • Protein #2 (with amines): Prepare at 1-2 mg/mL in Coupling Buffer.

  • EDC (e.g., Cat# 22980): Equilibrate to room temperature.

  • NHS or Sulfo-NHS (e.g., Cat# 24500, 24510): Equilibrate to room temperature.

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0.[5]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5.[5]

  • Quenching Reagent (Optional): 1 M Hydroxylamine-HCl, pH 8.5 (e.g., Cat# 26103) or 1 M Tris-HCl, pH 8.5.

  • Desalting Column (e.g., Zeba Spin Desalting Column, Cat# 89891): To remove excess reagents.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or water immediately before use.

  • Activation of Protein #1:

    • To 1 mL of Protein #1 solution, add EDC and Sulfo-NHS. A common starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS.[5]

    • Incubate for 15-30 minutes at room temperature.[1][16]

  • Removal of Excess Reagents (Crucial Step):

    • Immediately process the entire activation reaction mixture through a desalting column that has been pre-equilibrated with Coupling Buffer.

    • Collect the protein-containing fractions. This step removes excess EDC and NHS, and simultaneously exchanges the protein into the optimal buffer for the amine reaction.[5][7]

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated, purified Protein #1. A 1:1 molar ratio is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[5]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and deactivate any remaining NHS-esters, add a quenching reagent.

    • Add hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes. Hydroxylamine cleaves the NHS-ester, regenerating the original carboxyl group.[5][7]

    • Alternatively, add Tris, glycine, or ethanolamine (B43304) to a final concentration of 20-50 mM to cap unreacted sites.[9][16]

  • Final Purification: Purify the final conjugate from excess reactants and unconjugated proteins using size-exclusion chromatography, affinity chromatography, or dialysis.

References

Technical Support Center: Synthesis of Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of bifunctional Polyethylene (B3416737) Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are bifunctional PEG linkers and what are their primary types?

Bifunctional PEG linkers are polymers of polyethylene glycol that have reactive functional groups at both ends, serving as connectors between two different molecules, such as a drug and a targeting antibody.[1][2][3] They are broadly categorized into two types:

  • Homobifunctional Linkers: These possess identical reactive groups at each end (e.g., NHS-PEG-NHS) and are typically used for intramolecular crosslinking or polymerization.[4]

  • Heterobifunctional Linkers: These have two different reactive groups (e.g., NHS-PEG-Maleimide), allowing for the sequential and specific conjugation of two different molecules.[2][5][6] They are essential for creating complex bioconjugates like antibody-drug conjugates (ADCs).[3]

Q2: What are the most common reactive functional groups used in bifunctional PEG linkers?

The most prevalent functional groups are chosen for their ability to react under mild, aqueous conditions with specific amino acid residues on biomolecules:

  • N-hydroxysuccinimide (NHS) esters: React with primary amines (the N-terminus and lysine (B10760008) side chains of proteins) to form stable amide bonds. This reaction is most efficient at a pH of 7.0-8.0.[4][7]

  • Maleimide (B117702) groups: React specifically with free sulfhydryl (thiol) groups on cysteine residues to form stable thioether bonds. This reaction is most effective at a pH of 6.5-7.5.[8][9]

  • Other groups: Azide and alkyne groups are used for "click chemistry," while others like pyridyl disulfide are used for thiol-exchange reactions.[5][10]

Q3: Why is it critical to optimize reaction conditions for PEGylation?

Optimizing reaction parameters is crucial because they directly influence the degree of PEGylation, reaction specificity, and the biological activity of the final conjugate.[7] Key parameters like the PEG-to-protein molar ratio, pH, temperature, and reaction time must be carefully controlled to maximize the yield of the desired product while minimizing side reactions and the formation of undesired byproducts like multi-PEGylated species.[11][12]

Troubleshooting Guide

Problem 1: Low Reaction Yield or Incomplete Conjugation

Q: My PEGylation reaction efficiency is very low. What are the common causes and how can I improve the yield?

A: Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality and Stability:

    • Cause: NHS-esters are highly susceptible to hydrolysis, especially in aqueous solutions. Maleimide groups can also lose reactivity over time.[13]

    • Solution: Use fresh, high-quality PEG reagents. Equilibrate moisture-sensitive reagents to room temperature before opening to prevent condensation.[13] Dissolve the PEG linker in a suitable organic solvent (like DMSO or DMF) immediately before adding it to the aqueous reaction buffer.[4][13]

  • Incompatible Buffer Components:

    • Cause: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with NHS esters.[4] Buffers with thiols (e.g., DTT) will react with maleimide groups.

    • Solution: Perform a buffer exchange into an amine-free and thiol-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer before starting the reaction.[4]

  • Suboptimal Reaction pH:

    • Cause: The reactivity of both the functional groups on the PEG linker and the target molecule are highly pH-dependent. For NHS-amine reactions, a pH below 7 can significantly slow the reaction rate, while a pH above 8.5 increases the rate of NHS-ester hydrolysis. For maleimide-thiol reactions, a pH above 7.5 can lead to side reactions with amines.[8]

    • Solution: Carefully control the pH of the reaction. For N-terminal amine targeting, performing the reaction at a lower pH (around 7) can provide selectivity over lysine residues.[8][11]

  • Incorrect Stoichiometry:

    • Cause: An insufficient molar excess of the PEG linker can lead to an incomplete reaction, especially with dilute protein solutions.[4]

    • Solution: Optimize the molar ratio of the PEG linker to the target molecule. A 10- to 50-fold molar excess of the linker is a common starting point for protein conjugations.[13]

Problem 2: Protein Aggregation or Precipitation During Reaction

Q: I'm observing significant precipitation in my reaction vial. What causes this and how can it be prevented?

A: Aggregation is often a result of excessive crosslinking or poor solubility of the conjugate.

Potential Causes & Solutions:

  • High Degree of Crosslinking:

    • Cause: This is particularly common with homobifunctional linkers, where a high linker concentration can lead to the formation of large, insoluble intermolecular complexes.[4]

    • Solution: Reduce the molar excess of the PEG crosslinker. Shorten the reaction time to limit the extent of crosslinking.[4]

  • Solvent Effects:

    • Cause: Many PEG linkers are first dissolved in an organic solvent. Adding too much of this stock solution to the aqueous protein buffer can cause the protein to denature and precipitate.[4]

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically less than 10%.[13] If the conjugate itself has poor solubility, consider using a more hydrophilic PEG linker.[14]

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate my desired PEG-conjugate from unreacted materials. What is the best purification strategy?

A: The choice of purification method depends on the size differences and physicochemical properties of the components in your reaction mixture. A multi-step approach is often beneficial.[15]

Potential Causes & Solutions:

  • Similar Size of Components:

    • Cause: If the molecular weight of the unreacted PEG linker is close to that of the starting biomolecule, separation by size exclusion chromatography (SEC) can be challenging.

    • Solution: Use ion-exchange chromatography (IEX) to separate molecules based on charge differences. PEGylation often alters the overall charge of a protein, allowing for separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[11]

  • Excess Reagents:

    • Cause: A large excess of unreacted PEG linker can co-elute with the product in some chromatography methods.

    • Solution: First, perform dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to remove the bulk of the small molecular weight unreacted PEG linker.[15] Follow this with a high-resolution chromatography step like IEX or SEC for final polishing.[11]

Problem 4: Ambiguous Characterization Results

Q: My NMR and Mass Spectrometry results are difficult to interpret. How can I definitively confirm the structure and purity of my bifunctional PEG linker?

A: Accurate characterization is essential and often requires a combination of analytical techniques.

Potential Causes & Solutions:

  • NMR Spectral Complexity:

    • Cause: For large polymers, the signal from the repeating ethylene (B1197577) glycol units can overwhelm the signals from the terminal functional groups. A common error is ignoring the 13C satellite peaks of the main polymer chain, which can have an integration comparable to the end-group protons, leading to incorrect quantification of functionality.[16][17][18]

    • Solution: Use a high-resolution NMR (≥500 MHz). To accurately determine the molecular weight and degree of functionalization, compare the integration of the terminal group protons to the 13C satellite peaks (c* or c**) of the repeating monomer unit, not the main CH2-O peak (c).[16][18]

  • Mass Spectrometry Issues:

    • Cause: PEGs can be difficult to analyze with ESI-MS because they readily form multiple adducts with different ions (e.g., H+, Na+, K+), complicating the spectrum.[16][18]

    • Solution: MALDI-TOF MS is often better suited for analyzing the molecular weight distribution of polymers. For all MS techniques, proper sample preparation and selection of the right matrix (for MALDI) are critical. Size exclusion chromatography (SEC) is often used to assess polydispersity but may not resolve species with small mass differences.[16]

Data Presentation

Table 1: Recommended Starting Conditions for Common PEGylation Reactions

ParameterNHS-Ester Chemistry (Amine Target)Maleimide Chemistry (Thiol Target)
Reaction pH 7.0 – 8.0[8][11]6.5 – 7.5[9]
Molar Excess (Linker:Molecule) 10:1 to 50:1[13]10:1 to 20:1[9][19]
Temperature 4°C to Room Temperature (25°C)[9][20]4°C to Room Temperature (25°C)[9]
Reaction Time 30 minutes to 4 hours[9][13]2 to 4 hours[9][19]
Recommended Buffers PBS, HEPES, Borate (amine-free)[4]PBS, HEPES (thiol-free)[9][19]

Table 2: Comparison of Common Purification Techniques for PEG Conjugates

TechniqueSeparation PrinciplePrimary UseAdvantagesLimitations
Size Exclusion Chromatography (SEC) Molecular Size / Hydrodynamic VolumeSeparate molecules with significant size differences (e.g., protein from unreacted linker).[15]Robust, predictable, preserves biological activity.Poor resolution for molecules of similar size. Non-specific binding can occur.[15]
Ion-Exchange Chromatography (IEX) Net Surface ChargeSeparate un-, mono-, and multi-PEGylated species.[11]High resolution, excellent for separating isoforms.[11]Requires charge difference between species; can be sensitive to buffer pH and salt concentration.
Hydrophobic Interaction Chrom. (HIC) HydrophobicitySeparate molecules based on differences in surface hydrophobicity.[15]Can separate species that are inseparable by SEC or IEX.Requires high salt concentrations which may cause aggregation.[15]
Dialysis / Ultrafiltration Molecular Size (using MWCO membrane)Bulk removal of small molecules (e.g., excess linker, salts).[15]Simple, good for initial cleanup and buffer exchange.Not a high-resolution technique; cannot separate similarly sized molecules.[15]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of an Amine-Containing Protein
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., 1x PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis.[4] Adjust the protein concentration to 1-10 mg/mL.

  • Prepare PEG-NHS Ester Stock: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of ~100 mg/mL.[13]

  • Initiate Reaction: Add the desired molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the stirred protein solution. Ensure the final DMSO/DMF concentration remains below 10%.[13]

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[13]

  • Quench Reaction (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification: Remove excess, unreacted PEG linker and quenching buffer using a desalting column, dialysis, or SEC.[13] Further purify the PEGylated conjugates using IEX or HIC if necessary.[11]

Protocol 2: General Procedure for Maleimide-PEGylation of a Thiol-Containing Protein
  • Reduce Disulfide Bonds (if necessary): If the protein's cysteine residues are oxidized, they must be reduced. Incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes. Remove the reducing agent immediately before PEGylation using a desalting column.

  • Buffer Preparation: Ensure the protein is in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).[9] De-gas the buffer to minimize re-oxidation of thiols by atmospheric oxygen.[11]

  • Prepare PEG-Maleimide Stock: Dissolve the PEG-Maleimide in the reaction buffer to a concentration of ~100 mg/mL.[9][19]

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[9]

  • Incubate: React for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) if possible.[9][19]

  • Quench Reaction (Optional): Add a small molecule thiol, such as free cysteine or beta-mercaptoethanol, to quench any unreacted maleimide groups.

  • Purification: Purify the final conjugate using SEC, dialysis, or other chromatographic methods to remove excess reagents and byproducts.[9][19]

Visualizations

Workflow start Start: Target Molecule & PEG Linker prep 1. Reagent Preparation - Buffer Exchange - Dissolve PEG Linker start->prep reaction 2. Conjugation Reaction - Control pH, Temp, Ratio - Incubate prep->reaction quench 3. Quench Reaction (Optional) reaction->quench purify 4. Purification - SEC, IEX, Dialysis quench->purify charac 5. Characterization - NMR, MS, HPLC purify->charac end End: Purified Bifunctional Conjugate charac->end

Caption: General workflow for the synthesis and purification of a bifunctional PEG conjugate.

Troubleshooting problem problem cause cause solution solution p1 Low Yield? c1 Reagents Degraded? p1->c1 Check c2 Buffer Incompatible? c3 Suboptimal pH? c4 Incorrect Stoichiometry? s1 Solution: - Use fresh reagents. - Dissolve immediately  before use. c1->s1 Yes c1->c2 No s2 Solution: - Use amine/thiol-free  buffers (PBS, HEPES). - Perform buffer exchange. c2->s2 Yes c2->c3 No s3 Solution: - Verify pH is 7-8 for NHS  or 6.5-7.5 for Maleimide. c3->s3 Yes c3->c4 No s4 Solution: - Increase molar excess  of PEG linker. c4->s4 Yes

Caption: Troubleshooting logic diagram for diagnosing causes of low PEGylation reaction yield.

References

stability issues with NHS esters of PEG carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG-NHS esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and handling of N-Hydroxysuccinimide (NHS) esters of Polyethylene (B3416737) Glycol (PEG) carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My PEG-NHS ester is not reacting with my protein/peptide. What are the common causes?

A1: Several factors can lead to low or no conjugation efficiency. The most common culprits include:

  • Hydrolysis of the NHS ester: PEG-NHS esters are highly sensitive to moisture. The NHS ester group can hydrolyze, rendering it inactive for conjugation with primary amines.[1][2][3]

  • Improper storage and handling: Failure to store the reagent at -20°C with a desiccant, or opening the vial before it has reached room temperature, can introduce moisture and lead to hydrolysis.[1][2][3][4][5][6]

  • Incorrect buffer composition: The presence of primary amines (e.g., Tris or glycine) in your reaction buffer will compete with your target molecule for reaction with the NHS ester.[1][2][3][6][7][8]

  • Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.0 and 8.5.[5][7][9][10] A pH that is too low will result in a slow reaction rate, while a pH that is too high will accelerate hydrolysis of the NHS ester.[7][11]

Q2: How should I properly store and handle my PEG-NHS ester to ensure its stability?

A2: To maintain the reactivity of your PEG-NHS ester, adhere to the following storage and handling conditions:

  • Storage: Always store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2][3][4][5][6] For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[4]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation on the cold product.[1][2][3][4][6] Weigh out only the amount of reagent needed for your experiment and use it immediately after dissolving.[1][2][3][6] Do not prepare stock solutions for later use as the NHS ester will hydrolyze in solution.[1][2][3][6]

Q3: What is the optimal pH for my conjugation reaction?

A3: The optimal pH for conjugating a PEG-NHS ester to a primary amine is a balance between reaction efficiency and NHS ester stability. A pH range of 7.0 to 8.5 is generally recommended.[5][7][9][10] More specifically, a pH of 7.2 to 8.0 is often used for efficient conjugation.[7] The primary amine on the target molecule needs to be in its unprotonated form to be nucleophilic, which is favored at a slightly basic pH. However, the rate of hydrolysis of the NHS ester also increases with pH.[5][7][11]

Q4: Can I prepare a stock solution of my PEG-NHS ester?

A4: It is strongly advised not to prepare stock solutions of PEG-NHS esters.[1][2][3][6] The NHS-ester moiety readily hydrolyzes in the presence of moisture, especially in solution.[1][3] For best results, dissolve the reagent in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.[1][2][3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No PEGylation Yield 1. Hydrolysis of PEG-NHS ester: Reagent may have been exposed to moisture.[1][2][3][8]1. Use a fresh vial of the reagent. Ensure proper storage at -20°C with a desiccant and allow the vial to warm to room temperature before opening.[1][2][3][4][8] Prepare the reagent solution immediately before use in a dry, aprotic solvent like DMSO or DMF.[1][2][3][8]
2. Incorrect reaction buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer.[1][2][3][6][7][8]2. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer at a pH between 7.0 and 8.5.[1][2][7]
3. Suboptimal pH: The pH of the reaction is too low for efficient amine reaction or too high, leading to rapid hydrolysis.[7][11]3. Verify the pH of your reaction buffer. The optimal range for NHS ester conjugation is typically between 7.2 and 8.5.[7][9] A pH of 8.3-8.5 can be a good starting point, balancing reactivity and stability.[7]
4. Low protein concentration: Dilute protein solutions may require a higher molar excess of the PEG-NHS ester.[1][6]4. Increase the molar excess of the PEG-NHS ester in the reaction. A 20-fold molar excess is a common starting point for a 1-10 mg/mL antibody solution.[1][6]
Protein Aggregation/Precipitation during PEGylation 1. Protein instability: The reaction conditions (e.g., pH, temperature, organic solvent concentration) may be causing the protein to denature.1. Optimize the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C for a longer duration) or on ice.[1][3] Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) does not exceed 10% of the total reaction volume.[1][3]
2. High degree of PEGylation: Over-modification of the protein can lead to changes in its physical properties and cause aggregation.2. Reduce the molar excess of the PEG-NHS ester to decrease the number of PEG chains attached per protein molecule.

Data Presentation

Table 1: Half-life of Various PEG-NHS Esters at pH 8.0 and 25°C

PEG-NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Data sourced from Laysan Bio, Inc. It is noted that the half-life typically triples when the pH is lowered by one unit.

Table 2: pH-Dependent Hydrolysis and Amidation of Porphyrin-NHS Esters

NHS EsterpHHydrolysis Half-life (min)Amidation Half-life (min)
P3-NHS8.021080
8.518020
9.012510
P4-NHS8.019025
8.513010
9.01105

Data from a study on porphyrin-NHS esters reacting with an amino-PEG reagent at room temperature.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with PEG-NHS Ester

  • Reagent and Protein Preparation:

    • Equilibrate the vial of PEG-NHS ester to room temperature before opening.[1][2][3]

    • Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1][3]

    • Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM.[1][3]

  • PEGylation Reaction:

    • Add a calculated molar excess of the dissolved PEG-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point.[1][3] Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[1][3]

    • Incubate the reaction mixture. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[1][3]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding an amine-containing buffer such as Tris-buffered saline (TBS) or a solution of glycine.[2]

    • Remove unreacted PEG-NHS ester and byproducts by dialysis or gel filtration (desalting column).[1][3]

  • Storage:

    • Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[1][3]

Protocol 2: Monitoring NHS-Ester Hydrolysis by UV-Vis Spectrophotometry

  • Principle: The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.[8][14]

  • Procedure:

    • Prepare buffers at the desired pH values for testing (e.g., pH 7.4 and pH 9.0).

    • Dissolve a known concentration of the PEG-NHS ester in the buffer.

    • Immediately begin monitoring the absorbance at 260 nm using a UV-Vis spectrophotometer at a constant temperature.

    • Record the absorbance at regular time intervals to generate a hydrolysis curve.

Visualizations

PEG_NHS_Ester_Reaction_Pathway cluster_reagents Reactants cluster_reaction Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) PEG-NHS_Ester PEG-NHS Ester PEG_Amide_Conjugate Stable PEG-Amide Conjugate PEG-NHS_Ester->PEG_Amide_Conjugate pH 7.0-8.5 + Primary Amine NHS_byproduct N-Hydroxysuccinimide (Byproduct) PEG-NHS_Ester->NHS_byproduct Hydrolyzed_PEG Inactive PEG-Carboxylic Acid PEG-NHS_Ester->Hydrolyzed_PEG Moisture (Increased at higher pH) NHS_hydrolysis N-Hydroxysuccinimide Primary_Amine Primary Amine (Protein, Peptide, etc.) Primary_Amine->PEG_Amide_Conjugate Water Water (H₂O) Water->Hydrolyzed_PEG

Caption: Reaction pathways for PEG-NHS esters.

PEGylation_Workflow start Start prep 1. Reagent & Protein Preparation - Equilibrate PEG-NHS ester to RT - Dissolve protein in amine-free buffer - Dissolve PEG-NHS in DMSO/DMF start->prep react 2. PEGylation Reaction - Add PEG-NHS to protein solution - Incubate (RT or 4°C) prep->react quench 3. Quench Reaction (Optional) - Add Tris or Glycine buffer react->quench purify 4. Purification - Dialysis or Gel Filtration quench->purify analyze 5. Analysis - SDS-PAGE, Mass Spec, etc. purify->analyze end End analyze->end

References

removing excess crosslinker from conjugation reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing excess, unreacted crosslinkers from bioconjugation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess crosslinker after a conjugation reaction?

Removing excess crosslinker is a critical step for several reasons. Firstly, unreacted crosslinkers can continue to react, potentially leading to unwanted self-conjugation or oligomerization of your biomolecules, which can create undefined products. Secondly, many crosslinkers are small molecules that can interfere with downstream applications by blocking active sites, altering physiochemical properties, or causing toxicity in cellular assays. Lastly, for analytical purposes such as mass spectrometry or gel electrophoresis, the presence of excess crosslinker can complicate data interpretation.[1][2]

Q2: What are the most common methods for removing small molecules like crosslinkers from a protein sample?

The two most widely used methods are dialysis and size exclusion chromatography (SEC), also known as gel filtration or desalting.[1][2][3] Both techniques separate molecules based on size.[4][5][6] A third, less common method is precipitation, which can be effective but may risk denaturing the target protein.

Q3: How do I choose between dialysis and size exclusion chromatography (SEC)?

The choice depends on factors like sample volume, processing time, and the desired final concentration of your sample.[3]

  • Dialysis is a gentle method ideal for larger sample volumes.[7] It involves the passive diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[1][2] However, it is a relatively slow process, often requiring several hours to days with multiple buffer changes to be effective.[1][8]

  • Size Exclusion Chromatography (SEC) is much faster, often taking only minutes to complete.[1] It is highly efficient for removing small molecules and for buffer exchange.[9][10] SEC is suitable for smaller sample volumes and can be automated.[1] A potential drawback is that the sample gets diluted during the process.[10]

Q4: What is a Molecular Weight Cut-Off (MWCO) and how do I select the right one for dialysis?

The MWCO refers to the pore size of the dialysis membrane and is the approximate molecular weight at which a molecule will be retained by the membrane.[1][7] To ensure efficient retention of your conjugated protein while allowing the smaller, unreacted crosslinker to diffuse out, a general rule is to choose a membrane with an MWCO that is at least two to three times smaller than the molecular weight of your protein of interest.[7]

Comparison of Removal Methods

FeatureSize Exclusion Chromatography (SEC) / DesaltingDialysis
Principle Separation based on size via a porous resin bed; large molecules elute first.[4][5][6]Passive diffusion of small molecules across a semi-permeable membrane.[1][2]
Speed Fast (minutes).[1]Slow (hours to days).[1][8]
Sample Volume Ideal for small to medium volumes (µL to mL).[9]Suitable for a wide range of volumes, including large volumes (>5 mL).
Sample Dilution Sample is diluted during the process.[10]Sample volume may increase slightly.[7]
Buffer Usage Requires a buffer volume 4 to 20 times the sample volume.[1]Requires a very large buffer volume, at least 200 times the sample volume for efficient removal.[1]
Automation Can be fully automated.[1]Requires manual buffer changes.[1]
Gentleness Generally gentle, but shear forces can occur.Very gentle, minimal shear stress on the sample.[7]

Experimental Workflow & Protocols

The general workflow for a conjugation reaction involves reacting the biomolecule with the crosslinker, quenching the reaction to stop it, and then purifying the conjugate away from excess reagents.

Conjugation Workflow cluster_0 Reaction Phase cluster_1 Quenching & Cleanup A 1. Dissolve Biomolecule(s) in Conjugation Buffer B 2. Add Crosslinker (e.g., SMCC, NHS-ester) A->B C 3. Incubate (e.g., 30-60 min at RT) B->C D 4. Quench Reaction (e.g., add L-cysteine or Tris) C->D E 5. Remove Excess Crosslinker & Byproducts (SEC or Dialysis) D->E F 6. Characterize Final Conjugate E->F

Caption: General experimental workflow for bioconjugation and purification.

Protocol 1: Removal of Excess Crosslinker using Size Exclusion Chromatography (Desalting Column)

This protocol is designed for the rapid removal of small molecules from a protein sample.

Materials:

  • Pre-packed desalting column (e.g., G-25 or G-50 resin).[9][11] Choose a resin with an exclusion limit well below the molecular weight of your conjugate.[6]

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

  • Centrifuge (for spin columns) or chromatography system.

Methodology (Spin Column Format):

  • Column Preparation: Remove the column's bottom cap and place it into a collection tube.

  • Resin Equilibration: Centrifuge the column to remove the storage buffer. Add 1-2 column volumes of your desired equilibration buffer to the top of the resin bed.

  • Buffer Removal: Centrifuge again to pass the equilibration buffer through the column. Repeat the equilibration step 2-3 times to ensure complete buffer exchange.

  • Sample Application: Discard the flow-through and place the column in a new collection tube. Carefully load your sample onto the center of the resin bed. Do not exceed the column's recommended sample volume (typically 10-15% of the resin bed volume).[11]

  • Elution: Centrifuge the column according to the manufacturer's instructions. The eluate will contain your purified, desalted conjugate. The smaller crosslinker molecules are retained in the resin.[9]

Protocol 2: Removal of Excess Crosslinker using Dialysis

This protocol is suitable for larger sample volumes where processing time is not a major constraint.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.[8]

  • Dialysis clips.

  • Large beaker (for dialysis buffer).

  • Stir plate and stir bar.

  • Dialysis Buffer (at least 200x the sample volume).[1]

Methodology:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in deionized water or dialysis buffer according to the manufacturer's instructions.[8]

  • Sample Loading: Secure one end of the tubing with a dialysis clip. Pipette your sample into the open end, leaving sufficient headspace (at least 25%) to account for potential volume increase.[8]

  • Sealing: Remove excess air and seal the second end of the tubing with another clip.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.[8]

  • Buffer Changes: Allow dialysis to proceed for at least 3-4 hours. For maximum efficiency, change the dialysis buffer completely at least 3-4 times over a period of 24-48 hours.[8][12]

  • Sample Recovery: After the final dialysis period, carefully remove the bag from the buffer, dry the exterior, and pipette the purified sample out of the tubing.

Troubleshooting Guide

Low recovery of the final conjugate is a common issue during the purification step. This decision tree can help diagnose the potential cause.

Troubleshooting Guide Start Problem: Low Conjugate Yield After Purification Q1 Did the protein precipitate during the reaction or purification? Start->Q1 Sol1 Solution: - Check protein solubility in the chosen buffer. - Reduce crosslinker concentration to avoid over-crosslinking and aggregation. - Add solubilizing agents (e.g., 20% DMSO) if compatible. Q1->Sol1 Yes Q2 Are you using Size Exclusion Chromatography (SEC)? Q1->Q2 No Q3 Are you using Dialysis? Q2->Q3 No Sol2_1 Possible Cause: - Sample was diluted below detection limit. - Conjugate adsorbed to the column resin. Q2->Sol2_1 Yes Sol3_1 Possible Cause: - Sample loss during handling/recovery. - Incorrect MWCO was used, leading to loss of conjugate. Q3->Sol3_1 Yes Sol2_2 Solution: - Concentrate the eluted fractions. - Ensure buffer conditions (pH, ionic strength) minimize non-specific interactions. Sol2_1->Sol2_2 Sol3_2 Solution: - Handle dialysis tubing carefully to prevent leaks. - Verify the MWCO is significantly smaller than your conjugate's molecular weight. Sol3_1->Sol3_2

Caption: Troubleshooting decision tree for low conjugate yield.

References

impact of pH on EDC/NHS coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling efficiency.

Troubleshooting Guide

Low or no coupling efficiency is a common issue in EDC/NHS chemistry. The pH of the reaction is a critical factor that can significantly impact the outcome. This guide will help you troubleshoot and optimize your coupling reaction by addressing pH-related problems.

Problem: Low or No Conjugation

Potential CauseSuggested Solution(s)
Incorrect pH for Activation The activation of carboxyl groups by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3] Using a buffer outside this range can significantly reduce the formation of the reactive O-acylisourea intermediate. Recommendation: Use a non-amine, non-carboxylate buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) at pH 4.7-6.0 for the activation step.[3][4]
Incorrect pH for Coupling The reaction of the NHS-ester with primary amines is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[2][3][5] At acidic pH, primary amines are protonated and non-nucleophilic, which inhibits the coupling reaction.[6] Recommendation: After the activation step, raise the pH of the reaction mixture to 7.2-8.0 using a non-amine buffer like phosphate-buffered saline (PBS).[2][3]
Hydrolysis of NHS-ester The NHS-ester intermediate is susceptible to hydrolysis, which is accelerated at higher pH values.[3][6] This competing reaction reduces the amount of active ester available for coupling. Recommendation: Perform the coupling step immediately after the activation step. Avoid prolonged incubation times, especially at high pH.[7]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule for reaction with the NHS-ester, leading to reduced coupling efficiency.[5][8] Recommendation: Use amine-free and carboxylate-free buffers for both the activation and coupling steps.[2][3][4]
Inactive Reagents EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.[9][10] Recommendation: Aliquot reagents upon receipt and store them desiccated at the recommended temperature. Allow reagents to warm to room temperature before opening to prevent condensation.[9] Prepare EDC and NHS solutions immediately before use.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation step?

The optimal pH for the activation of carboxyl groups with EDC is between 4.5 and 6.0.[1][2][3] This acidic environment facilitates the formation of the O-acylisourea intermediate. MES buffer is a common choice for this step.[3][4]

Q2: What is the optimal pH for the coupling of the NHS-ester to a primary amine?

The reaction between the NHS-ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[2][3][5] In this pH range, the primary amine is deprotonated and acts as a strong nucleophile.[6] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[2][8]

Q3: Can I perform the EDC/NHS coupling as a one-step reaction?

While a one-step reaction is possible, a two-step protocol is generally recommended.[2][8] The two-step approach allows for optimization of the pH for both the activation and coupling reactions, leading to higher efficiency. It also minimizes the risk of EDC-mediated cross-linking of the amine-containing molecule if it also possesses carboxyl groups.[8]

Q4: How does pH affect the stability of the NHS-ester?

The NHS-ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[3][6] This means the active ester is less stable at the higher pH required for the coupling reaction. Therefore, it is crucial to proceed with the coupling step promptly after the activation step.

Q5: What buffers should I use for EDC/NHS coupling?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.

  • Activation Step (pH 4.5-6.0): MES buffer is highly recommended.[3][4]

  • Coupling Step (pH 7.2-8.0): Phosphate-buffered saline (PBS) or HEPES buffer are good choices.[2][5]

Avoid using Tris, glycine, or acetate (B1210297) buffers.[5][11]

Data Presentation

Table 1: Effect of pH on NHS-ester Stability

This table illustrates the relationship between pH and the stability of the NHS-ester, as indicated by its half-life in aqueous solution. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

pHHalf-life of NHS-ester
7.04-5 hours[3][5]
8.01 hour[3]
8.610 minutes[3][5]

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol

This protocol is a general guideline for the covalent conjugation of an amine-containing molecule to a carboxyl-containing molecule. Optimization may be required for specific applications.

Materials:

  • Carboxyl-containing molecule

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[2][3]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use.[2][8]

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add EDC and Sulfo-NHS to the solution. A molar excess of EDC and Sulfo-NHS over the carboxyl groups is typically used.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step prevents unwanted side reactions and protein polymerization.[2]

  • Coupling to Amine Groups:

    • Immediately add the activated molecule to the amine-containing molecule dissolved in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction (Optional):

    • Add a quenching solution to block any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.2 - 8.0) cluster_side_reaction Side Reaction (Hydrolysis) Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Hydrolysis Hydrolysis NHS_Ester->Hydrolysis + H2O (favored at high pH) Primary_Amine Primary Amine (-NH2)

Caption: EDC/NHS coupling reaction mechanism.

Troubleshooting_Workflow Start Start: Low Coupling Efficiency Check_Activation_pH Is Activation pH 4.5 - 6.0? Start->Check_Activation_pH Adjust_Activation_pH Adjust pH to 4.5 - 6.0 (e.g., MES buffer) Check_Activation_pH->Adjust_Activation_pH No Check_Coupling_pH Is Coupling pH 7.2 - 8.0? Check_Activation_pH->Check_Coupling_pH Yes Adjust_Activation_pH->Check_Coupling_pH Adjust_Coupling_pH Adjust pH to 7.2 - 8.0 (e.g., PBS buffer) Check_Coupling_pH->Adjust_Coupling_pH No Check_Buffer_Composition Are buffers amine-free? Check_Coupling_pH->Check_Buffer_Composition Yes Adjust_Coupling_pH->Check_Buffer_Composition Change_Buffer Use non-amine buffers (MES, PBS, HEPES) Check_Buffer_Composition->Change_Buffer No Check_Reagent_Activity Are EDC/NHS reagents fresh? Check_Buffer_Composition->Check_Reagent_Activity Yes Change_Buffer->Check_Reagent_Activity Use_Fresh_Reagents Use fresh, properly stored reagents Check_Reagent_Activity->Use_Fresh_Reagents No Success Successful Coupling Check_Reagent_Activity->Success Yes Use_Fresh_Reagents->Success

Caption: Troubleshooting workflow for low coupling efficiency.

References

Validation & Comparative

A Comparative Guide to Homobifunctional Linkers: Spotlight on CH2COOH-PEG3-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of CH2COOH-PEG3-CH2COOH with other homobifunctional linkers, supported by experimental data and protocols to guide your bioconjugation strategies.

In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final conjugate's performance. Homobifunctional linkers, possessing two identical reactive groups, are instrumental in crosslinking molecules, forming intramolecular linkages, and creating multimeric complexes. Among these, dicarboxylic acid linkers are valued for their ability to react with primary amines through the formation of stable amide bonds, a cornerstone of many bioconjugation strategies. This guide provides an in-depth comparison of this compound, a polyethylene (B3416737) glycol (PEG)-based dicarboxylic acid linker, with other homobifunctional alternatives, including non-PEGylated alkyl dicarboxylic acids and PEGylated linkers of varying lengths.

At a Glance: this compound

This compound, also known as 11-oxo-3,6,9-trioxa-1-undecanedioic acid, is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a flexible, hydrophilic triethylene glycol (PEG3) spacer. The presence of the PEG spacer imparts favorable properties such as increased water solubility, reduced immunogenicity, and minimized aggregation of the resulting conjugate. These characteristics make it an attractive choice for applications in antibody-drug conjugate (ADC) development, protein PEGylation, and the functionalization of nanoparticles.

Performance Comparison of Dicarboxylic Acid Linkers

The selection of a homobifunctional dicarboxylic acid linker is often a trade-off between the desired physicochemical properties of the final conjugate and the specific requirements of the application. Key performance parameters to consider include conjugation efficiency, the stability of the resulting conjugate, and the impact of the linker on properties such as solubility and biological activity.

The Role of the PEG Spacer

The inclusion of a PEG spacer in a linker can significantly enhance the therapeutic potential of bioconjugates.[1][2] PEG chains can act as a shield, protecting the conjugated molecule from its microenvironment, which can lead to increased solubility and stability.[1] Furthermore, PEGylation can improve the pharmacokinetic profile of a therapeutic by increasing its circulation time and reducing the likelihood of an immune response.[2]

However, the length of the PEG chain is a critical parameter that must be optimized for each specific application. While longer PEG chains can offer greater solubility and a more pronounced shielding effect, they can also sometimes lead to decreased binding affinity or reduced cytotoxic activity of the conjugated molecule.[3][4]

Quantitative Data Summary

The following tables summarize the performance of various homobifunctional dicarboxylic acid linkers in different experimental contexts.

Table 1: Impact of PEG Linker Length on ADC Efficacy

This table is derived from a study on antibody-drug conjugates with a drug-to-antibody ratio (DAR) of 8, utilizing a maleimide-PEG-Glucuronide-MMAE linker system. While the reactive group is different, the data provides valuable insight into the effect of PEG linker length on in vivo efficacy.

Linker PEG LengthMean Tumor Volume (mm³) at Day 21% Mouse Survival at Day 50
No PEG~8000%
PEG2~40020%
PEG4~20060%
PEG8<100100%
PEG12<100100%
PEG24<100100%

Data adapted from a study evaluating maleimide-PEG-Glucuronide-MMAE linkers, demonstrating that increasing PEG length can significantly improve ADC efficacy in vivo.[1]

Table 2: Influence of PEG Linker Length on Affibody-Based Conjugate Properties

This table summarizes data from a study on affibody-based drug conjugates, comparing a non-PEGylated linker (SMCC) with long-chain PEG linkers.

LinkerIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-Life (hours)
SMCC (No PEG)1.00.5
4 kDa PEG4.51.25
10 kDa PEG22.05.6

Data adapted from a study on affibody-based conjugates, showing that while longer PEG chains increase in vivo half-life, they can also decrease in vitro cytotoxicity.[3][4]

Experimental Protocols

The conjugation of dicarboxylic acid linkers like this compound to amine-containing molecules is typically achieved through a two-step process involving the activation of the carboxylic acid groups followed by reaction with the amine. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for EDC/NHS Coupling of Dicarboxylic Acid Linkers to Proteins

Materials:

  • Dicarboxylic acid linker (e.g., this compound)

  • Protein with available primary amine groups (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the dicarboxylic acid linker in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the reactive NHS ester.

  • Protein Conjugation:

    • Immediately add the activated linker solution to the protein solution in the Coupling Buffer. A 10- to 50-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing the Conjugation Workflow

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for using homobifunctional dicarboxylic acid linkers.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling Linker-COOH Dicarboxylic Acid Linker (R-(COOH)2) ActivatedLinker NHS-activated Linker (R-(CO-NHS)2) Linker-COOH->ActivatedLinker + EDC, NHS (pH 4.5-6.0) EDC EDC NHS NHS Conjugate Cross-linked Protein (Protein-NH-CO-R-CO-NH-Protein) ActivatedLinker->Conjugate + Protein-NH2 (pH 7.2-8.0) Protein-NH2 Protein with Primary Amines (Protein-(NH2)n)

Diagram 1: Chemical reaction scheme for EDC/NHS-mediated crosslinking.

G start Start dissolve_linker Dissolve dicarboxylic linker in Activation Buffer start->dissolve_linker add_reagents Add EDC and Sulfo-NHS dissolve_linker->add_reagents incubate_activation Incubate 15-30 min at room temperature add_reagents->incubate_activation add_protein Add activated linker to protein in Coupling Buffer incubate_activation->add_protein incubate_conjugation Incubate 2h at RT or overnight at 4°C add_protein->incubate_conjugation quench Add Quenching Solution incubate_conjugation->quench incubate_quench Incubate 15 min at room temperature quench->incubate_quench purify Purify using desalting column incubate_quench->purify end End purify->end

Diagram 2: Experimental workflow for protein crosslinking.

Conclusion

This compound stands out as a versatile homobifunctional linker that offers the benefits of PEGylation, including enhanced solubility and biocompatibility, in a compact form. The choice between this and other dicarboxylic acid linkers will ultimately depend on the specific goals of the research or drug development project. For applications where hydrophilicity and reduced aggregation are paramount, a PEG-containing linker like this compound is often a superior choice to simple alkyl dicarboxylic acids. When considering different PEG lengths, it is crucial to empirically determine the optimal length that balances improved pharmacokinetic properties with the retention of biological activity. The provided protocols and data serve as a guide for researchers to make informed decisions in the selection and application of homobifunctional linkers for their bioconjugation needs.

References

A Comparative Guide to Polyethylene Glycol (PEG) Crosslinkers of Varying Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Polyethylene (B3416737) Glycol (PEG) crosslinkers with different chain lengths, supported by experimental data. Understanding the impact of PEG linker length is crucial for optimizing the performance of bioconjugates, drug delivery systems, and hydrogels.

The Influence of PEG Chain Length on Performance

The length of a PEG crosslinker significantly influences the physicochemical and biological properties of the resulting conjugate. Shorter PEG chains (e.g., 2-12 repeating units) are often used for applications requiring compact structures, while longer chains (e.g., >45 units, or >2000 Da) are preferred for enhancing solubility, reducing immunogenicity, and extending circulation half-life.[1]

Key Performance Parameters vs. PEG Length

The selection of an appropriate PEG linker length is a critical consideration in the design of PEGylated molecules for therapeutic and research applications.[1] Longer PEG chains generally lead to a more pronounced effect on the hydrodynamic radius, which in turn impacts circulation half-life.[2] However, this can sometimes be accompanied by a decrease in the biological activity of the conjugated molecule due to steric hindrance.

Data Presentation: Quantitative Comparison of PEG Crosslinker Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length on key performance metrics.

Table 1: Effect of PEG Length on Zeta Potential and Liver Uptake of DNA Polyplexes

PEG Length (kDa)Zeta Potential (mV)Liver Uptake (% of dose)
2+28 to +30-
5+10-
10+10Decreased
20+5-
30013

Data compiled from a study on PEGylated polyacridine peptide DNA polyplexes.[3] A decrease in zeta potential indicates increased charge masking by the PEG chains.[3] Notably, increasing the PEG length from 10 to 30 kDa progressively decreased liver uptake.[3]

Table 2: Influence of PEG Linker Length on In Vivo Tumor Accumulation and Antitumor Activity of Folate-Linked Liposomes

PEG Linker Length (kDa)Tumor Accumulation (in vivo)Tumor Size Reduction (%)
2--
5--
10Significantly Increased>40

This study demonstrates that longer PEG linkers can enhance the in vivo tumor-targeting ability of folate-conjugated liposomes, leading to improved antitumor activity of the encapsulated drug.[4][5] While in vitro cellular uptake showed no significant difference between the formulations, the in vivo results highlight the importance of sufficient PEG length for effective targeting.[4][5]

Table 3: Impact of PEG Molecular Weight on Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles

mPEG Molecular Weight (Da)AUC0–72 h (µg·h/mL)
750~10
2000~20
5000~35

AUC0–72 h represents the area under the plasma drug concentration-time curve over 72 hours. The data shows a linear correlation between the molecular weight of the methoxy (B1213986) PEG (mPEG) and the AUC, indicating that longer PEG chains can better protect nanoparticles from the reticuloendothelial system (RES), leading to prolonged drug circulation.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Protein PEGylation with NHS-Ester Activated PEG

This protocol describes a common method for conjugating PEG to proteins via primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate, mPEG-SVA) of desired molecular weight

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the PEG-NHS ester in a compatible anhydrous solvent (e.g., DMSO, DMF).

  • Add the PEG-NHS ester solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1 PEG:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from unreacted PEG and byproducts using dialysis against PBS or size-exclusion chromatography.

  • Characterize the resulting PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[7][8]

Protocol 2: Formation of PEG Hydrogels via Michael-Type Addition

This protocol outlines the formation of a hydrogel using a multi-arm PEG-thiol and a PEG-maleimide crosslinker.

Materials:

  • Multi-arm PEG-thiol (e.g., 4-arm PEG-SH)

  • PEG-maleimide (PEG-MAL) of desired molecular weight

  • Triethanolamine (TEOA) solution (0.3 M, pH ~7.4) as a catalyst

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare separate stock solutions of the multi-arm PEG-thiol and PEG-maleimide in PBS.

  • To initiate crosslinking, mix the PEG-thiol and PEG-maleimide solutions in a 1:1 stoichiometric ratio of thiol to maleimide (B117702) groups.

  • Add the TEOA catalyst to the mixture to accelerate the Michael-type addition reaction.

  • Gently vortex the solution and immediately cast it into the desired mold or well plate.

  • Allow the hydrogel to cure at 37°C for a specified time (e.g., 30-60 minutes).

  • Characterize the hydrogel properties, such as swelling ratio, mechanical stiffness (storage modulus), and degradation rate.[9]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of PEG crosslinkers.

PEGylation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification & Analysis Protein Protein Solution (in Reaction Buffer) Mixing Mixing (Controlled Molar Ratio) Protein->Mixing PEG_NHS PEG-NHS Ester (in Anhydrous Solvent) PEG_NHS->Mixing Incubation Incubation (Room Temperature, 1-2h) Mixing->Incubation Quenching Quenching (e.g., Tris-HCl) Incubation->Quenching Purification Purification (Dialysis or SEC) Quenching->Purification Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Caption: Workflow for Protein PEGylation using NHS-Ester Chemistry.

Hydrogel_Formation cluster_Components Hydrogel Precursors cluster_Crosslinking Crosslinking Process PEG_Thiol Multi-arm PEG-Thiol (e.g., 4-arm PEG-SH) Mixing Mixing of Precursors PEG_Thiol->Mixing PEG_Mal PEG-Maleimide (Crosslinker) PEG_Mal->Mixing Catalyst Catalyst (e.g., TEOA) Catalyst->Mixing Gelation Gelation (Curing at 37°C) Mixing->Gelation Hydrogel Crosslinked PEG Hydrogel Gelation->Hydrogel

Caption: Formation of a PEG Hydrogel via Michael-Type Addition.

PEG_Length_Effects cluster_Short Shorter PEG Linkers cluster_Long Longer PEG Linkers Short_PEG Short PEG (e.g., 2-12 units) Properties Physicochemical & Biological Properties Short_PEG->Properties Compact Structure Lower Hydrodynamic Radius Long_PEG Long PEG (e.g., >45 units) Long_PEG->Properties Increased Solubility Reduced Immunogenicity Extended Half-life

Caption: Conceptual Relationship between PEG Linker Length and Properties.

References

Hydrophilic vs. Hydrophobic Linkers: A Comparative Guide for Enhanced Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy, safety, and overall performance of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The linker's hydrophilicity or hydrophobicity profoundly influences the physicochemical and pharmacological properties of the resulting conjugate. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.

Executive Summary

Hydrophilic linkers, especially those incorporating polyethylene (B3416737) glycol (PEG) chains, have gained significant traction for their ability to overcome challenges associated with hydrophobic payloads.[1] Experimental data consistently demonstrate that hydrophilic linkers can enhance solubility, reduce aggregation, improve pharmacokinetic profiles, and allow for higher drug-to-antibody ratios (DARs) without compromising stability.[2][3] Conversely, while hydrophobic linkers have been historically used, they can lead to issues such as aggregation and rapid clearance, potentially narrowing the therapeutic window.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of linker hydrophilicity on key performance attributes of ADCs.

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)Reference
Hydrophobic Linker ~4>5%0.5 - 2.0[3]
Hydrophilic (Short PEG Linker, e.g., PEG4) ~8<2%0.1 - 0.5[3]
Hydrophilic (Long PEG Linker, e.g., PEG24) ~8<1%0.2 - 0.8[3]
Hydrophilic (Glucuronide-based) 8~2% (at 40°C)Not specified[5]
Hydrophobic (MMAE-based) 8>95% (at 40°C)Not specified[5]

Table 2: In Vivo Performance of ADCs with Different Linkers

Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Off-Target ToxicityReference
Hydrophobic Linker 50 - 705 - 7Moderate to High[3]
Hydrophilic (PEG-based) Cleavable Linker 80 - 9510 - 14Low to Moderate[3]
Hydrophilic (PEG-based) Non-Cleavable Linker 75 - 9012 - 16Low[3]
Hydrophilic (Exatecan-based, DAR 8) Comparable or stronger than deruxtecan-based ADCsSimilar to naked antibodyNot specified[6][7]

Key Advantages of Hydrophilic Linkers

  • Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can induce aggregation of ADCs, which can compromise efficacy and trigger immunogenicity.[3] Hydrophilic linkers, such as PEG derivatives, create a hydration shell around the ADC, improving its solubility and preventing aggregation.[2][3] Studies have shown a direct correlation between payload hydrophobicity and the propensity for aggregation.[8] The use of hydrophilic linkers allows for the conjugation of highly hydrophobic drugs at a higher DAR without causing aggregation.[6]

  • Improved Pharmacokinetics: The hydrophilic nature of linkers like PEG can shield the ADC from premature clearance by the reticuloendothelial system.[2] This leads to a longer circulation half-life and increased accumulation in the tumor.[2][3] Accelerated plasma clearance is often observed with ADCs having high DARs and hydrophobic linkers, which can be mitigated by using hydrophilic linkers.[4][9]

  • Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers enable the conjugation of more drug molecules to a single antibody without the negative consequences of aggregation and poor solubility.[3][6] This allows for the delivery of a higher concentration of the cytotoxic payload to the target cells, potentially enhancing therapeutic efficacy.[10]

  • Reduced Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, hydrophilic linkers can minimize the exposure of healthy tissues to the cytotoxic payload, thereby reducing off-target toxicity.[3][11]

Disadvantages of Hydrophobic Linkers

  • Increased Aggregation: The conjugation of hydrophobic payloads using hydrophobic linkers often leads to the formation of aggregates, which can negatively impact the stability, efficacy, and safety of the ADC.[3][8]

  • Rapid Clearance: ADCs with hydrophobic linkers tend to be cleared more rapidly from circulation, reducing their exposure to the tumor and potentially limiting their therapeutic effect.[3][4]

  • Lower Achievable DAR: The propensity for aggregation limits the number of hydrophobic drug-linker molecules that can be attached to an antibody, often restricting the average DAR to a range of 2-4.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC)

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate at 37°C for 72-96 hours.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

ADC Aggregation Analysis (SEC-MALS)

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to quantify the aggregation of ADCs.

Materials:

  • ADC sample

  • SEC-MALS system (including an HPLC, SEC column, MALS detector, and a refractive index (RI) detector)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.[13][14]

  • Sample Preparation: Prepare the ADC sample in the mobile phase. Filter or centrifuge the sample to remove any particulates.[13]

  • Injection: Inject a known concentration of the ADC sample onto the SEC column.[15]

  • Data Acquisition: Collect data from the MALS, UV, and RI detectors as the sample elutes from the column.[11]

  • Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data. The software calculates the molar mass of the eluting species across the chromatographic peak. Monomeric, dimeric, and higher-order aggregates will be separated based on their size and their absolute molar mass determined.[11][15] The percentage of aggregation is calculated by integrating the peak areas corresponding to the aggregates and the monomer.

In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol assesses the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC, control antibody, and vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.[2][16]

  • Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[1][12]

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, control antibody, and ADC at various doses). Administer a single intravenous (IV) dose of the respective treatment.[2][17]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[2]

  • Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[18]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[2]

Pharmacokinetic Analysis in Mice

This protocol is designed to determine the pharmacokinetic parameters of an ADC, such as clearance and half-life.

Materials:

  • Mice (with or without tumors)

  • ADC formulation

  • Anticoagulant (e.g., EDTA)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single IV dose of the ADC to each mouse.[1][17]

  • Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from the mice.[1]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.[1]

  • ADC Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.[1]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2).[3]

Mandatory Visualization

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_adc Add Serial Dilutions of ADC overnight_incubation->add_adc incubation_72h Incubate for 72h add_adc->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay (MTT).

Linker_Properties_Influence cluster_linker Linker Properties cluster_properties ADC Properties cluster_outcome Therapeutic Outcome Hydrophilic Hydrophilic Linker (e.g., PEG) Solubility Increased Solubility Hydrophilic->Solubility Aggregation Reduced Aggregation Hydrophilic->Aggregation PK Improved Pharmacokinetics (Longer Half-life) Hydrophilic->PK DAR Higher Achievable DAR Hydrophilic->DAR Hydrophobic Hydrophobic Linker LowSolubility Decreased Solubility Hydrophobic->LowSolubility HighAggregation Increased Aggregation Hydrophobic->HighAggregation PoorPK Rapid Clearance Hydrophobic->PoorPK LowDAR Lower Achievable DAR Hydrophobic->LowDAR Efficacy Enhanced Efficacy Solubility->Efficacy Safety Improved Safety (Wider Therapeutic Window) Aggregation->Safety PK->Efficacy DAR->Efficacy ReducedEfficacy Reduced Efficacy LowSolubility->ReducedEfficacy NarrowWindow Narrow Therapeutic Window HighAggregation->NarrowWindow PoorPK->ReducedEfficacy LowDAR->ReducedEfficacy

Caption: Influence of linker hydrophilicity vs. hydrophobicity on ADC properties and therapeutic outcome.

References

The "Goldilocks" Dilemma: How PROTAC Linker Length Dictates Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a linker connecting the two. While often perceived as a simple spacer, the linker's length and composition are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex and, consequently, its degradation efficacy.

This guide provides a comparative analysis of how linker length impacts PROTAC performance, supported by experimental data, to aid in the rational design and optimization of these promising therapeutic agents.

The PROTAC Mechanism of Action: A Linker-Dependent Cascade

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] The linker's role in this process is multifaceted and crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1][2] Conversely, a linker that is too long can lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination.[1] Thus, an optimal linker length, often referred to as the "sweet spot," is essential for potent and selective protein degradation.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation degrades

Figure 1: PROTAC Mechanism of Action.

Comparative Analysis of Linker Length on PROTAC Efficacy

Systematic variation of linker length is a common strategy in PROTAC optimization. The following tables summarize quantitative data from studies that have investigated the impact of linker length on the degradation of various target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. systematically explored the effect of linker length on the degradation of ERα, a key target in breast cancer.[3] The PROTACs utilized an ERα ligand and a von Hippel-Lindau (VHL) E3 ligase ligand connected by linkers of varying atom chain lengths.[3]

PROTAC IdentifierTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)Degradation Efficacy (DC50)Maximum Degradation (Dmax)Reference
PROTAC 11 ERαVHLAlkyl Chain9--[4][5]
PROTAC 12 ERαVHLAlkyl Chain12--[4][5]
PROTAC 13 ERαVHLAlkyl Chain16Most Effective-[4][5]
PROTAC 14 ERαVHLAlkyl Chain19Less Effective-[4][5]
PROTAC 15 ERαVHLAlkyl Chain21Least Effective-[4][5]

Note: Specific DC50 and Dmax values were not provided in the primary text, but the relative efficacy was clearly stated.

The results demonstrated a clear structure-activity relationship, with the 16-atom linker (PROTAC 13) exhibiting the most potent ERα degradation.[4][5] Shorter and longer linkers resulted in reduced efficacy, highlighting the existence of an optimal linker length for this particular target and E3 ligase pair.[4][5]

Case Study 2: BRD4 Degradation with MZ1 Series

The development of the well-known BRD4 degrader, MZ1, and its analogs also underscores the importance of linker length in achieving positive cooperativity in ternary complex formation.

PROTAC IdentifierTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)Ternary Complex Cooperativity (α)Degradation Potency (pDC50)Reference
MZ4 BRD4VHLPEGShorterLowerLower[6]
MZ1 BRD4VHLPEGIntermediateBestHighest[6]
MZ2 BRD4VHLPEGLongerLowerIntermediate[6]

As shown in the table, MZ1, with its intermediate linker length, demonstrated the highest positive cooperativity in forming the ternary complex, which correlated with the most potent degradation activity.[6]

Case Study 3: TANK-binding kinase 1 (TBK1) Degradation

In the case of TBK1-targeting PROTACs, a minimum linker length was found to be necessary for any degradation to occur.

PROTAC IdentifierTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)Degradation Potency (DC50)Maximum Degradation (Dmax)Reference
Series 1 TBK1VHLAlkyl/Ether< 12No Degradation-[7]
Series 2 TBK1VHLAlkyl/Ether12-29SubmicromolarUp to 96%[7]
Optimal PROTAC TBK1VHLAlkyl/Ether213 nM96%[7]

This study revealed that while a range of longer linkers (12-29 atoms) were effective, a 21-atom linker provided the optimal balance for potent TBK1 degradation.[7]

Experimental Protocols

The evaluation of PROTAC efficacy relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

Western Blot for Protein Degradation
  • Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

WB_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Figure 2: Western Blot Workflow.

Ternary Complex Formation Assays (e.g., TR-FRET)
  • Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[8]

  • Methodology:

    • Reagents: Obtain purified recombinant target protein and E3 ligase complex. Label one of the proteins with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently tagged antibody).

    • Assay Setup: In a microplate, combine the labeled proteins with a serial dilution of the PROTAC.

    • Incubation: Incubate the mixture at room temperature for a defined period to allow for complex formation.

    • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

    • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50) and the cooperativity of the interaction.

Cell Viability Assays (e.g., MTT or CellTiter-Glo)
  • Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

    • Incubation: Incubate the cells for a period that allows for significant protein degradation and a measurable effect on cell growth (e.g., 72 hours).

    • Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.

    • Measurement: For MTT, solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. For CellTiter-Glo, measure the luminescence.

    • Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The length of the linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination. The provided data clearly demonstrates that there is no universal optimal linker length; rather, a "sweet spot" often exists that maximizes ternary complex formation and subsequent protein degradation. A systematic approach to varying linker length, coupled with robust experimental validation using techniques such as Western blotting and ternary complex formation assays, is essential for the development of potent and selective PROTACs. By carefully considering the principles of linker design, researchers can unlock the full therapeutic potential of this transformative technology.

References

A Comparative Guide to PEG3 and PEG4 Dicarboxylic Acid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the final conjugate's performance. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides an objective comparison of two commonly used homobifunctional linkers: PEG3 dicarboxylic acid and PEG4 dicarboxylic acid. By understanding their subtle yet significant differences, researchers can make more informed decisions in the design of antibody-drug conjugates (ADCs), protein modifications, and other targeted therapeutics.

Structural and Physicochemical Properties

PEG3 and PEG4 dicarboxylic acid linkers are composed of three and four ethylene (B1197577) glycol units, respectively, flanked by terminal carboxylic acid groups. These carboxylic acid moieties can be activated to react with primary amines on biomolecules, forming stable amide bonds. The fundamental difference lies in the length of the hydrophilic PEG spacer, which influences several key properties of the resulting bioconjugate.

PropertyPEG3 Dicarboxylic AcidPEG4 Dicarboxylic AcidReference
Structure HOOC-(CH2)2-(O-CH2-CH2)3-O-(CH2)2-COOHHOOC-(CH2)2-(O-CH2-CH2)4-O-(CH2)2-COOH
Molecular Weight ~222.2 g/mol ~266.3 g/mol
Spacer Arm Length ShorterSlightly Longer[1]
Hydrophilicity HighMarginally Higher[1]
Steric Hindrance MinimalSlightly greater than PEG3[1]

Performance in Bioconjugation and Impact on Conjugate Properties

The seemingly minor difference of a single ethylene glycol unit between PEG3 and PEG4 can have a tangible impact on the bioconjugation process and the characteristics of the final product.

Performance ParameterPEG3 Dicarboxylic Acid ConjugatePEG4 Dicarboxylic Acid ConjugateRationale & ConsiderationsReference
Solubility GoodSlightly BetterThe additional ethylene glycol unit in PEG4 can modestly improve the aqueous solubility of the final bioconjugate, which is particularly beneficial for hydrophobic payloads in ADCs.[1]
Stability HighHighBoth linkers form stable amide bonds. The PEG chain itself can protect the biomolecule from enzymatic degradation.
Conjugation Efficiency HighPotentially Higher in Specific CasesIn situations with significant steric hindrance around the conjugation site, the longer and more flexible PEG4 linker may provide a slight advantage in achieving higher conjugation yields.[1]
Pharmacokinetics Shorter circulation half-life compared to longer PEGsMarginally longer circulation half-life than PEG3For large biomolecules like antibodies, the difference in half-life between a PEG3 and PEG4 modification is likely to be minimal.[1]
Immunogenicity LowLowBoth short-chain PEG linkers have a low potential for inducing an immune response.[1]

Experimental Protocols

NHS-Ester Activation of PEG Dicarboxylic Acid and Conjugation to an Antibody

This protocol describes the two-step process of activating the carboxylic acid groups of the PEG linker using N-hydroxysuccinimide (NHS) and subsequently conjugating it to an antibody.

Materials:

  • PEG3 or PEG4 dicarboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting columns

Procedure:

  • Activation of PEG Linker:

    • Dissolve the PEG dicarboxylic acid linker, NHS, and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:2:2 (Linker:NHS:EDC).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the NHS-activated PEG linker.

  • Conjugation to Antibody:

    • Add the freshly prepared NHS-activated PEG linker solution to the antibody solution. The molar excess of the linker to the antibody will need to be optimized depending on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Determination of Conjugate Solubility

A common method to assess the solubility of bioconjugates is through a PEG-induced precipitation assay.

Materials:

  • Purified PEG3- and PEG4-conjugated antibodies

  • Polyethylene glycol (e.g., PEG 6000) stock solution (e.g., 50% w/v)

  • Appropriate buffer (e.g., PBS)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the PEG stock solution in the assay buffer.

  • Add a fixed concentration of the antibody-drug conjugate to each well of the microplate.

  • Add the different concentrations of the PEG precipitant to the wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour).

  • Measure the absorbance at a wavelength where the precipitated protein scatters light (e.g., 600 nm).

  • The concentration of PEG required to cause 50% precipitation can be used as a measure of the relative solubility of the conjugate. A higher PEG concentration required for precipitation indicates better solubility.

Assessment of Conjugate Stability (Aggregation) by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to monitor the formation of aggregates in bioconjugate preparations over time.

Materials:

  • Purified PEG3- and PEG4-conjugated antibodies

  • SEC column suitable for antibody analysis

  • HPLC or UPLC system

  • Mobile phase (e.g., PBS)

Procedure:

  • Inject a known concentration of the antibody-drug conjugate onto the SEC column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the eluent using a UV detector at 280 nm.

  • The chromatogram will show a main peak for the monomeric conjugate and potentially smaller peaks at earlier retention times corresponding to aggregates.

  • To assess stability, incubate the conjugates at a stress condition (e.g., 37°C) and analyze samples by SEC at different time points (e.g., 0, 1, 7, and 14 days).

  • Quantify the percentage of aggregate formation over time to compare the stability of the PEG3- and PEG4-conjugated antibodies.

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the key steps in the bioconjugation process and the logical relationship between linker length and its impact on conjugate properties.

Bioconjugation_Workflow Linker PEG3 or PEG4 Dicarboxylic Acid Activation Activation (EDC/NHS) Linker->Activation Conjugation Conjugation Activation->Conjugation NHS-activated linker Antibody Antibody (with primary amines) Antibody->Conjugation Purification Purification (Desalting) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for antibody-drug conjugate (ADC) synthesis.

Linker_Length_Impact Linker_Choice Linker Choice PEG3 PEG3 Dicarboxylic Acid (Shorter) Linker_Choice->PEG3 PEG4 PEG4 Dicarboxylic Acid (Longer) Linker_Choice->PEG4 Solubility Solubility PEG3->Solubility Good Steric_Hindrance Overcoming Steric Hindrance PEG3->Steric_Hindrance Less Effective PEG4->Solubility Slightly Better PEG4->Steric_Hindrance More Effective

Caption: Impact of PEG linker length on key properties.

Conclusion

The choice between PEG3 and PEG4 dicarboxylic acid linkers is application-dependent. For bioconjugation scenarios where maximizing solubility is paramount or where steric hindrance at the conjugation site is a concern, the slightly longer PEG4 linker may offer a tangible advantage.[1] However, in cases where a more compact linker is desired and solubility is not a limiting factor, the PEG3 linker is a robust and effective choice. Ultimately, empirical testing using the protocols outlined in this guide is recommended to determine the optimal linker for a specific application, ensuring the desired performance and characteristics of the final bioconjugate.

References

Assessing the Purity of CH2COOH-PEG3-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PEG linkers, ensuring the purity of these reagents is paramount to achieving reproducible and reliable results in bioconjugation, drug delivery, and materials science. This guide provides an objective comparison of analytical methods for assessing the purity of the homobifunctional linker, CH2COOH-PEG3-CH2COOH (3,6,9,12-Tetraoxatetradecanedioic acid), and contrasts its characteristics with alternative linker technologies.

Purity Assessment of this compound

The purity of PEG derivatives is critical, as contaminants can include unreacted starting materials (e.g., species with hydroxyl groups) or byproducts from side reactions.[1] A multi-faceted analytical approach is required for comprehensive characterization. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2]

Data Presentation: Purity Analysis Techniques
Technique Principle Information Provided Common Impurities Detected
HPLC Separation based on polarity (Reversed-Phase) or size (Size Exclusion).Purity percentage, presence of oligomeric species, separation of byproducts.[]Partially functionalized PEG (HOOC-PEG-OH), unreacted starting material (HO-PEG-OH), other structurally related impurities.[1]
¹H NMR Measures the magnetic properties of atomic nuclei.Structural confirmation, verification of end-group functionalization, and quantification of purity against a known standard.[4][5]Residual hydroxyl protons, solvent impurities, incorrect functional group integration ratios.[5]
Mass Spec (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms molecular weight of the target compound and identifies the mass of impurities.[6][7]Molecules with incomplete PEG chains, unreacted starting materials, and other synthesis byproducts.[7]

A typical Certificate of Analysis for commercial this compound may report a purity of over 99% as determined by HPLC.[2]

Comparison with Alternative Linkers

The choice of a linker extends beyond purity and depends heavily on the specific application. This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends. This can sometimes lead to a mixture of products in conjugation reactions.[8] Alternatives include heterobifunctional PEGs and non-PEG linkers.

Data Presentation: Linker Technology Comparison
Linker Type Example(s) Structure & Functionality Key Advantages Common Applications
Homobifunctional PEG (Target) This compoundLinear PEG chain with a carboxylic acid at each terminus.Simple structure, cost-effective.[9]Crosslinking proteins, surface modification.
Heterobifunctional PEG Mal-PEG-NHS, Boc-NH-PEG3-COOH[10]Possesses two different reactive groups (e.g., maleimide (B117702) and NHS ester).Allows for controlled, sequential conjugation, leading to more homogenous products.[8][10]Antibody-Drug Conjugates (ADCs), targeted therapies.[10]
Click Chemistry PEG DBCO-PEG4-NHS Ester, Azido-PEG3-COOH[10]Features bio-orthogonal reactive groups (e.g., azide, alkyne, tetrazine).[11]High specificity and efficiency, reactions proceed well in complex biological media.[10][11]Site-specific bioconjugation, live-cell imaging.
Non-PEG Linkers Peptide-based (MC-Val-Cit-PAB), Hydrazone, Disulfide[12]Do not contain a polyethylene (B3416737) glycol chain; often designed for specific cleavage.Overcomes potential PEG immunogenicity, allows for targeted drug release via enzymatic or pH-based cleavage.[12][13]Prodrugs, ADCs with controlled release mechanisms.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing purity assessment results.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of low molecular weight, non-UV absorbing compounds like this compound.

  • System: HPLC system with an Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.[14]

  • Column: PLRP-S 100Å 5 μm, 150 x 4.6 mm.[14]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10-30% B over 12 minutes.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detector Settings (ELSD): Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM.[14]

  • Sample Preparation: Dissolve the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is designed to confirm the structure and verify the complete conversion of terminal hydroxyl groups to carboxylic acids.

  • Spectrometer: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This solvent is particularly useful as it often reveals a distinct hydroxyl peak (around 4.56 ppm) for PEG starting materials, which should be absent in the final dicarboxylic acid product.[5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Confirm the presence of the characteristic PEG backbone protons (a singlet or multiplet around 3.5-3.6 ppm).

    • Verify the presence of the methylene (B1212753) protons adjacent to the carboxyl group (a singlet around 4.0-4.2 ppm).

    • Crucially, confirm the absence of the terminal hydroxyl proton peak from the starting material.[5] The integration ratio of the backbone protons to the protons adjacent to the acid group should be consistent with the PEG3 structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to confirm the molecular weight of the main component and identify any impurities.

  • System: An LC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[7]

  • Column: A reversed-phase column suitable for small molecules (e.g., C8 or C18).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (266.25 g/mol ) as [M+H]⁺, [M+Na]⁺, or other adducts.[2] Check for peaks corresponding to potential impurities, such as the starting diol or the mono-acid intermediate.

Mandatory Visualizations

Purity_Assessment_Workflow Purity Assessment Workflow for this compound Sample This compound Sample HPLC HPLC Analysis (Purity %, Impurity Profile) Sample->HPLC Inject NMR 1H NMR Analysis (Structural Confirmation) Sample->NMR Dissolve MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Infuse/Inject Data Combined Data Analysis HPLC->Data NMR->Data MS->Data Report Purity Report & Certificate of Analysis Data->Report Compile

Caption: A typical workflow for the comprehensive purity assessment of PEG linkers.

Linker_Comparison Structural Comparison of Linker Types Homobifunctional COOH CH₂-(O-CH₂-CH₂)₃-O-CH₂ COOH Heterobifunctional Maleimide -(CH₂)ₓ-PEGₙ- NHS Ester NonPEG Drug -Val-Cit-PABC- Antibody label1 Homobifunctional (e.g., Target Compound) label1->Homobifunctional label2 Heterobifunctional label2->Heterobifunctional label3 Non-PEG (Cleavable Peptide) label3->NonPEG

Caption: Key structural differences between linker classes.

References

PEGylation's Double-Edged Sword: A Comparative Guide to Post-Modification Protein Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins—a process known as PEGylation—offers a promising strategy to enhance their pharmacokinetic properties. This guide provides an objective comparison of the biological activity of proteins before and after PEGylation, supported by experimental data and detailed methodologies, to aid in navigating the nuanced effects of this widely used biopharmaceutical technique.

PEGylation is primarily employed to increase a protein's hydrodynamic size, which in turn extends its plasma half-life by reducing renal clearance and protecting it from proteolytic degradation.[1][2] This modification can also decrease the immunogenicity of the therapeutic protein.[2] However, the addition of PEG chains is not without its trade-offs. A significant concern is the potential for reduced biological activity, often attributed to the steric hindrance imposed by the PEG moiety, which can interfere with the protein's ability to bind to its target receptor.[3] The size, structure (linear or branched), and attachment site of the PEG molecule are all critical factors that can influence the ultimate bioactivity of the conjugated protein.[4][5]

Comparative Analysis of Biological Activity: Native vs. PEGylated Proteins

The impact of PEGylation on protein bioactivity is highly protein-dependent. While some PEGylated proteins retain a significant portion of their activity, others experience a substantial decrease. The following tables summarize quantitative data from various studies, offering a comparative look at the in vitro and in vivo effects of PEGylation on several key therapeutic proteins.

In Vitro Bioactivity

The in vitro bioactivity of a protein is a measure of its functional effects in a controlled laboratory setting. Common assays to determine this include cell proliferation assays, antiviral assays, and enzyme activity assays. A frequently observed trend is a reduction in in vitro potency after PEGylation.

ProteinPEG MoietyIn Vitro Bioactivity Compared to Native ProteinReference
Interferon-alpha-2a 40 kDa branched PEGRetains only ~7% of antiviral activity.[6]
Consensus Interferon (C-IFN) Not Specified~88% of antiviral activity maintained after mono-PEGylation.[7]
Recombinant Human Granulocyte-Colony Stimulating Factor (rhG-CSF) Not Specified~90% of cell proliferation activity maintained after mono-PEGylation.[7]
Tumor Necrosis Factor-alpha (TNF-α) 5 kDa linear PEG82% activity retention.[4]
10 kDa branched PEG93% activity retention.[4]
20 kDa linear PEG58% activity retention.[4]
40 kDa branched PEGLoss of activity.[4]
Receptor Binding Affinity

Receptor binding affinity is a direct measure of the strength of the interaction between a protein and its receptor. A decrease in binding affinity is a common consequence of PEGylation due to steric hindrance.

ProteinMethodChange in Receptor Binding Affinity After PEGylationReference
General Observation Not SpecifiedBinding affinity can be decreased due to steric hindrance from the PEG chain.[3]
PEGylated Proteins Not SpecifiedThe reduction in binding affinity is often offset by the improved circulation half-life, leading to an enhanced pharmacological effect.
In Vivo Efficacy and Pharmacokinetics

Despite a potential decrease in in vitro activity, the in vivo efficacy of PEGylated proteins is often enhanced due to their improved pharmacokinetic profiles. The extended half-life allows for sustained therapeutic concentrations, which can lead to a superior overall therapeutic outcome with less frequent dosing.

ProteinNative Half-LifePEGylated Half-LifeKey In Vivo FindingsReference
Interferon-alpha-2a Not SpecifiedSignificantly longer half-life compared to native IFN-α-2a.Once-weekly PEGylated IFN-α-2a showed a higher sustained virological response compared to 3-times-weekly native IFN-α-2a in chronic hepatitis C patients.[8][9]
Granulocyte-Colony Stimulating Factor (G-CSF) 3.5–3.8 hoursUp to 42 hoursA single dose of PEGylated G-CSF is comparable in efficacy to daily injections of native G-CSF for treating neutropenia.[10][11][10]
Asparaginase (B612624) Not SpecifiedLonger half-life.PEGylated asparaginase allows for less frequent injections compared to the native form in the treatment of acute lymphoblastic leukemia.[12]
Interferon-alpha 2a (trimer-structured PEG) Not Specified~40-fold increase in biological half-life compared to native IFN.Exhibited comparable in vitro bioactivities to native IFN.[13]

Key Experimental Protocols

Accurate assessment of the biological activity of native and PEGylated proteins relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

ELISA is a plate-based assay technique used for detecting and quantifying proteins.[14][15]

Protocol:

  • Coating: Dilute the capture antibody to a concentration of 1-10 µg/mL in coating buffer. Add 100 µL to each well of a high-binding 96-well plate and incubate overnight at 4°C.[16][17]

  • Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.[16]

  • Sample Incubation: Wash the plate three times. Add 100 µL of appropriately diluted samples and standards to the wells and incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody, diluted to its recommended working concentration, and incubate for 1 hour at room temperature.[17]

  • Enzyme Conjugate: Wash the plate three times. Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate five times. Add 100 µL of a suitable substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.[16]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.[16]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of the native and PEGylated protein and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[18]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours.

  • Measurement: Record the absorbance at 570 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as association (ka) and dissociation (kd) rates.[19][20]

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.[21]

    • Inject the ligand (e.g., the receptor) diluted in an appropriate immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface with ethanolamine.[21]

  • Analyte Binding:

    • Prepare a series of dilutions of the analyte (native and PEGylated protein) in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Dissociation:

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The binding response is measured in resonance units (RU) over time, generating a sensorgram.

    • Fit the sensorgram data to a suitable kinetic model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Impact of PEGylation

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

PEGylation_Process cluster_0 Native Protein cluster_1 PEGylation Process cluster_2 PEGylated Protein cluster_3 Improved Properties Native_Protein Native Protein - Short Half-Life - Potential Immunogenicity Covalent_Bond Covalent Attachment Native_Protein->Covalent_Bond PEG Polyethylene Glycol (PEG) PEG->Covalent_Bond PEGylated_Protein PEGylated Protein + Increased Hydrodynamic Size + Shielding Effect Covalent_Bond->PEGylated_Protein Properties - Extended Half-Life - Reduced Immunogenicity - Increased Stability PEGylated_Protein->Properties Bioactivity_Workflow cluster_assays Bioactivity Assays start Start native Native Protein start->native pegylated PEGylated Protein start->pegylated invitro In Vitro Assays (e.g., Cell Proliferation) native->invitro binding Receptor Binding Assay (e.g., SPR) native->binding invivo In Vivo Studies (Pharmacokinetics) native->invivo pegylated->invitro pegylated->binding pegylated->invivo compare Compare Results invitro->compare binding->compare invivo->compare end Conclusion on Bioactivity Impact compare->end Steric_Hindrance cluster_native Native Protein Binding cluster_pegylated PEGylated Protein Binding Native_Protein Receptor1 Receptor Native_Protein->Receptor1 High Affinity Binding PEG_Protein Receptor2 Receptor PEG_Protein->Receptor2 Reduced Affinity (Steric Hindrance)

References

comparative analysis of crosslinking reagents for antibodies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Antibody Crosslinking Reagents

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical step in the development of antibody conjugates for a wide range of applications, from basic research to therapeutic agents. This guide provides a comparative analysis of common crosslinking reagents, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.

Introduction to Antibody Crosslinking

Crosslinking reagents are molecules that contain two or more reactive ends capable of covalently attaching to specific functional groups on proteins, such as primary amines (-NH2) or sulfhydryls (-SH). In the context of antibodies, crosslinkers are utilized to create stable conjugates with other molecules, including enzymes, toxins, or labels. The choice of crosslinker can significantly impact the performance of the final conjugate, affecting its stability, activity, and specificity.

Classification of Crosslinking Reagents

Crosslinking reagents are broadly categorized based on the reactivity of their functional groups:

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used to link molecules with the same type of functional group. They are often used in single-step reactions.

  • Heterobifunctional Crosslinkers: These reagents have two different reactive groups, enabling the sequential conjugation of molecules with different functional groups. This two-step process minimizes undesirable self-conjugation and polymerization.

  • Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker with one reactive group that is activated by UV light. This allows for precise control over the timing of the crosslinking reaction.

Comparative Analysis of Common Crosslinking Reagents

The selection of a crosslinker depends on several factors, including the target functional groups on the antibody and the molecule to be conjugated, the desired stability of the linkage, and the specific application. The following tables provide a comparative overview of commonly used crosslinking reagents.

Table 1: Amine-to-Amine Homobifunctional Crosslinkers
ReagentSpacer Arm Length (Å)SolubilityCleavableKey Features & Applications
DSS (Disuccinimidyl suberate)11.4Water-insolubleNoMembrane-permeable, ideal for intracellular crosslinking.[1][2]
BS3 (Bis(sulfosuccinimidyl) suberate)11.4Water-solubleNoMembrane-impermeable, suitable for cell-surface crosslinking.[1][3][4]
DSG (Disuccinimidyl glutarate)7.7Water-insolubleNoShorter spacer arm than DSS, useful for probing closer protein interactions.
DSP (Dithiobis(succinimidyl propionate))12.0Water-insolubleYes (Disulfide bond)Cleavable with reducing agents, allowing for the release of conjugated molecules.
Table 2: Amine-to-Sulfhydryl Heterobifunctional Crosslinkers
ReagentSpacer Arm Length (Å)SolubilityCleavableKey Features & Applications
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3Water-insolubleNoCommonly used for creating stable antibody-enzyme and antibody-drug conjugates.[5]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3Water-solubleNoWater-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[5]
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)6.8Water-insolubleYes (Disulfide bond)Creates a cleavable disulfide linkage, useful for releasing payloads from ADCs.
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate)9.6Water-solubleYes (Disulfide bond)Long-chain, water-soluble version of SPDP for applications requiring a longer spacer arm.

Quantitative Performance Data

The following table summarizes performance data for different types of linkers used in the construction of Antibody-Drug Conjugates (ADCs). The data is illustrative and compiled from various studies.

Table 3: Performance of Cleavable vs. Non-Cleavable Linkers in ADCs
ParameterADC with Non-Cleavable LinkerADC with Cleavable Linker
Avg. Drug-to-Antibody Ratio (DAR) 3.5 - 82 - 4
In Vitro Cytotoxicity (IC50) Generally higher (less potent)Generally lower (more potent)
Plasma Stability (% Intact ADC after 7 days) >90%~80-90%
Bystander Effect Limited to noneCan induce a "bystander effect"

Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Procedure for Antibody-Enzyme Conjugation using SMCC (Heterobifunctional)

1. Antibody Modification (Amine Reaction):

  • Dissolve the antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
  • Prepare a stock solution of SMCC in an organic solvent (e.g., DMSO or DMF).
  • Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
  • Incubate the reaction for 30-60 minutes at room temperature.
  • Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the next step.

2. Enzyme Modification (Sulfhydryl Reaction):

  • If the enzyme does not have free sulfhydryl groups, they can be introduced using a reducing agent like DTT or a thiolation reagent like Traut's Reagent.
  • Dissolve the sulfhydryl-containing enzyme in a suitable buffer.

3. Conjugation:

  • Mix the SMCC-activated antibody with the sulfhydryl-containing enzyme.
  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
  • The reaction can be quenched by adding a sulfhydryl-containing compound like cysteine or β-mercaptoethanol.

4. Purification and Characterization:

  • Purify the antibody-enzyme conjugate from unconjugated antibody and enzyme using size-exclusion chromatography (SEC) or affinity chromatography.
  • Characterize the conjugate using SDS-PAGE to confirm crosslinking and spectrophotometry to determine the concentration and conjugation ratio.

Protocol 2: Crosslinking Antibody to Protein A/G Beads using BS3 (Homobifunctional)

This protocol is commonly used for immunoprecipitation to prevent co-elution of the antibody with the target antigen.

1. Antibody Binding to Beads:

  • Wash Protein A or Protein G magnetic beads with a binding buffer (e.g., PBS).
  • Add the antibody solution to the beads and incubate with gentle rotation for 30-60 minutes at room temperature.
  • Wash the beads to remove unbound antibody.

2. Crosslinking Reaction:

  • Prepare a fresh solution of 5 mM BS3 in a conjugation buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9).
  • Resuspend the antibody-bound beads in the BS3 solution.
  • Incubate for 30 minutes at room temperature with gentle rotation.

3. Quenching the Reaction:

  • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
  • Incubate for 15 minutes at room temperature with gentle rotation.

4. Final Washes:

  • Wash the crosslinked beads several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess crosslinker and quenching buffer.
  • The beads are now ready for the immunoprecipitation experiment.

Visualizing Key Processes and Pathways

Diagrams created using Graphviz (DOT language) illustrate important signaling pathways and experimental workflows related to antibody crosslinking.

Signaling Pathways

Antibody crosslinking of cell surface receptors can initiate downstream signaling cascades.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding & Crosslinking Lyn->BCR Phosphorylation BLNK BLNK Syk->BLNK Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 PI3K PI3K BLNK->PI3K Downstream Downstream Signaling (Proliferation, Differentiation) PLCg2->Downstream PI3K->Downstream

Caption: B-Cell Receptor (BCR) signaling pathway initiated by antigen crosslinking.

Fc_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor Src_Kinase Src Family Kinase FcR->Src_Kinase Activation Syk Syk FcR->Syk Recruitment & Activation Antibody Antibody Antibody->FcR Binding & Aggregation Antigen Antigen Antigen->Antibody Src_Kinase->FcR ITAM Phosphorylation Downstream Downstream Signaling (Phagocytosis, Cytotoxicity) Syk->Downstream

Caption: Fc Receptor signaling cascade triggered by immune complex formation.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for antibody conjugation.

Homobifunctional_Crosslinking_Workflow Start Start: Antibody & Molecule to be Conjugated Step1 Mix Antibody, Molecule, and Homobifunctional Crosslinker Start->Step1 Step2 Incubate to Allow Reaction Step1->Step2 Step3 Quench Reaction (Optional) Step2->Step3 Step4 Purify Conjugate Step3->Step4 End End: Purified Antibody Conjugate Step4->End

Caption: Workflow for a one-step homobifunctional crosslinking reaction.

Heterobifunctional_Crosslinking_Workflow Start Start: Antibody & Molecule to be Conjugated Step1a Step 1: Activate Antibody with Heterobifunctional Crosslinker Start->Step1a Step1b Purify Activated Antibody Step1a->Step1b Step2a Step 2: React Activated Antibody with Second Molecule Step1b->Step2a Step2b Incubate to Form Conjugate Step2a->Step2b Step3 Quench Reaction (Optional) Step2b->Step3 Step4 Purify Final Conjugate Step3->Step4 End End: Purified Antibody Conjugate Step4->End

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

Conclusion

The choice of a crosslinking reagent is a multifaceted decision that requires careful consideration of the specific antibody, the molecule to be conjugated, and the intended application. By understanding the different types of crosslinkers and their respective advantages and disadvantages, and by following optimized experimental protocols, researchers can generate robust and reliable antibody conjugates for their studies. This guide provides a foundational understanding to aid in this critical process.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process in the development of next-generation bioconjugates.

Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, enhancing the therapeutic properties of small molecules, peptides, and proteins. By attaching PEG chains to a drug molecule, a process known as PEGylation, researchers can improve its solubility, extend its circulation half-life, and reduce its immunogenicity. However, the nature of the PEG linker itself—specifically its dispersity—plays a pivotal role in the ultimate performance of the conjugate. PEG linkers are broadly categorized into two classes: monodisperse and polydisperse.

Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a polydispersity index (PDI) of 1.0.[1][2] This means that every PEG chain in a given sample has the exact same length and number of ethylene (B1197577) glycol units. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.0.[1][2]

The fundamental difference in their composition leads to significant variations in their physicochemical properties and, consequently, their performance in drug delivery applications.

Physicochemical Properties: A Tale of Two Linkers

The distinct synthesis methods for monodisperse and polydisperse PEGs are the root of their differing properties. Monodisperse PEGs are typically produced through a controlled, stepwise synthesis that allows for the precise addition of single ethylene glycol units, resulting in a homogenous final product.[1] Polydisperse PEGs, on the other hand, are synthesized via the ring-opening polymerization of ethylene oxide, which generates a population of PEG chains with varying lengths.[1][3] These differences are summarized in the table below.

PropertyMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Single, defined molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) 1.0[1][2]> 1.0[3]
Composition Homogeneous, single chemical entityHeterogeneous mixture of different chain lengths
Synthesis Controlled, stepwise synthesis[1]Ring-opening polymerization[1][3]
Characterization Straightforward, precise analysisMore complex, yields average values
Batch-to-Batch Consistency HighCan be variable

Impact on Drug Performance: A Quantitative Comparison

The dispersity of a PEG linker has a profound impact on the in vitro and in vivo performance of a bioconjugate. Monodisperse PEGs generally offer superior performance due to their homogeneity, leading to more predictable and optimized drug profiles.

Reduced Protein Adsorption

A key advantage of PEGylation is its ability to create a "stealth" effect, reducing non-specific protein adsorption and subsequent clearance by the immune system.[3] The uniform and dense layer formed by monodisperse PEGs is significantly more effective at repelling proteins compared to the heterogeneous layer of polydisperse PEGs.[4][5] This is because the mixture of chain lengths in polydisperse PEGs can lead to a less organized and less dense protective layer, allowing for greater protein interaction.[4][5]

A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs demonstrated a marked difference in protein adsorption.[4][5]

PEG Type on AuNPsProtein Adsorption Reduction (vs. Polydisperse PEG2k-AuNPs)
Monodisperse PEG36-AuNPs~70% reduction in Fetal Bovine Serum (FBS); ~60% reduction in human serum[5]
Monodisperse PEG45-AuNPs~70% reduction in Fetal Bovine Serum (FBS); ~60% reduction in human serum[5]
Enhanced Pharmacokinetics

The pharmacokinetic (PK) profile of a PEGylated drug is directly influenced by the nature of the PEG linker. The homogeneity of monodisperse PEGs leads to a more predictable and extended circulation half-life. In contrast, the heterogeneity of polydisperse PEGs can result in a mixed population of drug conjugates with varying clearance rates, complicating the overall PK profile.

The same study on PEGylated gold nanoparticles revealed a significant improvement in the pharmacokinetic profile of nanoparticles coated with monodisperse PEGs.[4][5]

PEG Type on AuNPsBlood Circulation Half-life (t1/2) in Tumor-Bearing MiceTumor Accumulation (%ID/g at 24h)
Polydisperse PEG2k-AuNPs8.8 ± 0.7 h[5]14.3 ± 4.7[6]
Monodisperse PEG36-AuNPs23.6 ± 2.3 h[5]22.6 ± 6.6[6]
Monodisperse PEG45-AuNPs21.9 ± 1.5 h[5]13.3 ± 3.6[6]

The prolonged circulation of monodisperse PEGylated nanoparticles allows for greater accumulation in tumor tissues, a phenomenon known as the enhanced permeability and retention (EPR) effect.

Application in Antibody-Drug Conjugates (ADCs)

The advantages of monodisperse PEG linkers are particularly evident in the development of antibody-drug conjugates (ADCs). ADCs are complex biotherapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker plays a crucial role in the stability, efficacy, and safety of the ADC.

The use of monodisperse PEG linkers in ADCs offers several key benefits:

  • Homogeneous Drug-to-Antibody Ratio (DAR): The precise nature of monodisperse PEGs allows for the production of ADCs with a well-defined and uniform DAR.[7] This is in stark contrast to polydisperse PEGs, which can result in a heterogeneous mixture of ADCs with varying numbers of drug molecules per antibody, complicating manufacturing and regulatory approval.

  • Improved Solubility and Stability: The hydrophilic nature of the PEG linker helps to solubilize hydrophobic drug payloads, preventing aggregation and improving the overall stability of the ADC.[7]

  • Enhanced Pharmacokinetics: As demonstrated in the nanoparticle studies, the uniform PEG chains lead to a more predictable and extended circulation half-life of the ADC.[7]

  • Reduced Immunogenicity: The "stealth" properties of the PEG linker can shield the drug payload from the immune system, reducing the risk of an immune response.[7]

ADC_Comparison cluster_0 Polydisperse PEG Linker in ADC cluster_1 Monodisperse PEG Linker in ADC Polydisperse ADC Heterogeneous ADC Population (Variable DAR and PK) Polydisperse PEG Polydisperse PEG Linker (Mixture of chain lengths) Polydisperse PEG->Polydisperse ADC Drug_P Drug Payload Polydisperse PEG->Drug_P Linkage Antibody_P Antibody Antibody_P->Polydisperse PEG Conjugation Monodisperse ADC Homogeneous ADC Population (Uniform DAR and Predictable PK) Monodisperse PEG Monodisperse PEG Linker (Single, defined length) Monodisperse PEG->Monodisperse ADC Drug_M Drug Payload Monodisperse PEG->Drug_M Linkage Antibody_M Antibody Antibody_M->Monodisperse PEG Conjugation

Caption: Comparison of ADC heterogeneity with polydisperse vs. monodisperse PEG linkers.

Experimental Protocols

Synthesis of Monodisperse PEG Linkers (Solid-Phase Synthesis)

This protocol describes the stepwise synthesis of a monodisperse PEG linker on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing steps.[1]

Materials:

  • Wang resin (solid support)

  • Monomer: 4,4'-dimethoxytrityl (DMTr)-protected tetraethylene glycol tosylate

  • Deprotection solution: 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)

  • Coupling reagent: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF)

  • Washing solvents: DCM, THF, methanol

  • Cleavage solution: Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM in a solid-phase synthesis vessel.

  • First Monomer Coupling: Couple the first DMTr-protected PEG monomer to the resin.

  • Deprotection: Remove the DMTr protecting group from the resin-bound PEG by treating with the deprotection solution. Wash the resin thoroughly with DCM.

  • Deprotonation: Treat the resin with the coupling reagent (t-BuOK in THF) to deprotonate the terminal hydroxyl group.

  • Coupling: Add the next DMTr-protected PEG monomer to the reaction vessel to couple with the deprotonated, resin-bound PEG chain.

  • Iteration: Repeat the deprotection, deprotonation, and coupling steps to achieve the desired PEG chain length.

  • Final Deprotection: Remove the terminal DMTr group.

  • Cleavage: Cleave the monodisperse PEG linker from the resin using the cleavage solution.

  • Purification: Precipitate and purify the final product.

Monodisperse_Synthesis start Start with Solid Support (Wang Resin) deprotection Deprotection (Remove Protecting Group) start->deprotection coupling Coupling (Add next PEG monomer) deprotection->coupling wash Wash coupling->wash repeat Repeat n times wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin repeat->cleavage No (desired length reached) purification Purification cleavage->purification end Monodisperse PEG Linker purification->end

Caption: Solid-phase synthesis workflow for monodisperse PEG linkers.

Characterization of PEGylated Proteins by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing PEGylated proteins. It allows for the absolute determination of the molar mass of the protein, the attached PEG, and the resulting conjugate without the need for column calibration with standards.[8][9]

Methodology:

  • Sample Preparation: Prepare the PEGylated protein sample in a suitable mobile phase. The concentration should be optimized for the sensitivity of the detectors.

  • SEC Separation: Inject the sample onto an SEC column to separate the PEGylated conjugate from any free protein or free PEG based on hydrodynamic volume.

  • Detection: The eluent from the SEC column passes through a series of detectors in the following order:

    • UV Detector: Measures the absorbance of the protein component.

    • MALS Detector: Measures the light scattered by the molecules to determine their molar mass.

    • Refractive Index (RI) Detector: Measures the refractive index of the eluting species, which is sensitive to both the protein and the PEG.

  • Data Analysis: The data from all three detectors are integrated to calculate the molar mass of the protein and the PEG components of the conjugate at each point across the elution peak. This allows for the determination of the degree of PEGylation and the detection of any aggregates or fragments.

Conclusion: Making an Informed Decision

The choice between monodisperse and polydisperse PEG linkers is a critical one in drug development. While polydisperse PEGs have a longer history of use and are generally less expensive to produce, the clear advantages of monodisperse PEGs in terms of homogeneity, purity, and performance are driving their increased adoption.[1]

Monodisperse PEG linkers offer:

  • Predictable Pharmacokinetics: A uniform circulation half-life leads to more consistent and predictable drug exposure.[1]

  • Improved Safety Profile: Reduced risk of generating anti-PEG antibodies and lower potential for off-target effects associated with heterogeneous mixtures.[7]

  • Enhanced Efficacy: The uniform "stealth" layer more effectively reduces protein adsorption, leading to longer circulation and better tumor accumulation.[4][5]

  • Simplified Manufacturing and Quality Control: A well-defined molecular entity simplifies characterization and ensures batch-to-batch consistency.[7]

Polydisperse PEG linkers may be considered when:

  • Cost is a primary driver: The synthesis of polydisperse PEGs is generally more straightforward and less expensive.[1][3]

  • A precedent has been set: Many currently approved PEGylated drugs utilize polydisperse PEGs.[1][3]

For the development of highly optimized and well-characterized bioconjugates, particularly complex molecules like ADCs, the investment in monodisperse PEG linkers can yield significant returns in the form of improved therapeutic performance and a more straightforward path to regulatory approval. The experimental evidence strongly suggests that the homogeneity of monodisperse PEGs translates into a more predictable and effective therapeutic.

References

Safety Operating Guide

Proper Disposal of CH2COOH-PEG3-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of CH2COOH-PEG3-CH2COOH, a polyethylene (B3416737) glycol (PEG) derivative containing dicarboxylic acid functional groups. Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings.

While polyethylene glycol (PEG) itself is considered readily biodegradable, the presence of terminal carboxylic acid groups in this compound necessitates a cautious approach to its disposal.[1] The most prudent and compliant method is to treat it as hazardous chemical waste.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended PPE:

  • Safety goggles with side-shields[3]

  • Chemical-resistant gloves (e.g., nitrile)[3]

  • Laboratory coat[2]

Primary Disposal Pathway: Hazardous Waste Collection

This is the recommended and most universally compliant method for the disposal of this compound and materials contaminated with it.

Step-by-Step Hazardous Waste Disposal Protocol:

  • Containerization:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, leak-proof, and chemically compatible container. Plastic containers are generally preferred for acidic waste.[2]

    • Do not overfill the container; a maximum of 75% capacity is recommended to allow for expansion.[4]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[2]

    • The label must include:

      • The full chemical name: "this compound"[2]

      • A clear description of the contents and their approximate concentrations.[2]

      • The date when waste accumulation began.[2]

      • Associated hazards (e.g., "Irritant").[2]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[2]

    • Ensure the storage area is well-ventilated.[4]

    • Segregate the waste from incompatible materials, particularly bases and strong oxidizing agents.[2]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][4]

Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)

For dilute aqueous solutions of this compound, neutralization may be a viable option, but it requires a thorough risk assessment and must be approved by your institution's EHS department .[2][5] This procedure should only be performed by trained personnel in a controlled environment.

Experimental Protocol for Neutralization:

  • Work Area:

    • Perform the neutralization in a certified chemical fume hood.[2]

    • Have an acid spill kit readily available.

  • Dilution (if necessary):

    • If the concentration of the acidic solution is greater than 10%, it must first be diluted.[6][7]

    • Slowly add the acidic solution to a large volume of cold water with constant stirring. Never add water to acid .[2][6]

  • Neutralization:

    • While stirring the diluted acidic solution, slowly add a weak base such as sodium bicarbonate (baking soda) or sodium carbonate.[5][6]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.[6]

    • Continue adding the base until the pH is between 5.0 and 9.0.[5]

  • Drain Disposal:

    • Once the pH is confirmed to be within the neutral range, the solution may be poured down the sanitary sewer, followed by flushing with a copious amount of water (at least a 100-fold excess).[5]

Important Considerations for Neutralization:

  • This procedure is only suitable for aqueous solutions of this compound that do not contain other hazardous materials, such as heavy metals or listed toxic chemicals.[5]

  • The neutralization reaction can generate heat and gas. Proceed slowly and with caution.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.[3]

  • Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material like vermiculite, sand, or universal binders.[4]

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[4]

  • Decontaminate the affected surfaces.[4]

Data Presentation

Parameter Guideline Source(s)
Primary Disposal Method Treat as hazardous chemical waste[2]
Secondary Disposal Method In-lab neutralization (EHS approval required)[2][5]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat[2][3]
Waste Container Dedicated, leak-proof, chemically compatible (plastic preferred)[2]
Waste Labeling "Hazardous Waste" with full chemical name, concentration, date, and hazards[2]
Neutral pH Range 5.0 - 9.0[5]

Disposal Workflow

DisposalWorkflow start Start: this compound Waste decision1 Is the waste contaminated with other hazardous materials? start->decision1 hazardous_waste Primary Pathway: Collect as Hazardous Waste decision1->hazardous_waste  Yes   decision2 Is the waste a dilute aqueous solution (<10%)? decision1->decision2 No collect_hw Collect in Labeled Container hazardous_waste->collect_hw decision2->hazardous_waste No neutralization_path Secondary Pathway: In-Lab Neutralization decision2->neutralization_path Yes ehs_approval Obtain EHS Approval neutralization_path->ehs_approval ehs_approval->hazardous_waste Not Approved neutralize Neutralize to pH 5.0-9.0 ehs_approval->neutralize Approved drain_disposal Dispose to Sanitary Sewer with Copious Water neutralize->drain_disposal end End of Process drain_disposal->end dispose_hw Dispose via Licensed Contractor collect_hw->dispose_hw dispose_hw->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CH2COOH-PEG3-CH2COOH
Reactant of Route 2
Reactant of Route 2
CH2COOH-PEG3-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.